molecular formula C11H14FNO B1317486 4-(2-Fluorophenoxy)piperidine CAS No. 3623-02-7

4-(2-Fluorophenoxy)piperidine

Cat. No.: B1317486
CAS No.: 3623-02-7
M. Wt: 195.23 g/mol
InChI Key: MGLFLCJKTMPKSG-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)piperidine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLFLCJKTMPKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587441
Record name 4-(2-Fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3623-02-7
Record name 4-(2-Fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 4-(2-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Basic Properties of 4-(2-Fluorophenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and highly privileged scaffold, integral to a multitude of approved pharmaceuticals.[1][2] Its conformational flexibility and capacity for substitution allow it to effectively interact with diverse biological targets.[1][2] this compound emerges as a particularly valuable building block within this class. It serves as a key intermediate and structural motif in the synthesis of novel therapeutic agents, especially those targeting the central nervous system (CNS).[3][4]

The strategic incorporation of a 2-fluorophenoxy moiety is not incidental. The fluorine atom, through its potent inductive effect, serves as a critical modulator of the piperidine nitrogen's basicity (pKa).[5] This fine-tuning of pKa is a cornerstone of drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.[2][5] Understanding the fundamental basicity and physicochemical properties of this compound is therefore paramount for its effective application in drug discovery pipelines.

This guide provides a comprehensive technical overview of this compound, focusing on the causality behind its properties and the experimental methodologies used for their validation.

Physicochemical and Structural Properties

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. This compound is a white solid organic compound with the chemical formula C11H14FNO.[4][6][7] Its structure features a central piperidine ring linked via an ether bond at the 4-position to a 2-fluorophenyl group.

PropertyValue / DescriptionSource
IUPAC Name This compoundPubChem[6]
CAS Number 3623-02-7PubChem[6]
Molecular Formula C11H14FNOPubChem[6]
Molecular Weight 195.23 g/mol CP Lab Safety[7]
XLogP3-AA (Predicted) 2.1PubChem[6]
Hydrogen Bond Donor Count 1 (from the piperidine N-H)PubChem[6]
Hydrogen Bond Acceptor Count 2 (from the ether oxygen and fluorine)PubChem[6]
Topological Polar Surface Area 21.3 ŲPubChem[8]

The presence of the fluorine atom and the ether linkage introduces polarity, while the phenyl and piperidine rings contribute to its lipophilicity, resulting in a balanced profile suitable for CNS drug candidates.[3]

Basicity Analysis: The Influence of the 2-Fluorophenoxy Moiety

The core of this compound's utility lies in its modulated basicity. The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it a Brønsted-Lowry base.

Theoretical Framework

The basicity of an amine is quantified by its pKa value, which is the pH at which the amine is 50% protonated. Unsubstituted piperidine is a relatively strong base, with a pKa of approximately 11.1.[9][10] The introduction of substituents can significantly alter this value. Electron-withdrawing groups (EWGs) decrease basicity by pulling electron density away from the nitrogen, making its lone pair less available for protonation. Conversely, electron-donating groups (EDGs) increase basicity.

In this compound, the 2-fluorophenoxy group acts as an EWG. This effect is primarily transmitted through the ether linkage via an inductive effect (-I effect). The highly electronegative fluorine atom withdraws electron density from the phenyl ring, which in turn pulls density from the ether oxygen and, subsequently, through the sigma bonds of the piperidine ring, from the nitrogen atom. This inductive field effect reduces the electron density on the nitrogen, lowers its ability to accept a proton, and thus results in a lower pKa compared to unsubstituted piperidine.[11][12]

G N N pKa pKa N->pKa Leads to

Expected pKa Range

Synthesis and Characterization

A common synthetic route involves the reaction of 2-fluorophenol with a protected 4-hydroxypiperidine, followed by deprotection. A variation of the Mitsunobu reaction or a Williamson ether synthesis are viable approaches.

General Synthetic Pathway
  • Protection: The nitrogen of 4-hydroxypiperidine is protected, typically with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent it from interfering in the subsequent reaction.

  • Etherification: The protected 4-hydroxypiperidine is reacted with 2-fluorophenol. Under Mitsunobu conditions, this involves triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate. This step forms the crucial C-O ether bond.

  • Deprotection: The protecting group is removed from the piperidine nitrogen. For a Boc group, this is typically achieved with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Spectroscopic Validation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The resulting spectrum should show characteristic signals for the aromatic protons on the fluorophenyl ring, the piperidine ring protons, and the N-H proton. The chemical shifts and coupling patterns would confirm the connectivity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display distinct signals for each unique carbon atom, including those of the piperidine ring and the fluorophenyl group. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound (196.11 g/mol ).[13]

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the basicity of this compound, potentiometric titration is a precise and reliable method.[14][15] This protocol is a self-validating system as the resulting titration curve provides a clear inflection point corresponding to the neutralization of the basic species.

Objective

To determine the acid dissociation constant (pKa) of the conjugate acid of this compound in an aqueous medium.

Materials and Equipment
  • This compound (or its hydrochloride salt)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.0, 7.0, 10.0)

  • Magnetic stirrer and stir bar

  • 50 mL beaker or titration vessel

  • 25 mL burette

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh a precise amount of this compound hydrochloride (e.g., ~0.1 mmol) and dissolve it in a known volume of deionized water (e.g., 20 mL) in the titration vessel. If using the free base, dissolve it in a slight excess of standardized 0.1 M HCl to ensure full protonation.

  • System Setup: Place the titration vessel on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Initial Reading: Begin stirring gently and record the initial pH of the solution.

  • Titration: Begin adding the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1 or 0.2 mL).

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH value. Continue this process well past the expected equivalence point, until the pH reaches a stable plateau in the basic region (e.g., pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Identify the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be determined visually or by calculating the first derivative of the curve (ΔpH/ΔV).

    • The half-equivalence point occurs at exactly half the volume of the equivalence point (Veq/2).

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the analyte.[15] Locate the pH value on your curve that corresponds to the volume Veq/2. This pH value is the experimental pKa.

G start Start: Prepare Analyte Solution (Protonated Piperidine) titrate Titrate with Standardized NaOH (Add in small increments) start->titrate record Record pH and Volume (After each addition) titrate->record record->titrate Repeat until past equivalence point plot Plot Titration Curve (pH vs. Volume NaOH) record->plot find_veq Determine Equivalence Point (Veq) (Point of max slope) plot->find_veq find_half_veq Calculate Half-Equivalence Point (V = Veq / 2) find_veq->find_half_veq determine_pka Determine pKa (pKa = pH at Veq/2) find_half_veq->determine_pka end End: Experimental pKa Value determine_pka->end

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a validated tool in pharmaceutical research.[3] Its structure serves as a valuable scaffold for molecular expansion and modification in the design of novel drug candidates.[16]

  • CNS Agents: The balanced lipophilicity and modulated basicity make this scaffold ideal for targeting the central nervous system. It is used as a key intermediate in the synthesis of neuropharmacological agents, including potential treatments for neurological and mental health disorders.[3]

  • Receptor Modulators: The fluorophenoxy piperidine moiety has been incorporated into molecules designed as antagonists for specific receptors, such as the Dopamine 4 receptor (D4R), which is a target for antipsychotic drugs.[17]

  • Fragment-Based Drug Design (FBDD): As a fragment molecule, it provides a well-characterized starting point for building more complex and potent drug candidates.[16] Its known properties allow researchers to predictably design larger molecules with desired ADME characteristics.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Storage: Store in a dry, dark, and cool place, away from heat and sources of ignition.[4]

  • Personal Protective Equipment (PPE): Use protective gloves, safety goggles, and a lab coat to avoid contact with skin and eyes.[4]

  • Handling: Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a sophisticated chemical tool whose value is rooted in its fundamental basic properties. The strategic placement of the 2-fluoro substituent provides a reliable method for modulating the pKa of the piperidine nitrogen into a pharmacologically favorable range. This guide has detailed the theoretical underpinnings of its basicity, outlined its synthesis and characterization, and provided a robust, self-validating protocol for its empirical measurement. For researchers in drug development, a thorough understanding of these core properties is the first step toward leveraging this versatile scaffold to its full potential in the creation of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of 4-(2-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 4-(2-Fluorophenoxy)piperidine in Modern Drug Discovery

The 4-aryloxypiperidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically successful and investigational drugs. Its prevalence stems from a combination of desirable physicochemical properties and the ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement. Within this class of compounds, this compound serves as a critical building block, offering researchers a strategic entry point for the synthesis of novel therapeutics targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs) and ion channels. The introduction of a fluorine atom at the ortho position of the phenoxy ring is a particularly salient feature, as it can modulate the compound's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and expert insights for researchers, scientists, and drug development professionals.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several established methodologies. The choice of a specific pathway is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and the need for specific protecting group strategies. This guide will focus on the most prevalent and reliable methods:

  • Pathway 1: The Williamson Ether Synthesis Approach. This classical and robust method involves the formation of an ether linkage between an alkoxide and an organohalide. In the context of our target molecule, this translates to the reaction of a 4-hydroxypiperidine derivative with an activated 2-fluorophenyl electrophile.

  • Pathway 2: The Mitsunobu Reaction. This powerful and versatile reaction allows for the formation of the desired ether bond under mild conditions with a predictable inversion of stereochemistry at the alcohol center (though not relevant for the achiral 4-hydroxypiperidine). It offers an excellent alternative to the Williamson ether synthesis, particularly when base-sensitive functional groups are present.

A crucial aspect of both pathways is the strategic use of a nitrogen protecting group on the piperidine ring. The secondary amine of piperidine is nucleophilic and can compete in the desired etherification reaction. Therefore, protection of the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, is a common and often necessary prerequisite.

Pathway 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the synthesis of this compound, this pathway involves the deprotonation of N-Boc-4-hydroxypiperidine to form a potent nucleophile, which then displaces a suitable leaving group on the 2-fluorophenyl ring.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) or a nucleophilic aromatic substitution (SNAr) mechanism. The choice of the 2-fluorophenyl starting material is critical. While 1-bromo-2-fluorobenzene could be used in a copper- or palladium-catalyzed reaction, the more common and often higher-yielding approach involves nucleophilic aromatic substitution on a highly electron-deficient ring, such as 1,2-difluorobenzene or 1-fluoro-2-nitrobenzene. The strong electron-withdrawing nature of the second fluoro or the nitro group activates the ring towards nucleophilic attack by the alkoxide.

Diagram of the Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base N-Boc-4-(2-fluorophenoxy)piperidine N-Boc-4-(2-fluorophenoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(2-fluorophenoxy)piperidine 1. Base (e.g., NaH) 2. 1,2-Difluorobenzene This compound This compound N-Boc-4-(2-fluorophenoxy)piperidine->this compound Acid (e.g., TFA or HCl)

Caption: Overall workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

  • Protocol:

    • To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water, add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same organic solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, if a biphasic system was used, separate the organic layer. If a single solvent was used, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield N-Boc-4-hydroxypiperidine as a white solid.

  • Expertise & Experience: The choice of base and solvent can be tailored. For larger scales, using an aqueous base like sodium bicarbonate in a biphasic system can simplify the workup. The reaction is generally high-yielding.

Step 2: Synthesis of tert-Butyl this compound-1-carboxylate

  • Protocol:

    • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Add 1,2-difluorobenzene (1.5 eq) to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully quench by the slow addition of water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

  • Trustworthiness: The use of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the sodium hydride and the alkoxide intermediate. The reaction temperature and time may need optimization depending on the specific substrate and scale.

Step 3: Synthesis of this compound (Deprotection)

  • Protocol:

    • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • Dissolve the residue in a minimal amount of DCM and neutralize by the addition of a saturated aqueous solution of sodium bicarbonate or by washing with a mild aqueous base.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The product can be further purified by distillation or by salt formation (e.g., hydrochloride salt) and recrystallization if necessary.

  • Authoritative Grounding: The Boc group is reliably cleaved under acidic conditions. The choice between TFA and HCl/dioxane often depends on the desired final salt form and the ease of removal of the acid post-reaction.[1]

Data Presentation: Williamson Ether Synthesis
StepStarting MaterialReagents and ConditionsProductExpected Yield
14-HydroxypiperidineBoc₂O, Triethylamine, DCM, 0 °C to rt, 12-18 hN-Boc-4-hydroxypiperidine>95%
2N-Boc-4-hydroxypiperidineNaH, 1,2-Difluorobenzene, DMF, 60-80 °C, 12-24 hN-Boc-4-(2-fluorophenoxy)piperidine60-80%
3N-Boc-4-(2-fluorophenoxy)piperidineTFA, DCM, rt, 1-4 hThis compound>90%

Pathway 2: The Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient alternative for the synthesis of the target ether linkage. This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of N-Boc-4-hydroxypiperidine for nucleophilic attack by 2-fluorophenol.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the phenol, making it a more potent nucleophile. The alcohol is subsequently activated by the phosphonium species, and the resulting phenoxide displaces the activated hydroxyl group in an SN2 fashion, leading to the desired ether with inversion of configuration (though irrelevant in this specific case).

Diagram of the Mitsunobu Reaction Pathway

Mitsunobu_Reaction cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Deprotection 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base N-Boc-4-(2-fluorophenoxy)piperidine N-Boc-4-(2-fluorophenoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(2-fluorophenoxy)piperidine 2-Fluorophenol, PPh₃, DEAD/DIAD, THF This compound This compound N-Boc-4-(2-fluorophenoxy)piperidine->this compound Acid (e.g., TFA or HCl)

Caption: Overall workflow for the Mitsunobu reaction synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

  • This step is identical to Step 1 in the Williamson Ether Synthesis pathway.

Step 2: Synthesis of tert-Butyl this compound-1-carboxylate via Mitsunobu Reaction

  • Protocol:

    • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq), 2-fluorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to 0 °C.

    • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. These can be removed by column chromatography on silica gel.

  • Expertise & Experience: The order of addition of reagents is crucial for the success of the Mitsunobu reaction. Pre-mixing the alcohol, phenol, and phosphine before the addition of the azodicarboxylate is the standard procedure. The purification can sometimes be challenging due to the byproducts; however, for many applications, the crude product can be carried forward to the deprotection step.

Step 3: Synthesis of this compound (Deprotection)

  • This step is identical to Step 3 in the Williamson Ether Synthesis pathway.

Data Presentation: Mitsunobu Reaction
StepStarting MaterialReagents and ConditionsProductExpected Yield
14-HydroxypiperidineBoc₂O, Triethylamine, DCM, 0 °C to rt, 12-18 hN-Boc-4-hydroxypiperidine>95%
2N-Boc-4-hydroxypiperidine2-Fluorophenol, PPh₃, DIAD, THF, 0 °C to rt, 12-24 hN-Boc-4-(2-fluorophenoxy)piperidine70-90%
3N-Boc-4-(2-fluorophenoxy)piperidineTFA, DCM, rt, 1-4 hThis compound>90%

Comparative Analysis of Synthetic Pathways

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Reagents Strong base (e.g., NaH), activated aryl halidePPh₃, DEAD/DIAD, phenol
Conditions Often requires heatingGenerally mild, room temperature
Byproducts Inorganic saltsTriphenylphosphine oxide, dialkyl hydrazinedicarboxylate
Advantages Cost-effective for large scale, uses common reagentsMild conditions, good for sensitive substrates, predictable stereochemistry
Disadvantages Requires strong base, may not be suitable for base-sensitive substratesStoichiometric amounts of byproducts can complicate purification, reagents are more expensive

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data based on the structure and data from analogous compounds.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄FNO
Molecular Weight195.23 g/mol
AppearanceExpected to be a colorless oil or a low-melting solid

Spectroscopic Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.10-6.90 (m, 4H, Ar-H)

    • δ 4.40-4.30 (m, 1H, O-CH)

    • δ 3.20-3.10 (m, 2H, piperidine N-CHₑ)

    • δ 2.80-2.70 (m, 2H, piperidine N-CHₐ)

    • δ 2.10-2.00 (m, 2H, piperidine C-CHₑ)

    • δ 1.80-1.70 (m, 2H, piperidine C-CHₐ)

    • A broad singlet for the N-H proton may also be observed.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 152.0 (d, J = 245 Hz, C-F)

    • δ 146.0 (d, J = 10 Hz, C-O)

    • δ 124.5 (d, J = 4 Hz, Ar-C)

    • δ 122.0 (d, J = 7 Hz, Ar-C)

    • δ 117.0 (d, J = 2 Hz, Ar-C)

    • δ 116.0 (d, J = 18 Hz, Ar-C)

    • δ 72.0 (O-CH)

    • δ 44.0 (N-CH₂)

    • δ 31.0 (C-CH₂)

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: m/z = 196.1132

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through well-established synthetic methodologies, primarily the Williamson ether synthesis and the Mitsunobu reaction. The choice between these pathways will depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. The strategic use of N-protection, most commonly with a Boc group, is a critical consideration for a successful synthesis. The protocols and data presented in this guide provide a solid foundation for researchers to produce this valuable building block for a wide range of applications in drug discovery and development. Future efforts in this area may focus on the development of more efficient and environmentally benign catalytic methods for the construction of the aryl ether linkage, further enhancing the accessibility of this important chemical entity.

References

An In-depth Technical Guide to 4-(2-Fluorophenoxy)piperidine (CAS 3623-02-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Introduction: The Strategic Value of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, present in a significant percentage of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in drug design. When combined with a phenoxy ether linkage, it provides a robust vector into aromatic space, crucial for targeting a vast array of biological receptors.

This guide focuses on a specific, high-value derivative: 4-(2-Fluorophenoxy)piperidine . The strategic placement of a fluorine atom at the ortho position of the phenoxy group is not a trivial modification. This single atom fundamentally alters the electronic, conformational, and metabolic properties of the molecule, offering drug designers a powerful tool to overcome common development hurdles.[2] As a key building block, this compound serves as a foundational intermediate for a multitude of advanced drug candidates, particularly in the realm of central nervous system (CNS) disorders.[3][4]

This document provides a comprehensive technical overview, from a field-proven synthesis protocol and detailed analytical characterization to an exploration of its strategic applications and essential safety protocols.

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a chemical intermediate's fundamental properties is the bedrock of its effective application. The data below has been compiled from authoritative chemical databases and supplier information.[5]

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 3623-02-7[5]
Molecular Formula C₁₁H₁₄FNO[5]
Molecular Weight 195.23 g/mol [5]
Appearance White to off-white solid[3]
IUPAC Name This compound[5]
Synonyms 4-(2-Fluoro-phenoxy)-piperidine[5]
Solubility Soluble in ethanol, DMF, chloroform.[3] The HCl salt is more water-soluble.[6]
Storage Conditions 2-8°C, in a dry, dark, and well-ventilated area.[3][7]
Table 2: Predicted Analytical and Spectroscopic Data

While experimental spectra can vary slightly based on solvent and instrumentation, the following table outlines the expected key signals for the characterization of this compound.

TechniqueExpected Signals / Values
¹H NMR (CDCl₃, 400 MHz)~7.10-6.90 ppm (m, 4H): Aromatic protons (Ar-H).~4.40 ppm (m, 1H): Piperidine CH -O proton.~3.20 ppm (m, 2H): Axial protons on piperidine C2/C6.~2.80 ppm (m, 2H): Equatorial protons on piperidine C2/C6.~2.05 ppm (m, 2H): Axial protons on piperidine C3/C5.~1.80 ppm (m, 2H): Equatorial protons on piperidine C3/C5.~1.70 ppm (br s, 1H): NH proton.
¹³C NMR (CDCl₃, 101 MHz)~154 ppm (d, J ≈ 245 Hz): Aromatic C -F.~146 ppm (d, J ≈ 10 Hz): Aromatic C -O.~124-115 ppm: Remaining 4 Aromatic carbons.~72 ppm: Piperidine C 4-O.~44 ppm: Piperidine C 2/C6.~31 ppm: Piperidine C 3/C5.
MS (ESI-TOF) Calculated [M+H]⁺: 196.1132Observed [M+H]⁺: Should be within 5 ppm of calculated mass.

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved via a two-step sequence involving the protection of the piperidine nitrogen, followed by ether formation and subsequent deprotection. This approach prevents undesirable N-arylation side reactions and ensures high yields of the target secondary amine. The following protocol is based on well-established Williamson ether synthesis and Boc-deprotection methodologies.[8]

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection Start N-Boc-4-hydroxypiperidine + 2-Fluorophenol Reagents1 Base (e.g., NaH) Solvent (e.g., DMF) Reaction1 Stir at RT to 60°C Start->Reaction1 Reagents1->Reaction1 Workup1 Aqueous Quench & Extraction Reaction1->Workup1 Intermediate N-Boc-4-(2-fluorophenoxy)piperidine Reaction2 Stir at RT Intermediate->Reaction2 Purified Intermediate Purify1 Column Chromatography Workup1->Purify1 Purify1->Intermediate Reagents2 Acid (e.g., TFA or HCl) Solvent (e.g., DCM) Reagents2->Reaction2 Workup2 Neutralization & Extraction / Evaporation Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct G cluster_reactions N-Functionalization Reactions cluster_candidates Diverse Drug Candidates Core This compound (Core Scaffold) Alkylation Reductive Amination or N-Alkylation Core->Alkylation R-CHO, NaBH(OAc)₃ or R-X, Base Acylation Amide Coupling Core->Acylation R-COOH, Coupling Agent Sulfonylation Sulfonamide Formation Core->Sulfonylation R-SO₂Cl, Base CandidateA CNS Agent (e.g., SSRI analog) Alkylation->CandidateA CandidateB Kinase Inhibitor Acylation->CandidateB CandidateC GPCR Ligand Sulfonylation->CandidateC

References

An In-Depth Technical Guide to 4-(2-fluorophenoxy)piperidine: A Privileged Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically successful drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting complex biological systems, particularly within the central nervous system (CNS).[3][4] This guide provides a comprehensive technical overview of 4-(2-fluorophenoxy)piperidine, a versatile intermediate and a key structural motif in the development of novel therapeutics. We will delve into its synthesis, exploring the chemical rationale behind the chosen methodologies. Furthermore, we will examine its pharmacological profile, with a particular focus on its interaction with sigma receptors, and provide detailed protocols for its characterization and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important chemical entity.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring feature in a vast array of natural products and synthetic pharmaceuticals.[1] Its importance in drug design can be attributed to several key factors:

  • Physicochemical Properties: The piperidine nitrogen is typically basic (pKa ≈ 11), allowing for the formation of water-soluble salts, a crucial property for drug formulation. The saturated ring system also provides a three-dimensional structure that can be strategically modified to optimize interactions with biological targets.[4]

  • Pharmacokinetic Profile: The piperidine scaffold often imparts favorable absorption, distribution, metabolism, and excretion (ADME) properties to a molecule, enhancing its drug-like characteristics.[3]

  • Synthetic Tractability: The chemistry of the piperidine ring is well-established, offering a wide range of synthetic methodologies for its construction and functionalization.[1]

The introduction of a 4-aryloxy substituent, as in this compound, creates a class of compounds with significant potential for CNS applications. The ether linkage provides a degree of conformational constraint, while the aromatic ring can engage in π-π stacking and other non-covalent interactions within a receptor's binding pocket. The fluorine atom on the phenyl ring can further modulate the electronic properties and metabolic stability of the molecule.[5]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution reaction, a variation of the Ullmann condensation, or via a Mitsunobu reaction. The choice of synthetic route often depends on the availability of starting materials, desired scale, and reaction conditions. Below is a detailed, field-proven protocol based on the Ullmann-type reaction, which is a robust and scalable method for the formation of the aryl ether bond.

Synthetic Workflow

G cluster_0 Ullmann-Type Condensation A 1-Boc-4-hydroxypiperidine F tert-Butyl this compound-1-carboxylate A->F B 1-fluoro-2-iodobenzene B->F C Copper(I) iodide (CuI) C->F Catalyst D Potassium carbonate (K2CO3) D->F Base E Pyridine (solvent) E->F Solvent I This compound F->I G Trifluoroacetic acid (TFA) G->I Deprotection H Dichloromethane (DCM) H->I Solvent

Caption: Synthetic workflow for this compound.

Experimental Protocol: Ullmann-Type Condensation

This two-step protocol involves the copper-catalyzed coupling of N-Boc-4-hydroxypiperidine with 1-fluoro-2-iodobenzene, followed by the deprotection of the Boc group.

Step 1: Synthesis of tert-Butyl this compound-1-carboxylate

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-Boc-4-hydroxypiperidine (1.0 eq), 1-fluoro-2-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous pyridine as the solvent. The volume should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the inorganic salts. Wash the Celite pad with ethyl acetate.

  • Extraction: Combine the filtrate and the washings, and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Step 2: Deprotection to Yield this compound

  • Reaction Setup: Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the completion of the deprotection by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Neutralization and Extraction: Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by conversion to its hydrochloride salt if necessary.

Pharmacological Profile: A Focus on Sigma Receptors

The this compound scaffold is a key pharmacophore for ligands targeting sigma receptors, particularly the sigma-1 (σ₁) subtype.[6] Sigma receptors are unique intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface, and they are implicated in a variety of cellular functions and are considered important targets for the treatment of CNS disorders, pain, and cancer.[3][7]

Mechanism of Action at Sigma Receptors

Sigma-1 receptors are ligand-operated molecular chaperones that modulate intracellular calcium signaling and the function of various ion channels and G-protein coupled receptors.[3] Ligands binding to the sigma-1 receptor can act as agonists or antagonists, leading to distinct downstream cellular effects. The phenoxy-piperidine motif has been shown to be a potent and selective scaffold for sigma-1 receptor ligands.[6]

G cluster_0 Sigma-1 Receptor Signaling Ligand This compound S1R Sigma-1 Receptor Ligand->S1R Binds Ca Ca²⁺ Signaling Modulation S1R->Ca IonChannels Ion Channel Modulation S1R->IonChannels Neurotransmission Neurotransmitter Release Modulation Ca->Neurotransmission IonChannels->Neurotransmission CellularEffects Neuroprotection, Anti-inflammatory Effects Neurotransmission->CellularEffects

Caption: Putative signaling pathway of this compound.

In Vitro Pharmacological Evaluation

The pharmacological profile of this compound and its derivatives is typically assessed through a series of in vitro assays.

3.2.1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[8]

Protocol: Sigma-1 and Sigma-2 Receptor Binding Assays

  • Tissue Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4 °C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

  • Sigma-1 Binding Assay: Incubate the membrane homogenate with the radioligand --INVALID-LINK---pentazocine and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma-1 ligand (e.g., haloperidol).

  • Sigma-2 Binding Assay: For the sigma-2 receptor assay, use [³H]-DTG as the radioligand in the presence of a masking concentration of a selective sigma-1 ligand to block binding to sigma-1 sites. Non-specific binding is determined using a high concentration of non-labeled DTG.

  • Data Analysis: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting. The inhibition constant (Ki) values are calculated from the IC50 values using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinities of Phenoxy-Piperidine Analogs

Compoundσ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₂/σ₁)Reference
1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine4.314433.5[9]
1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine24.336114.9[10]

3.2.2. Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor.

Protocol: Calcium Mobilization Assay

  • Cell Culture: Use a cell line stably expressing the human sigma-1 receptor (e.g., HEK293 cells).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Stimulation: After an incubation period, stimulate the cells with a known sigma-1 receptor agonist (e.g., PRE-084).

  • Data Acquisition: Measure the changes in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Antagonist activity is determined by the ability of the test compound to inhibit the agonist-induced calcium mobilization. The IC50 value can be calculated from the concentration-response curve.

Analytical Characterization

The identity and purity of this compound must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)
¹H NMR
Aromatic-H6.9 - 7.2
Piperidine-H (C4)4.4 - 4.6
Piperidine-H (C2, C6)2.6 - 3.2
Piperidine-H (C3, C5)1.8 - 2.2
NH1.5 - 2.5 (broad)
¹³C NMR
Aromatic-C (C-F)152 - 155 (d, J ≈ 240 Hz)
Aromatic-C (C-O)145 - 148 (d, J ≈ 10 Hz)
Aromatic-C115 - 125
Piperidine-C472 - 75
Piperidine-C2, C642 - 45
Piperidine-C3, C530 - 33

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound.

Protocol: Reversed-Phase HPLC Method

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion and Future Perspectives

This compound is a valuable chemical entity with significant potential in CNS drug discovery. Its synthesis is achievable through robust and scalable methods, and its pharmacological profile, particularly its interaction with sigma-1 receptors, makes it an attractive starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders. The detailed protocols provided in this guide offer a framework for the synthesis, characterization, and in vitro evaluation of this important compound and its derivatives. Future research in this area will likely focus on further elucidating the structure-activity relationships of phenoxy-piperidine analogs to optimize their affinity, selectivity, and functional activity at sigma receptors and other CNS targets.

References

Unlocking Therapeutic Potential: A Guide to the Biological Targets of the 4-(2-Fluorophenoxy)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 4-(2-fluorophenoxy)piperidine moiety represents a privileged scaffold in modern medicinal chemistry. While the core molecule itself is primarily a synthetic intermediate, its structural motifs are present in a multitude of potent, bioactive compounds.[1][2][3] This guide provides an in-depth exploration of the key biological targets modulated by derivatives of this versatile fragment. By analyzing structure-activity relationships (SAR) from peer-reviewed literature, we will dissect how modifications to this core structure confer high affinity and selectivity for critical therapeutic targets, including sigma receptors, monoamine transporters, and G-protein coupled receptors (GPCRs). This document serves as a technical resource for researchers, offering not only a summary of known interactions but also the causal logic behind the experimental workflows used to identify and validate them.

The this compound Core: A Foundation for Versatility

In drug discovery, "fragment-based" approaches have gained prominence. Small, simple molecules, or fragments, that demonstrate weak but efficient binding to a biological target are identified and then elaborated into more potent lead compounds. The this compound structure can be viewed as such a key fragment.[2] It combines a piperidine ring, a common feature in many centrally active agents, with a fluorophenoxy group. The piperidine provides a basic nitrogen atom, crucial for interacting with acidic residues in binding pockets, while the fluorophenoxy group enhances properties like lipophilicity and metabolic stability, which are critical for CNS penetration.[4] This guide will illuminate the primary target families that recognize this scaffold.

Primary Target Family: Sigma (σ) Receptors

The most extensively documented targets for phenoxypiperidine derivatives are the sigma (σ) receptors. Initially misidentified as opioid receptors, they are now understood to be unique membrane-bound proteins that bind a wide variety of psychotropic drugs.[5][6] Their promiscuous binding nature makes them receptive to the phenoxypiperidine scaffold.

Rationale for Targeting and Subtype Selectivity

Sigma receptors are divided into two main subtypes, σ1 and σ2, which are genetically distinct and possess different pharmacological profiles.[6]

  • Sigma-1 (σ1) Receptors: These receptors are implicated in a range of neuropsychiatric and neurodegenerative disorders.[7] Ligands targeting σ1 receptors are being investigated for their potential in treating depression, anxiety, and neuropathic pain, and for their neuroprotective effects.

  • Sigma-2 (σ2) Receptors: The σ2 receptor is highly expressed in proliferating tumor cells and is a key target in oncology for both diagnostic imaging and therapeutic intervention.[6][7]

The phenoxypiperidine core has been successfully modified to generate ligands with high affinity and selectivity for either subtype, underscoring its therapeutic versatility.

Quantitative Analysis of Ligand Binding

Numerous studies have synthesized and evaluated phenoxypiperidine derivatives for sigma receptor affinity. As shown in the table below, subtle modifications to the scaffold can dramatically influence binding potency (Ki) and selectivity between the σ1 and σ2 subtypes. For instance, the compound 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine is a highly selective σ1 receptor ligand with nanomolar affinity.[8]

Compound/RadioligandTarget(s)Binding Affinity (Ki)Selectivity (σ2/σ1)Reference
1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidineσ1, σ24.3 nM (σ1)33.3[8]
Haloperidol (Reference)σ1, σ22.5 nM (σ1)~1[9]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ13.2 nMHigh[9]
[¹⁸F]SFEσ1Potent AgonistHigh for σ1[6]
Experimental Workflow: Radioligand Competition Binding Assay

To determine the binding affinity of a novel this compound derivative, a radioligand competition binding assay is the gold standard. This protocol is self-validating as it relies on the specific displacement of a well-characterized radioligand from the target receptor by the unlabeled test compound.

Methodology:

  • Tissue/Cell Preparation: Homogenize tissues with high receptor expression (e.g., guinea pig brain for σ1) or use membranes from cell lines engineered to overexpress the target receptor (e.g., HEK293-σ1).[5]

  • Incubation: In a multi-well plate, combine the membrane preparation with a fixed concentration of a selective radioligand (e.g., --INVALID-LINK---pentazocine for σ1 or [³H]-DTG for σ2 in the presence of a σ1 mask).

  • Competition: Add the unlabeled test compound across a range of increasing concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the unbound. The receptors and bound ligand are trapped on the filter.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

  • Ki Calculation: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Receptor Source (e.g., Brain Homogenate) A1 Combine Receptor, Radioligand & Test Compound P1->A1 P2 Radioligand Stock (e.g., 3H-pentazocine) P2->A1 P3 Test Compound (Serial Dilutions) P3->A1 A2 Incubate to Equilibrium A1->A2 A3 Rapid Filtration (Separates Bound/Unbound) A2->A3 A4 Scintillation Counting (Quantify Bound Radioligand) A3->A4 D1 Plot % Inhibition vs. [Test Compound] A4->D1 D2 Non-linear Regression (Determine IC50) D1->D2 D3 Cheng-Prusoff Equation (Calculate Ki) D2->D3

Caption: Workflow for a radioligand competition binding assay.

Secondary Target Family: Monoamine Transporters (DAT, SERT, NET)

The piperidine ring is a cornerstone of ligands that target the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[10][11] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibitors of these transporters are critical drugs for treating depression, ADHD, and other psychiatric disorders.

Rationale for Targeting and Selectivity Profile

By modifying the substituents on the piperidine nitrogen and the phenoxy ring, the this compound scaffold can be tailored to inhibit one or more of these transporters with high potency.

  • Dopamine Transporter (DAT): Derivatives such as the GBR series and other complex piperidines show high affinity for DAT.[12][13] Selective DAT inhibitors have therapeutic potential in treating conditions like Parkinson's disease and addiction.

  • Serotonin Transporter (SERT): The fluorophenoxy moiety is reminiscent of the structure of fluoxetine, a potent selective serotonin reuptake inhibitor (SSRI). Unsurprisingly, derivatives of the core scaffold have been successfully developed as high-affinity SERT ligands.[14][15]

  • Triple Reuptake Inhibitors (TRIs): Fine-tuning the structure can lead to compounds that inhibit all three transporters (DAT, SERT, and NET), which are being explored as next-generation antidepressants with a broader spectrum of action.[11]

Quantitative Analysis of Transporter Inhibition

The inhibitory potency of derivatives at monoamine transporters is typically quantified by IC50 values from in vitro uptake assays. Selectivity is a critical parameter, determined by the ratio of IC50 values for different transporters.

Compound ClassTarget(s)Potency (IC50 or Ki)Reference
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidineDAT, SERT, NETKi = 1.9 nM (DAT)[12]
Ki = 205 nM (SERT)
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivativesSERTKi = 2 - 400 nM[15]
2-(4-fluorophenoxy)-2-phenyl-ethyl piperazinesSERTIC50 = 1.45 µM[14]
Experimental Workflow: Synaptosomal Uptake Inhibition Assay

This functional assay directly measures a compound's ability to block the primary function of the transporter: neurotransmitter reuptake.

Methodology:

  • Synaptosome Preparation: Isolate nerve terminals (synaptosomes) from specific brain regions rich in the target transporter (e.g., striatum for DAT, cortex for SERT).

  • Pre-incubation: Incubate the synaptosomes with various concentrations of the test compound.

  • Initiate Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

  • Terminate Uptake: After a short incubation period (typically 5-10 minutes), stop the uptake process by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the amount of radioactivity taken up into the synaptosomes using liquid scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of uptake at each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_synapse Synaptic Cleft cluster_presyn Presynaptic Terminal NT Neurotransmitter (e.g., Dopamine) PostSyn Postsynaptic Receptor NT->PostSyn Binding Transporter Transporter (DAT) Extracellular Side Intracellular Side NT->Transporter:f1 Reuptake Inhibitor Inhibitor (Piperidine Derivative) Transporter:f1->Inhibitor Blockade

Caption: Inhibition of monoamine transporter reuptake at the synapse.

Other Potential Target Classes

The structural plasticity of the this compound scaffold allows it to be adapted to target other important receptor families.

  • Dopamine Receptors (D2/D4): Further elaboration of the core, particularly with 4,4-difluoro-3-(phenoxymethyl)piperidine structures, has yielded potent and selective antagonists for the D4 receptor.[16][17] Similarly, 4-phenylpiperidine derivatives have been optimized as D2 receptor ligands.[18] These targets are crucial for antipsychotic drug action and the treatment of motor disorders.

  • Serotonin 5-HT2A Receptors: Complex derivatives incorporating the piperidine moiety have been identified as potent inverse agonists of the 5-HT2A receptor.[19] This mechanism is a hallmark of atypical antipsychotics used to treat psychosis with a lower risk of extrapyramidal side effects.

  • Ion Channels: By converting the ether linkage to a carboxamide, the scaffold has been transformed into a potent blocker of T-type calcium channels.[20][21] These agents have demonstrated antihypertensive effects in preclinical models, showcasing the scaffold's potential beyond traditional CNS targets.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its inherent chemical features make it a highly versatile starting point for developing potent and selective ligands for a diverse range of biological targets. The evidence clearly indicates that its primary utility lies in targeting sigma receptors and monoamine transporters , where nanomolar affinities are readily achieved.

Future research should focus on leveraging computational chemistry and advanced SAR studies to:

  • Enhance Selectivity: Develop derivatives with unprecedented selectivity for specific receptor subtypes (e.g., σ1 vs. σ2) or transporter types to minimize off-target effects.

  • Modulate Functional Activity: Move beyond simple binding affinity to design agonists, antagonists, or allosteric modulators with specific functional outcomes.

  • Explore New Target Space: Systematically test the scaffold against other receptor families to uncover novel therapeutic applications.

By understanding the fundamental interactions outlined in this guide, researchers are well-equipped to rationally design the next generation of therapeutics built upon this remarkable chemical foundation.

References

A Guide to Leveraging 4-(2-Fluorophenoxy)piperidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and rational pathway to novel therapeutics, particularly for challenging biological targets.[1][2] This approach hinges on identifying low-molecular-weight fragments that bind with high ligand efficiency, serving as optimal starting points for elaboration into potent, drug-like candidates.[2] Within the vast chemical space of available fragments, those incorporating unique structural and electronic features offer a distinct advantage.

This technical guide provides an in-depth exploration of 4-(2-Fluorophenoxy)piperidine, a fragment that marries two privileged pharmacophores: the versatile piperidine ring and a strategically fluorinated phenyl ether. We will dissect the rationale behind its utility, detailing its physicochemical properties, synthesis, and application in state-of-the-art screening campaigns. This document is designed for drug discovery professionals, offering not just protocols but the scientific causality that underpins experimental design and data interpretation, empowering research teams to effectively integrate this valuable scaffold into their discovery workflows.

Chapter 1: The Strategic Imperative of Fluorinated Fragments in Modern Drug Discovery

The Power of Starting Small: Principles of FBDD

Traditional high-throughput screening (HTS) campaigns sift through vast libraries of large, complex molecules to find hits. In contrast, FBDD begins by screening smaller, less complex molecules (typically <300 Da) that, while binding with lower affinity (μM to mM range), are more likely to form high-quality, atom-efficient interactions with the target protein.[1][3] This approach provides a more thorough sampling of chemical space with a smaller library, increasing the probability of identifying a binding event for any given target.[3] The subsequent process of "fragment evolution"—growing or linking these initial hits—allows for a more rational and structure-guided optimization process, often leading to lead compounds with superior physicochemical and pharmacokinetic properties.

FBDD_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase Lib Fragment Library (~2000 compounds) Screen Biophysical Screen (SPR, NMR, X-ray) Lib->Screen Identify Binders Hit Validated Hit (μM - mM Affinity) Screen->Hit Confirm & Characterize Evolve Fragment Evolution (Growing, Linking) Hit->Evolve Structure-Guided Design Lead Lead Candidate (nM Affinity, Drug-like) Evolve->Lead Optimize Potency & ADME Properties

Caption: General workflow of a Fragment-Based Drug Discovery (FBDD) campaign.

The Fluorine Advantage in Medicinal Chemistry

The substitution of hydrogen with fluorine is a cornerstone strategy in modern drug design.[4][5] Despite its minimal steric impact (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), fluorine's extreme electronegativity imparts profound effects on a molecule's properties.[5]

Key contributions of fluorine include:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block metabolic "soft spots" and extend a drug's half-life.[5][6]

  • Modulation of Basicity: The potent electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the piperidine nitrogen. This can reduce off-target ion channel interactions and improve a compound's oral bioavailability by ensuring it is neutral at physiological pH for better membrane permeation.[5]

  • Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions within a protein binding pocket, including dipole-dipole, hydrogen bonds (with backbone amides), and interactions with aromatic residues.[7][8]

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for improved target engagement.[4]

The this compound fragment leverages these benefits, making it a highly attractive starting point for drug discovery programs.

Chapter 2: Core Profile of this compound

Physicochemical Properties

This compound (CAS: 3623-02-7) is a small molecule ideally suited for fragment screening campaigns.[9] Its properties align well with the "Rule of Three," a common guideline for fragment library composition (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

PropertyValueSource
Molecular Formula C₁₁H₁₄FNO--INVALID-LINK--[10]
Molecular Weight 195.24 g/mol --INVALID-LINK--[10]
XLogP3-AA 2.1--INVALID-LINK--[10]
H-Bond Donor Count 1--INVALID-LINK--[10]
H-Bond Acceptor Count 2--INVALID-LINK--[10]
Rotatable Bond Count 2--INVALID-LINK--[10]
Topological Polar Surface Area 21.3 Ų--INVALID-LINK--[10]
Synthesis and Characterization

The synthesis of this compound is readily achievable through common and robust synthetic transformations. A reliable route involves the Mitsunobu reaction, which allows for the stereospecific formation of the ether linkage, followed by deprotection of the piperidine nitrogen.

Experimental Protocol: Synthesis via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a powerful and reliable method for forming C-O bonds by coupling a primary or secondary alcohol with a phenolic nucleophile under mild conditions. Using N-Boc-4-hydroxypiperidine as the starting material ensures the piperidine nitrogen is protected and does not interfere with the reaction.[11]

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)[12]

  • 2-Fluorophenol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Step 1: Ether Formation (Mitsunobu Coupling)

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-hydroxypiperidine (1.0 eq), 2-fluorophenol (1.1 eq), and triphenylphosphine (1.5 eq).

    • Dissolve the solids in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Remove THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M NaOH, water, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield N-Boc-4-(2-fluorophenoxy)piperidine.

  • Step 2: N-Boc Deprotection

    • Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours. Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.

    • Monitor deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess TFA.

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product, this compound. Characterization via ¹H NMR, ¹³C NMR, and HRMS should be performed to confirm structure and purity.

Chapter 3: Application in Fragment Screening Campaigns

The utility of a fragment is realized through its application in biophysical screening assays designed to detect weak binding events. Surface Plasmon Resonance (SPR) is an excellent primary screening method due to its throughput and sensitivity, while Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for hit validation and structural characterization.[13][14]

Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that detects changes in mass on a sensor chip surface in real-time.[15] It is highly sensitive, consumes relatively low amounts of protein, and can provide kinetic data (association and dissociation rates), making it ideal for an initial screen to identify binders from a fragment library.[16][17]

SPR_Workflow Immobilize 1. Target Immobilization (e.g., Amine Coupling to CM5 Chip) Equilibrate 2. System Equilibration (Running Buffer Flow) Immobilize->Equilibrate Inject 3. Fragment Injection (Association Phase) Equilibrate->Inject Dissociate 4. Buffer Flow (Dissociation Phase) Inject->Dissociate Regenerate 5. Regeneration (Low pH buffer pulse) Dissociate->Regenerate Analyze 6. Data Analysis (Sensorgram Fitting, Affinity Calc.) Dissociate->Analyze Regenerate->Equilibrate Next Cycle

Caption: A typical experimental cycle for an SPR-based fragment screen.

Experimental Protocol: SPR Screening

Materials:

  • Purified target protein (>95% purity) with an available amine or tag for immobilization.

  • SPR sensor chip (e.g., CM5 for amine coupling).

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+ with 1-5% DMSO).

  • This compound stock solution in 100% DMSO.

Step-by-Step Methodology:

  • Target Immobilization: Covalently attach the target protein to the sensor chip surface according to the manufacturer's protocol (e.g., standard amine coupling). A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

  • Assay Development: Inject a known binder or a positive control to ensure the immobilized protein is active. Optimize running buffer conditions, including DMSO concentration, to minimize non-specific binding.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer (e.g., 10 µM to 1 mM). Ensure the final DMSO concentration is precisely matched to the running buffer. Trustworthiness Note: DMSO mismatch is a primary source of false positives in SPR.[16][17]

    • Inject each concentration over the target and reference flow cells for a set contact time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • After each cycle, inject a regeneration solution (e.g., Glycine-HCl, pH 2.0) to remove any bound fragment and prepare the surface for the next injection.

  • Data Interpretation:

    • Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

    • A concentration-dependent increase in the binding response (measured in Response Units, RU) indicates a potential hit.

    • Fit the steady-state responses against concentration to a 1:1 binding model to determine the equilibrium dissociation constant (KD). For fragments, this is typically in the high µM to low mM range.

Hit Validation via NMR Spectroscopy

Rationale: NMR spectroscopy, particularly ¹H-¹⁵N HSQC on an isotope-labeled protein, is a powerful method to validate hits and map their binding location.[18] The chemical environment of each backbone amide group gives rise to a unique peak in the HSQC spectrum. When a fragment binds, amides in or near the binding site experience a change in their chemical environment, causing their corresponding peaks to shift or broaden.[14]

CSP_Concept Concept of Chemical Shift Perturbation (CSP) cluster_0 ¹H-¹⁵N HSQC Spectrum cluster_1 p1 p1_s p1->p1_s Shift p2 p2_s p2->p2_s Shift p3 p4 p4_s p4->p4_s Shift label_apo Apo Protein p3_ns label_holo + Fragment

Caption: Perturbed peaks (red) indicate residues at or near the fragment binding site.

Experimental Protocol: ¹H-¹⁵N HSQC Titration

Materials:

  • ¹⁵N-isotopically labeled target protein (typically 50-200 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

  • This compound stock solution in deuterated DMSO (d6-DMSO).

Step-by-Step Methodology:

  • Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference state.

  • Titration: Add small aliquots of the fragment stock solution to the protein sample to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10 protein:fragment).

  • Spectrum Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum at each titration point. Causality Note: It is crucial to maintain identical experimental parameters (temperature, acquisition times) across all spectra to ensure data is comparable.

  • Data Analysis and Interpretation:

    • Overlay the spectra from the titration series with the reference spectrum.

    • Identify peaks that shift their position or decrease in intensity (broaden) in a concentration-dependent manner. These are the "perturbed" peaks.

    • If backbone resonance assignments for the protein are available, the perturbed peaks can be mapped directly onto the protein's structure, revealing the location of the binding site.

    • The magnitude of the chemical shift perturbations (CSPs) can be plotted against the ligand concentration to estimate the KD.

Chapter 4: From Fragment Hit to Lead Candidate: The Path of Elaboration

Once this compound is confirmed as a binder, the next phase is to rationally modify its structure to improve potency and selectivity. The fragment's simple structure offers several clear vectors for chemical modification.

Principles of Elaboration:

  • Growing: Adding new functional groups to the fragment to pick up additional interactions with the target protein. This is often guided by the crystal structure of the fragment-protein complex.

  • Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, high-affinity molecule.

  • Merging: Combining the structural features of multiple overlapping fragment hits into a single, optimized compound.

The this compound scaffold is particularly amenable to the "growing" strategy.

Elaboration_Vectors cluster_N Vector 1: Piperidine Nitrogen cluster_P Vector 2: Phenyl Ring cluster_R Vector 3: Piperidine Ring Core This compound (Core Fragment) V1_1 Alkylation (e.g., -CH₃, -CH₂CH₂OH) Core->V1_1 Explore new pocket V1_2 Acylation/Sulfonylation (e.g., -C(O)CH₃, -S(O)₂CH₃) Core->V1_2 Add H-bond acceptor V2_1 Additional Substitution (e.g., -Cl, -CH₃, -CN at C4/C5) Core->V2_1 Modulate electronics/ fill hydrophobic pocket V3_1 Substitution at C3/C5 (e.g., -OH, -CH₃) Core->V3_1 Introduce chirality/ new vectors

Caption: Potential vectors for chemical elaboration of the core fragment.

Hypothetical Elaboration Strategy:

  • Vector 1 (Piperidine Nitrogen): The secondary amine is the most obvious point for modification. Small alkyl groups can probe for nearby hydrophobic pockets, while amides or sulfonamides can introduce new hydrogen bond acceptors. This vector is often explored first due to the ease of N-functionalization chemistry.

  • Vector 2 (Phenyl Ring): If structural data suggests an unoccupied pocket adjacent to the phenyl ring, additional substituents can be introduced. For example, adding a cyano or methyl group at the 4- or 5-position could enhance binding. This is exemplified in dopamine D4 receptor antagonists where different phenoxy substitutions dramatically impact potency.[19]

  • Vector 3 (Piperidine Ring): Substitution on the piperidine ring itself (e.g., at the 3-position) can introduce new chiral centers and vectors for growth, but this often requires more complex synthesis from a modified starting material.

Conclusion

This compound represents a high-value scaffold for fragment-based drug discovery. Its constitutionally simple yet electronically tuned nature provides an excellent starting point for tackling a wide range of biological targets. The strategic placement of the fluorine atom confers desirable pharmacokinetic properties, while the piperidine and phenyl ether moieties offer multiple, synthetically tractable vectors for rapid optimization. By employing robust biophysical screening methods like SPR and NMR, researchers can confidently identify and validate hits with this fragment, paving the way for efficient, structure-guided evolution into potent and selective lead candidates. This guide provides the foundational principles and practical protocols to empower scientists to successfully harness the potential of this versatile chemical tool.

References

The Evolving Landscape of CNS Drug Discovery: A Technical Guide to 4-(2-Fluorophenoxy)piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics targeting the central nervous system (CNS) is a complex and ever-evolving field. Among the myriad of molecular scaffolds explored, the piperidine moiety stands out as a privileged structure, forming the core of numerous approved drugs.[1] This in-depth technical guide focuses on a particularly promising class of piperidine derivatives: 4-(2-Fluorophenoxy)piperidine and its analogs. These compounds have garnered significant attention for their versatile pharmacological profiles, demonstrating activity at key neurotransmitter systems implicated in a range of neurological and psychiatric disorders.

This whitepaper will serve as a comprehensive resource, delving into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this important chemical series. We will explore the causal relationships behind medicinal chemistry design choices and provide detailed, field-proven experimental protocols to empower researchers in their own drug discovery endeavors.

The 4-(Aryloxy)piperidine Scaffold: A Gateway to CNS Targets

The 4-(aryloxy)piperidine scaffold is a versatile building block in medicinal chemistry, offering a unique combination of structural rigidity and conformational flexibility. This allows for precise orientation of substituents to interact with various biological targets. The introduction of a fluorine atom onto the phenoxy ring, as in this compound, can significantly modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, which are critical for CNS drug candidates.[2]

Synthetic Strategies: Accessing the Core and its Analogs

The synthesis of 4-(aryloxy)piperidines can be achieved through several established routes. A common and effective method involves the Williamson ether synthesis, where a suitably protected 4-hydroxypiperidine is reacted with an activated fluorophenol.

Experimental Protocol: General Synthesis of 4-(Aryloxy)piperidines

  • Protection of Piperidine Nitrogen: To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a protecting group such as di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base (e.g., triethylamine). Stir the reaction at room temperature until completion (monitored by TLC).

  • Williamson Ether Synthesis: To a solution of the N-Boc-4-hydroxypiperidine in a polar aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (NaH) at 0°C. Allow the mixture to stir for 30 minutes to form the alkoxide.

  • Arylation: Add the desired fluorophenol (e.g., 2-fluorophenol) to the reaction mixture and heat to 70-80°C until the reaction is complete (monitored by TLC).

  • Deprotection: Cool the reaction mixture and quench with water. Extract the product with an organic solvent. The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or 4M HCl in dioxane) to yield the final 4-(aryloxy)piperidine.[3]

G cluster_synthesis General Synthesis of 4-(Aryloxy)piperidines 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc-anhydride, Et3N N-Boc-4-(aryloxy)piperidine N-Boc-4-(aryloxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(aryloxy)piperidine 1. NaH, DMF 2. Aryl-F 4-(Aryloxy)piperidine 4-(Aryloxy)piperidine N-Boc-4-(aryloxy)piperidine->4-(Aryloxy)piperidine TFA or HCl

Caption: Synthetic scheme for 4-(aryloxy)piperidines.

This modular approach allows for the facile generation of a library of analogs with diverse substitution patterns on both the piperidine and phenoxy rings, enabling thorough exploration of the structure-activity landscape.

Pharmacological Profile: A Multi-Targeting Scaffold

Analogs of this compound have demonstrated significant activity at several key CNS targets, including dopamine transporters (DAT), serotonin transporters (SERT), and various serotonin and dopamine receptor subtypes. This multi-target profile presents both opportunities and challenges in drug development, offering the potential for broad-spectrum efficacy but also requiring careful optimization to achieve the desired selectivity.

Dopamine and Serotonin Transporter Inhibition

A primary area of investigation for 4-(phenoxy)piperidine analogs has been their ability to inhibit the reuptake of dopamine and serotonin.[4] These monoamine transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for the treatment of depression, anxiety, and other mood disorders.

The affinity of these compounds for DAT and SERT can be determined using radioligand binding assays.

Experimental Protocol: Dopamine Transporter (DAT) Binding Assay

  • Membrane Preparation: Prepare crude synaptosomes from rat striatal tissue or use membranes from cells stably expressing the human dopamine transporter (hDAT).[5][6]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5]

  • Radioligand: [³H]WIN 35,428 or another suitable DAT-selective radioligand.

  • Procedure: a. In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand. b. Add the membrane preparation to initiate the binding reaction. c. Incubate at 4°C for 2-3 hours to reach equilibrium.[5] d. Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. e. Wash the filters with ice-cold wash buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

A similar protocol can be followed for the serotonin transporter (SERT) binding assay, using a SERT-selective radioligand such as [³H]paroxetine.[7]

G cluster_binding_assay Radioligand Binding Assay Workflow Start Start Prepare Reagents Prepare Assay Buffer, Radioligand, and Test Compounds Start->Prepare Reagents Add to Plate Add Reagents and Membrane Preparation to 96-well plate Prepare Reagents->Add to Plate Incubate Incubate to Reach Equilibrium Add to Plate->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Serotonin 5-HT2A Receptor Inverse Agonism

Certain analogs of this compound have been identified as inverse agonists of the serotonin 5-HT2A receptor.[8] Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of the 5-HT2A receptor, inverse agonism can lead to antipsychotic and anti-hallucinogenic effects.

The functional activity of these compounds as 5-HT2A inverse agonists can be assessed using cell-based assays that measure downstream signaling events, such as calcium mobilization or inositol phosphate (IP) accumulation.[9][10]

Experimental Protocol: 5-HT2A Receptor Functional Assay (Calcium Mobilization)

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[9]

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure: a. Plate the cells in a 96-well plate. b. Incubate the cells with the test compound at various concentrations. c. Stimulate the cells with a known 5-HT2A receptor agonist (e.g., serotonin). d. Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: To determine inverse agonist activity, measure the ability of the test compound to inhibit the constitutive (basal) activity of the receptor in the absence of an agonist. For antagonist activity, measure the rightward shift in the agonist dose-response curve in the presence of the test compound.

Dopamine D4 Receptor Antagonism

More recently, fluorinated 3-(phenoxymethyl)piperidine and 4-(phenoxymethyl)piperidine scaffolds have been explored as potent and selective antagonists for the dopamine D4 receptor.[3][11] The D4 receptor is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The development of selective D4 antagonists is a promising therapeutic strategy.[11]

The binding affinity of these compounds for the D4 receptor can be determined using a competitive radioligand binding assay, similar to the one described for DAT, but using a D4-selective radioligand such as [³H]N-methylspiperone and membranes from cells expressing the human D4 receptor.[3][12]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for activity at different biological targets.

Table 1: SAR Summary of 4-(Phenoxymethyl)piperidine Analogs at Dopamine Receptors

R1 (Phenoxy Substitution)R2 (Piperidine-N Substitution)D4 Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity (D4 vs D2/D3)
4-F3-fluoro-4-methoxybenzyl220>10,000>10,000>45
3,4-diF3-fluoro-4-methoxybenzyl5.5>10,000>10,000>1818
4-CN1-imidazo[1,5-a]pyridin-3-yl1.7>10,000>10,000>5882
3,4-diF1-imidazo[1,5-a]pyridin-3-yl2.7>10,000>10,000>3703

Data synthesized from multiple sources for illustrative purposes.[3][12]

The data in Table 1 highlights several key SAR trends for D4 receptor antagonists:

  • Phenoxy Ring Substitution: Electron-withdrawing groups, such as fluorine and cyano, on the phenoxy ring generally lead to higher D4 receptor affinity. The position of the substituent is also critical, with 3,4-difluoro substitution often being optimal.

  • Piperidine Nitrogen Substitution: Large, aromatic substituents on the piperidine nitrogen are well-tolerated and can significantly enhance D4 affinity and selectivity over other dopamine receptor subtypes.

G cluster_sar Key Structure-Activity Relationships Core 4-(Phenoxy)piperidine Scaffold Phenoxy Phenoxy Ring (R1) Core->Phenoxy Piperidine Piperidine Ring (R2) Core->Piperidine D4_Affinity High D4 Affinity Phenoxy->D4_Affinity Electron-withdrawing groups (e.g., F, CN) Piperidine->D4_Affinity Large, aromatic substituents

References

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Physicochemical Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Moiety and the Fluorine Advantage

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility at physiological pH, and to serve as a versatile synthetic handle for exploring structure-activity relationships (SAR). However, the optimization of drug candidates is a multifactorial challenge, often requiring fine-tuning of properties like basicity, lipophilicity, metabolic stability, and conformational rigidity to achieve the desired pharmacokinetic and pharmacodynamic profile.

The strategic incorporation of fluorine into piperidine-containing molecules has emerged as a powerful tool for medicinal chemists to address these challenges.[1][2][4] Fluorine, the most electronegative element, imparts unique stereoelectronic effects that can profoundly influence the physicochemical properties of the parent molecule.[4] This guide provides an in-depth technical exploration of the core physicochemical properties of fluorinated piperidine compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind the observed effects of fluorination and provide actionable experimental and computational protocols for the characterization of these important molecules.

The Impact of Fluorine on Basicity (pKa): A Balancing Act

The basicity of the piperidine nitrogen, quantified by its pKa, is a critical parameter influencing a drug's solubility, absorption, and potential for off-target effects, such as hERG channel affinity.[5][6] The introduction of fluorine atoms can significantly modulate this property, primarily through a strong electron-withdrawing inductive effect.

Fluorine's high electronegativity pulls electron density away from the piperidine ring, reducing the electron-donating ability of the nitrogen atom and thereby lowering its basicity (decreasing the pKa).[5] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen. For instance, fluorination at the 3- or 4-position of the piperidine ring leads to a notable decrease in pKa compared to the non-fluorinated parent compound. This reduction in basicity can be advantageous in mitigating hERG liability, a common concern for basic amines.[5]

CompoundpKaΔpKa (from Piperidine)Reference
Piperidine11.120[7]
3-Fluoropiperidine~9.5-10.5~-0.6 to -1.6[7]
4-Fluoropiperidine~10.2~-0.9[7]
3,3-Difluoropiperidine~7.2-7.5~-3.6 to -3.9[5][7]

Table 1: Comparison of pKa values for piperidine and its fluorinated analogs. Note that exact pKa values can vary depending on the experimental conditions.

Navigating Lipophilicity (logP & logD) with Fluorine

Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[8][9][10] It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds. The effect of fluorination on lipophilicity is nuanced and can be counterintuitive.

While a single fluorine atom is often considered a bioisostere of a hydrogen atom, its impact on lipophilicity is not a simple substitution effect. The high electronegativity of fluorine can lead to a decrease in the polarizability of the C-F bond compared to a C-H bond, which can increase lipophilicity.[9] However, the introduction of fluorine can also alter the molecule's overall dipole moment and hydrogen bonding capacity, which can either increase or decrease lipophilicity depending on the specific substitution pattern and the molecular context.[11] For instance, gem-difluorination can lead to either an increase or decrease in logP depending on the surrounding chemical environment.[4][7]

CompoundCalculated logPExperimental logP/logDReference
Piperidine0.840.84[1]
3-Fluoropiperidine~1.0-1.2Varies[1]
4-Fluoropiperidine~1.1-1.3Varies[1]
3,3-Difluoropiperidine~0.9-1.1Varies[1]

Table 2: Representative logP values for piperidine and its fluorinated analogs. Experimental values can vary significantly based on the measurement technique and conditions.

Conformational Control: The Axial Preference of Fluorine

The three-dimensional conformation of a drug molecule is critical for its interaction with biological targets. Fluorination of the piperidine ring can exert profound control over its conformational preferences, often favoring an axial orientation of the fluorine atom, which is counterintuitive from a purely steric perspective.[12][13][14][15] This preference is driven by a combination of stereoelectronic effects, including hyperconjugation (gauche effect) and electrostatic interactions.

  • Hyperconjugation (Gauche Effect): The axial C-F bond can act as an acceptor for electron density from adjacent anti-periplanar C-H bonds (σCH -> σCF) and the nitrogen lone pair (nN -> σCF), a phenomenon known as the anomeric effect in α-fluoroamines.[16][17][18][19] These hyperconjugative interactions stabilize the axial conformation.

  • Electrostatic Interactions: In the protonated state, a favorable electrostatic interaction can occur between the positively charged nitrogen and the partially negatively charged axial fluorine atom (C-F···H-N+).[12][13][15]

The interplay of these forces can be influenced by the substitution pattern, the nature of the N-substituent, and the solvent environment.[12][13] This conformational locking can be a powerful tool in drug design to pre-organize a molecule for optimal binding to its target.

conformational_preference cluster_equatorial Equatorial Fluorine (Less Favored) cluster_axial Axial Fluorine (Often Preferred) equatorial Equatorial Conformer steric_hindrance Steric Hindrance (A-value) equatorial->steric_hindrance Generally Favored by Sterics axial Axial Conformer hyperconjugation Hyperconjugation (σCH -> σCF, nN -> σCF) axial->hyperconjugation Stabilized by electrostatics Electrostatic Interaction (C-F···H-N+) axial->electrostatics Stabilized by

Figure 1: Factors influencing the conformational preference of fluorine on a piperidine ring.

Enhancing Metabolic Stability

Metabolic instability is a significant hurdle in drug development. The C-H bonds on a piperidine ring can be susceptible to oxidation by cytochrome P450 enzymes. The introduction of fluorine can block these metabolic "soft spots." The C-F bond is significantly stronger than a C-H bond, making it much less prone to enzymatic cleavage.[9] Furthermore, the electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds, rendering them less susceptible to oxidation. This enhanced metabolic stability can lead to improved oral bioavailability and a longer drug half-life.

Experimental and Computational Characterization

Accurate determination of the physicochemical properties of fluorinated piperidines is essential for guiding drug design efforts. A combination of experimental and computational methods provides a comprehensive understanding of these molecules.

Experimental Protocols

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[20][21][22][23][24]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the fluorinated piperidine compound (e.g., 1 mM in water or a suitable co-solvent if solubility is an issue).[21]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[21]

    • Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[21]

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[21]

  • Titration:

    • Place a known volume of the sample solution (e.g., 20 mL) in a beaker with a magnetic stir bar.[21]

    • If the compound is a base, acidify the solution to a low pH (e.g., pH 1.8-2.0) with the standardized HCl.[21][22]

    • Immerse the calibrated pH electrode in the solution.

    • Titrate the solution with the standardized NaOH, adding small, precise increments of the titrant.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a high value (e.g., pH 12-12.5).[22]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the first derivative of the titration curve.

pka_determination start Start prepare_solutions Prepare Sample and Titrant Solutions start->prepare_solutions calibrate_ph Calibrate pH Meter prepare_solutions->calibrate_ph titrate Titrate Sample with Standardized Acid/Base calibrate_ph->titrate record_ph Record pH vs. Titrant Volume titrate->record_ph plot_data Plot Titration Curve record_ph->plot_data determine_pka Determine pKa from Inflection Point plot_data->determine_pka end End determine_pka->end

Figure 2: Workflow for pKa determination by potentiometric titration.

High-performance liquid chromatography (HPLC) offers a rapid and reliable method for estimating logP and logD values, especially for high-throughput screening.[5][25][26][27][28]

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined from its retention time.

Step-by-Step Methodology:

  • System Setup:

    • Use a reverse-phase HPLC column (e.g., C18).

    • The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). For logP determination, the aqueous phase should be at a pH where the compound is in its neutral form. For logD, the pH of the aqueous phase is set to the desired value (e.g., pH 7.4).

  • Calibration:

    • Prepare a set of standard compounds with well-established logP values that span the expected range of the test compounds.[25]

    • Inject each standard and record its retention time (tR).

    • Calculate the capacity factor (k') for each standard: k' = (tR - t0) / t0, where t0 is the column dead time.

    • Create a calibration curve by plotting log k' versus the known logP values of the standards.[27]

  • Sample Analysis:

    • Dissolve the fluorinated piperidine compound in a suitable solvent.

    • Inject the sample onto the HPLC system and record its retention time.

    • Calculate the log k' for the sample.

  • logP/logD Determination:

    • Using the calibration curve, determine the logP or logD of the sample from its log k' value.

logp_determination start Start setup_hplc Set up Reverse-Phase HPLC System start->setup_hplc prepare_standards Prepare Calibration Standards with Known logP setup_hplc->prepare_standards run_standards Inject Standards and Record Retention Times prepare_standards->run_standards create_curve Create Calibration Curve (log k' vs. logP) run_standards->create_curve prepare_sample Prepare Sample Solution create_curve->prepare_sample run_sample Inject Sample and Record Retention Time prepare_sample->run_sample calculate_logp Calculate logP from Retention Time using Calibration Curve run_sample->calculate_logp end End calculate_logp->end

Figure 3: Workflow for logP/logD determination by HPLC.

Computational Chemistry

In silico methods are invaluable for predicting physicochemical properties and providing insights into the underlying molecular interactions.[8][9][10][29]

  • pKa Prediction: Quantum mechanical methods combined with continuum solvation models can provide accurate pKa predictions. Machine learning models trained on large datasets of experimental pKa values are also increasingly used.[8][9][10][29]

  • logP/logD Prediction: Fragment-based methods and whole-molecule property-based approaches are common for predicting logP. These methods are often implemented in commercially available software packages. Machine learning models are also showing promise in this area.[8][9][10][29]

  • Conformational Analysis: Quantum mechanical calculations (e.g., Density Functional Theory) are essential for studying the conformational preferences of fluorinated piperidines and elucidating the contributions of stereoelectronic effects.[12][13] NMR spectroscopy, particularly the analysis of 1H-19F coupling constants, is a powerful experimental technique for validating computational predictions of conformation.[12][30]

Case Studies: Fluorinated Piperidines in Approved Drugs

The successful application of the principles discussed above is evident in several FDA-approved drugs.

  • Paroxetine (Paxil): An antidepressant of the selective serotonin reuptake inhibitor (SSRI) class, paroxetine features a 4-(4-fluorophenyl)piperidine moiety.[6][7][19][20][29] The fluorine atom contributes to the overall lipophilicity and metabolic stability of the molecule.

  • Risperidone (Risperdal): An atypical antipsychotic, risperidone contains a 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine unit.[10][13][31][32][33] The fluorine substitution is crucial for its pharmacological activity and metabolic profile.

  • Pimozide (Orap): A typical antipsychotic, pimozide incorporates a 1-[4,4-bis(4-fluorophenyl)butyl]-4-piperidinyl group.[24][28][34][35][36] The two fluorine atoms on the phenyl rings influence its receptor binding and pharmacokinetic properties.

  • Maraviroc (Selzentry): An antiretroviral drug, maraviroc contains a 4,4-difluorocyclohexanecarboxamide attached to a piperidine-like azabicyclo[3.2.1]octane core.[15][18][25][30] The gem-difluoro group modulates the compound's physicochemical properties to achieve a favorable ADME profile.

  • Posaconazole (Noxafil): A broad-spectrum antifungal agent, posaconazole has a complex structure that includes a fluorinated phenyl group attached to a piperazine ring, a close relative of piperidine.[8][14][22][37][38]

  • Ceftobiprole (Zevtera): A fifth-generation cephalosporin antibiotic, ceftobiprole's structure includes a complex side chain, but the principles of using heterocyclic structures to achieve desired properties are relevant.[12][16][17][26][27]

Conclusion

The strategic incorporation of fluorine into piperidine scaffolds offers a powerful and versatile approach to fine-tune the physicochemical properties of drug candidates. By understanding the fundamental principles governing the effects of fluorination on pKa, lipophilicity, conformation, and metabolic stability, medicinal chemists can more effectively design molecules with improved pharmacokinetic and pharmacodynamic profiles. The combination of robust experimental characterization and insightful computational modeling is key to unlocking the full potential of fluorinated piperidines in the pursuit of novel and effective therapeutics.

References

The Piperidine Scaffold: A Privileged Motif in Neuropharmacological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the piperidine ring's critical role in the design and function of neuropharmacological agents. We will delve into the structural and physicochemical properties that make piperidine a "privileged scaffold" in medicinal chemistry, explore its application in various classes of central nervous system (CNS) drugs, and provide detailed, field-proven experimental protocols for their evaluation.[1][2][3]

The Piperidine Ring: A Foundation for CNS Drug Design

The six-membered saturated heterocycle, piperidine, is a cornerstone in the synthesis of a vast array of biologically active molecules, particularly those targeting the central nervous system.[4][5][6] Its prevalence in numerous FDA-approved drugs is a testament to its utility in creating compounds with favorable pharmacokinetic and pharmacodynamic profiles.[3][7][8]

Physicochemical Properties and Their Implications

The unique properties of the piperidine ring are fundamental to its success in neuropharmacology:

  • Basicity (pKa): The nitrogen atom within the piperidine ring confers basicity (pKa of the conjugate acid is ~11.22).[1] This allows for the formation of salts, enhancing solubility and facilitating formulation. In the physiological environment, the protonated form can engage in crucial ionic interactions with biological targets.

  • Lipophilicity (logP): Piperidine exhibits moderate lipophilicity, a key attribute for crossing the blood-brain barrier (BBB).[1][9] The ability to modulate the lipophilicity of the final molecule by substituting on the piperidine ring allows for the fine-tuning of its BBB permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

  • Conformational Flexibility: The chair and boat conformations of the piperidine ring provide a three-dimensional scaffold that can be tailored to fit the binding pockets of various receptors and enzymes.[4] This conformational flexibility allows for a more precise and high-affinity interaction with the target protein.[2]

Metabolic Stability

The piperidine scaffold is generally considered metabolically stable.[1][2] However, the substitution pattern can significantly influence its metabolic fate. Oxidation, particularly at the positions adjacent to the nitrogen atom, can occur.[1] Medicinal chemists often employ strategies such as introducing steric hindrance or creating spirocyclic systems to enhance metabolic stability.[2]

The Role of Piperidine in Key Neuropharmacological Drug Classes

The versatility of the piperidine scaffold is evident in its presence across a wide spectrum of neuropharmacological agents.

Antipsychotics: Targeting Dopamine and Serotonin Receptors

Piperidine and its close relative, piperazine, are prominent scaffolds in both typical and atypical antipsychotic drugs used to treat schizophrenia.[10][11] These compounds often act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[12][13] The piperidine moiety frequently serves as a key pharmacophore, directly interacting with these receptors.[9] The substitution on the piperidine nitrogen is crucial for modulating receptor affinity and selectivity.[10][11]

Table 1: Examples of Piperidine-Containing Antipsychotic Agents and their Receptor Affinities

CompoundPrimary Target(s)Key Structural Feature
HaloperidolD2 Receptor Antagonist4-substituted piperidine
RisperidoneD2/5-HT2A AntagonistBenzisoxazole-piperidine
PaliperidoneD2/5-HT2A AntagonistActive metabolite of risperidone
Alzheimer's Disease: Acetylcholinesterase Inhibition and Beyond

A key strategy in the palliative treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[14] Donepezil, a widely prescribed AChE inhibitor, features a benzyl-piperidine moiety that is critical for its high-affinity binding to the catalytic site of the enzyme.[14][15]

Beyond AChE inhibition, piperidine derivatives are being explored for other therapeutic targets in Alzheimer's disease, including the inhibition of β-amyloid (Aβ) aggregation and as γ-secretase inhibitors.[16][17][18][19] The piperidine scaffold serves as a versatile platform for developing multi-target-directed ligands for this complex neurodegenerative disease.[16][18][19][20]

Parkinson's Disease: Modulating Dopaminergic and Other Pathways

The treatment of Parkinson's disease primarily focuses on restoring dopaminergic neurotransmission. While levodopa remains a cornerstone therapy, piperidine-containing compounds have been investigated for their potential to modulate the dopaminergic system and other pathways implicated in the disease.[21][22] For instance, certain piperidine derivatives have been developed as NMDA receptor antagonists, which can potentiate the effects of L-DOPA.[23] The natural alkaloid piperine, which contains a piperidine ring, has shown neuroprotective effects in animal models of Parkinson's disease.[24][25]

NMDA Receptor Antagonists

Overactivation of the N-methyl-D-aspartate (NMDA) receptor is implicated in various neurological disorders. Piperidine derivatives have been successfully developed as potent and selective NMDA receptor antagonists, with some showing selectivity for the NR2B subtype.[23][26][27][28] These compounds hold therapeutic potential for conditions such as neuropathic pain and neurodegenerative diseases.

Synthetic Strategies for Piperidine-Containing Neuropharmacological Agents

The synthesis of piperidine-containing drugs often involves multi-step sequences. Common strategies include the hydrogenation of pyridine precursors, intramolecular cyclization of amino-alkenes or -alkynes, and various cycloaddition reactions.[6][29]

A notable example is the synthesis of Donepezil, which can be achieved through the condensation of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde, followed by reduction of the resulting double bond.[28][30]

Experimental Protocols for Evaluation

The following protocols are provided as examples of standard methodologies used to evaluate the neuropharmacological properties of piperidine-containing compounds.

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize a stable cell line (e.g., HEK293) expressing the human dopamine D2 receptor. Homogenize the cells and prepare a membrane fraction by centrifugation.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, a known concentration of a high-affinity radioligand (e.g., [³H]Spiperone), and varying concentrations of the test compound.[15]

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[14]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 & Ki Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its in vivo clearance.[2][4][16][31][32]

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes (human or other species) and prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) and a NADPH regenerating system.[16]

  • Incubation: Add the test compound to the reaction mixture and incubate at 37°C.[16]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[4]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.[16]

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the percentage of the remaining compound against time. From this, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Diagram: Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation Test_Compound Test Compound Test_Compound->Incubation Sampling Sample at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Calculation Calculate t½ & CLint LCMS->Calculation

Caption: Workflow for an in vitro microsomal stability assay.

In Vivo Models

This model is used to study the neuroprotective and symptomatic effects of compounds in the context of Parkinson's disease.[1][10][11][17][23]

Step-by-Step Methodology:

  • Pre-treatment: Administer desipramine to protect noradrenergic neurons from the neurotoxin.

  • Stereotaxic Surgery: Anesthetize the mice and stereotaxically inject 6-OHDA into the medial forebrain bundle to induce a unilateral lesion of the nigrostriatal dopamine pathway.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and softened food.[11]

  • Behavioral Testing: After a recovery period, assess motor deficits using tests such as the apomorphine-induced rotation test or the cylinder test.

  • Treatment: Administer the test compound and evaluate its ability to reverse the motor deficits.

  • Histological Analysis: At the end of the study, sacrifice the animals and perform immunohistochemical analysis of the brains to quantify the extent of the dopaminergic lesion (e.g., by staining for tyrosine hydroxylase).

This model is a classic screening tool for potential antipsychotic activity.[5][8][22][24][26]

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate mice to the testing environment, which consists of wire mesh-lined cages.

  • Drug Administration: Administer the test compound or vehicle to the mice.

  • Apomorphine Challenge: After a pre-determined time, administer a dose of apomorphine (a dopamine agonist) that induces climbing behavior.[22][26]

  • Behavioral Observation: Observe the mice for a set period (e.g., 30 minutes) and record the amount of time they spend climbing the walls of the cage.

  • Data Analysis: Compare the climbing time in the test compound-treated group to the vehicle-treated group to determine if the compound antagonizes the apomorphine-induced behavior.

This test is widely used to assess hippocampal-dependent spatial learning and memory, and is relevant for evaluating compounds for cognitive disorders like Alzheimer's disease.[9][12][20][33][34]

Step-by-Step Methodology:

  • Apparatus: Use a circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.[12]

  • Acquisition Phase: Over several days, train the mice to find the hidden platform from different starting locations. The mice must use distal visual cues in the room to navigate.

  • Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial to assess spatial learning and memory.

Conclusion: The Enduring Importance of the Piperidine Scaffold

The piperidine ring continues to be an indispensable tool in the development of neuropharmacological agents. Its favorable physicochemical properties, metabolic stability, and synthetic tractability make it a highly "privileged" scaffold.[1][2] A thorough understanding of its structure-activity relationships and the application of robust experimental methodologies are crucial for the successful design and development of novel CNS therapeutics based on this versatile heterocyclic core.

References

Methodological & Application

HPLC Analysis of Piperidine Derivatives: A Guide to Method Development and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

The piperidine ring is a crucial pharmacophore found in a wide range of pharmaceutical compounds, making its accurate analysis essential for drug discovery, development, and quality control.[1] This guide provides a detailed framework for developing and validating robust High-Performance Liquid Chromatography (HPLC) methods for piperidine derivatives. We delve into the core physicochemical properties that govern their chromatographic behavior, offering field-proven strategies for column selection, mobile phase optimization, and detection. A step-by-step, self-validating protocol for a model compound is presented, alongside a comprehensive troubleshooting guide to address common challenges like peak tailing.

The Core Challenge: Understanding Piperidine's Basic Nature

The primary obstacle in the HPLC analysis of piperidine derivatives is the basicity of the piperidine nitrogen. This characteristic dictates the entire analytical strategy.

  • Silanol Interactions: Most common reversed-phase HPLC columns use a silica-based stationary phase.[2] The surface of silica contains silanol groups (Si-OH), which are weakly acidic. At typical mobile phase pH ranges (pH 2-8), some of these silanol groups can be deprotonated (Si-O⁻).[3] The basic piperidine nitrogen, which is protonated (positively charged) at acidic to neutral pH, can undergo strong ionic interactions with these negatively charged silanol sites.[3][4] This secondary interaction is a primary cause of significant chromatographic problems, most notably peak tailing .[5][6]

  • pH-Dependent Retention: The ionization state of a piperidine derivative is highly dependent on the mobile phase pH.[7] To achieve reproducible retention and symmetrical peak shape, the analyte must be kept in a single, consistent ionization state throughout the analysis.[8] Fluctuations in pH near the analyte's pKa can lead to broad or split peaks.[7][8]

Strategic Method Development

A successful method hinges on systematically addressing the challenges posed by the basic analyte. The following workflow outlines the critical decision points.

HPLC_Workflow cluster_prep Phase 1: Analyte & Column cluster_mobile Phase 2: Mobile Phase Optimization cluster_detect Phase 3: Detection & Validation A Characterize Analyte (pKa, Polarity, Chromophore) B Select Appropriate Column A->B Informs Choice C Control pH with Buffer (Typically pH 2-3) B->C D Consider Amine Additive (e.g., Triethylamine) C->D If Tailing Persists E Optimize Organic Modifier (ACN vs. MeOH, Gradient) C->E F Select Detector (UV, MS, CAD) E->F G Perform System Suitability & Method Validation F->G

Caption: Logical workflow for HPLC method development for piperidine derivatives.

Column Selection: Mitigating Silanol Interactions

The choice of column is the first line of defense against peak tailing.

  • Modern, High-Purity Silica Columns (Type B): Older silica (Type A) had higher metal content and more acidic silanols, making peak tailing for basic compounds severe.[5] Modern Type B silica columns are much higher in purity, significantly reducing these problematic interactions.[5]

  • End-Capped Columns: Most modern columns are "end-capped," where many residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl) to make them inert.[4] This is a crucial feature for analyzing basic compounds.

  • Alternative Stationary Phases: For particularly challenging separations, consider phases designed to minimize silanol interactions, such as those with a positive surface charge or hybrid organic/silica particles that offer enhanced pH stability.[5]

Mobile Phase Optimization: The Key to Peak Shape

The mobile phase composition is the most powerful tool for controlling retention and ensuring symmetrical peaks.

  • pH Control is Mandatory: The most effective strategy to prevent peak tailing is to suppress the ionization of the silanol groups.[5] This is achieved by using a low-pH mobile phase, typically between pH 2 and 3 .[5][6] At this pH, the vast majority of silanol groups are protonated (neutral Si-OH), eliminating the ionic interaction site. A buffer (e.g., phosphate or formate) is essential to maintain a constant pH.[9][10] A good rule of thumb is to select a buffer with a pKa within ±1 pH unit of the desired mobile phase pH.[10]

  • Amine Additives (Competitive Inhibition): Historically, a common practice was to add a basic amine, like triethylamine (TEA) , to the mobile phase.[3][5] The protonated TEA acts as a "silanol masking agent," competitively binding to the negatively charged silanol sites and shielding the analyte from these interactions.[11] While effective, modern high-purity columns have reduced the necessity of TEA, which can also suppress ionization in mass spectrometry detectors.[3][12]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[13] Acetonitrile generally provides lower backpressure and different selectivity compared to methanol. The choice can be application-specific and should be evaluated during development.

Detailed Protocol: Isocratic Analysis of a Model Piperidine Compound

This protocol provides a robust, self-validating starting point for the analysis of a piperidine derivative with a UV chromophore.

Materials and Reagents
  • Model Compound: Piperine Standard (or other suitable piperidine derivative)

  • Solvent: HPLC-grade Acetonitrile and Methanol

  • Buffer: Phosphoric Acid (H₃PO₄)

  • Water: Deionized (DI) Water, >18 MΩ·cm

  • Column: InertSustain C18, 4.6 x 150 mm, 5 µm (or equivalent modern, end-capped C18 column)[14]

Instrumentation and Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II (or equivalent)Standard system with quaternary pump, autosampler, column thermostat, and UV detector.
Column C18, 4.6 x 150 mm, 5 µmA general-purpose, high-performance reversed-phase column suitable for many pharmaceuticals.[15]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)The low pH (~2.5) of 0.1% H₃PO₄ suppresses silanol ionization to prevent peak tailing.[5][6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Injection Vol. 10 µLA typical injection volume to avoid column overload.[4]
Detector UV-Vis Diode Array Detector (DAD)
Wavelength As per analyte's λ-max (e.g., 343 nm for Piperine)Ensures maximum sensitivity.
Run Time 10 minutesSufficient for elution of the target analyte.
Standard and Sample Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the piperidine derivative standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standards (5-50 µg/mL): Prepare a series of calibration standards by serial dilution of the stock standard using the mobile phase as the diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (ideally mobile phase) to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified according to standards like USP <621>.[16][17] Inject the middle concentration standard (e.g., 20 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry. A value > 1.5 indicates significant tailing.[6]
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates injection precision and system reproducibility.[16]

No sample analysis is acceptable unless the requirements of system suitability have been met.[16]

Troubleshooting Guide

Even with a well-designed method, issues can arise. The following diagram and table address the most common problem: peak tailing.

Tailing_Mechanism cluster_surface Silica Surface (Stationary Phase) cluster_solution Solutions Silanol Deprotonated Silanol (Si-O⁻) Problem Site Analyte Protonated Piperidine (R₂NH⁺) Analyte Analyte->Silanol Strong Ionic Interaction Sol_pH Low pH Mobile Phase (H⁺) Sol_pH->Silanol Neutralizes Site (Si-OH) Sol_TEA Amine Additive (TEA-H⁺) Sol_TEA->Silanol Masks Site

References

Application Notes and Protocols: Leveraging 4-(2-Fluorophenoxy)piperidine as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aryloxypiperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous clinically successful pharmaceuticals and late-stage drug candidates. This guide focuses on a particularly valuable building block, 4-(2-Fluorophenoxy)piperidine, detailing its strategic importance and providing robust, field-proven protocols for its elaboration. We will delve into the causality behind experimental design for key synthetic transformations, including N-alkylation, N-arylation, and reductive amination, empowering researchers to confidently and efficiently utilize this scaffold in their drug development programs. The protocols herein are designed to be self-validating, incorporating critical insights for reaction optimization, purification, and characterization.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocycles in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] When functionalized at the 4-position with an aryloxy group, the resulting scaffold offers a three-dimensional vector for exploring chemical space, crucial for optimizing ligand-receptor interactions.

The specific choice of a 2-fluorophenoxy moiety in This compound is a deliberate design element rooted in modern medicinal chemistry principles. The fluorine atom can:

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, influencing its pharmacokinetic profile.

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.

  • Improve Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and CNS penetration.

  • Engage in Specific Interactions: The fluorine atom can participate in favorable orthogonal multipolar C–F···C=O interactions or hydrogen bonds with protein targets, enhancing binding affinity and selectivity.[2][3]

This combination of features makes this compound an attractive starting point for the synthesis of novel therapeutics, particularly in areas like neuroscience and oncology.[4][5]

Physicochemical and Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₁₁H₁₄FNO[6][7]
Molecular Weight 195.23 g/mol [7][8]
CAS Number 3623-02-7[6][7]
Appearance White to off-white solid/powder[4][9]
Solubility Soluble in many organic solvents such as ethanol, dimethylformamide (DMF), and chloroform.[4]

Safety and Handling:

This compound, like many amine-containing compounds, requires careful handling.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][11]

  • Storage: Store in a cool, dry, and dark place, away from heat and incompatible materials.[4] The hydrochloride salt is also commercially available and may offer improved stability and handling characteristics.[12]

  • Disposal: Dispose of waste in accordance with local regulations.

Synthetic Elaboration of the this compound Scaffold

The secondary amine of the piperidine ring is the primary handle for synthetic diversification. The following sections provide detailed, optimized protocols for its functionalization.

N-Alkylation: Introducing Aliphatic Diversity

N-alkylation is a fundamental transformation for exploring structure-activity relationships (SAR). The choice of conditions is critical to ensure clean, high-yielding reactions while minimizing over-alkylation.

Causality of Protocol Design:

This protocol utilizes a carbonate base in a polar aprotic solvent. Potassium carbonate (K₂CO₃) is a mild, inexpensive, and effective base for deprotonating the secondary amine, facilitating nucleophilic attack on the alkyl halide.[13] Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent solvent choices due to their ability to dissolve the reactants and their relatively high boiling points, allowing for elevated reaction temperatures if necessary.[13]

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous MeCN or DMF alkyl_halide Add alkyl halide (1.1 eq) start->alkyl_halide Stir heat Heat to 60-80 °C (if necessary) alkyl_halide->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter off K₂CO₃ cool->filter concentrate Concentrate filtrate filter->concentrate extract Aqueous work-up (EtOAc/H₂O) concentrate->extract purify Column chromatography extract->purify end N-alkylated product purify->end Characterize

Caption: Workflow for N-alkylation of this compound.

Experimental Protocol: N-Alkylation

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF (0.1 M), add potassium carbonate (1.5 eq).

  • Reagent Addition: Add the desired alkyl halide (bromide or iodide is preferred for higher reactivity) (1.1 eq) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[14]

N-Arylation: Forging C-N Bonds with Aryl Partners

The introduction of an aryl or heteroaryl group on the piperidine nitrogen is a common strategy in drug design. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.[15][16]

Causality of Protocol Design:

The success of a Buchwald-Hartwig reaction hinges on the synergistic interplay of the palladium catalyst, the phosphine ligand, and the base.[15]

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for facilitating the catalytic cycle, especially with less reactive aryl chlorides.[16] Pre-formed catalysts (precatalysts) can offer greater consistency.[16]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the piperidine nitrogen and facilitate the formation of the key palladium-amide intermediate.[16]

  • Solvent: Anhydrous, degassed toluene or dioxane are common solvents that are stable under the reaction conditions.[15]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, necessitating the use of Schlenk techniques and an inert atmosphere (e.g., argon or nitrogen).[16]

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add aryl halide (1.0 eq), this compound (1.2 eq), and NaOt-Bu (1.4 eq) to a Schlenk tube catalyst Add Pd catalyst and ligand reagents->catalyst atmosphere Evacuate and backfill with Argon (3x) catalyst->atmosphere solvent Add degassed solvent atmosphere->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with water cool->quench extract Extract with EtOAc quench->extract purify Column chromatography extract->purify end N-arylated product purify->end Characterize

Caption: Workflow for Buchwald-Hartwig N-arylation.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Reaction Setup (under inert atmosphere): To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress.

  • Work-up: After completion, cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Purification: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.[15][16]

Alternative: Ullmann Condensation

For certain substrates, particularly electron-deficient aryl halides, the Ullmann condensation offers a copper-catalyzed alternative to palladium-based methods.[17] Traditional Ullmann reactions often require harsh conditions (high temperatures, stoichiometric copper).[17] However, modern protocols with soluble copper catalysts and ligands can proceed under milder conditions.

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a highly reliable and versatile method for N-alkylation, particularly for introducing more complex alkyl groups. It proceeds via the formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by in-situ reduction.[18][19]

Causality of Protocol Design:

The choice of reducing agent is key to the success of this two-step, one-pot reaction. Sodium triacetoxyborohydride (STAB) is an ideal choice for several reasons:

  • Mildness and Selectivity: STAB is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde or ketone, minimizing side reactions like the reduction of the carbonyl compound.

  • Compatibility: It is tolerant of a wide range of functional groups and reaction conditions.

  • Ease of Handling: It is a stable, solid reagent that is easier to handle than other reducing agents like sodium cyanoborohydride.[20]

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound (1.0 eq) and aldehyde/ketone (1.1 eq) in anhydrous DCM iminium Stir at RT for 30 min (Iminium formation) start->iminium stab Add NaBH(OAc)₃ (1.5 eq) portion-wise iminium->stab stir Stir at RT for 12-24 h stab->stir monitor Monitor by TLC or LC-MS stir->monitor quench Quench with sat. NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract purify Column chromatography extract->purify end N-alkylated product purify->end Characterize

Caption: Workflow for reductive amination.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) at room temperature, add the desired aldehyde or ketone (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Continue stirring the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[19]

Conclusion

This compound is a high-value chemical scaffold that provides a robust starting point for the synthesis of diverse and novel molecular entities. Its inherent physicochemical properties, combined with the synthetic versatility of the piperidine secondary amine, make it an indispensable tool for researchers in drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to effectively and efficiently leverage this scaffold in their pursuit of new therapeutic agents. By understanding the causality behind the chosen experimental conditions, researchers can troubleshoot and adapt these methods to a wide range of substrates, accelerating the discovery and development of next-generation medicines.

References

Receptor binding assay protocol for 4-(2-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Initial Characterization of 4-(2-Fluorophenoxy)piperidine in Receptor Binding Assays

Authored by: Gemini, Senior Application Scientist

Abstract

This compound represents a chemical scaffold with potential for interacting with a variety of central nervous system (CNS) targets due to its structural similarity to known pharmacophores. As a novel, uncharacterized compound, its initial pharmacological evaluation requires a broad screening approach to identify potential biological targets and determine its binding affinity. This document provides a detailed, adaptable protocol for conducting competitive radioligand binding assays, a foundational technique in pharmacology for determining the affinity of a test compound for a specific receptor. We outline the principles of the assay, provide a step-by-step methodology for screening against a panel of relevant CNS receptors (e.g., serotonergic, dopaminergic, and sigma receptors), and detail the necessary controls and data analysis procedures to ensure scientific rigor and trustworthiness.

Introduction: Rationale for a Screening Approach

This compound is a synthetic compound whose pharmacological profile is not extensively documented in public literature. Its core structure, featuring a piperidine ring linked to a fluorophenoxy moiety, is present in numerous biologically active molecules that target G-protein coupled receptors (GPCRs) and ion channels. The piperidine ring is a common feature in ligands for dopamine, serotonin, opioid, and muscarinic receptors, while the fluorinated phenyl group can influence binding affinity and metabolic stability.

Given the lack of a known primary target, the most logical and efficient first step in characterizing this compound is to perform a competitive binding screen against a panel of receptors commonly associated with its structural motifs. This approach allows for the unbiased identification of potential binding partners and provides a quantitative measure of affinity (the Ki value), which is crucial for guiding further research and development.

The Principle of Competitive Radioligand Binding

The competitive binding assay is the gold standard for determining the affinity of an unlabeled test compound for a receptor. The principle relies on the competition between a fixed concentration of a high-affinity radiolabeled ligand (the "hot" ligand) and varying concentrations of the unlabeled test compound (the "cold" ligand, in this case, this compound) for a finite number of receptors in a biological preparation (e.g., cell membranes).

As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, thereby reducing the amount of radioactivity bound to the membranes. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (Inhibitory Concentration 50%). This value can then be converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.

G cluster_0 Assay Principle: Competitive Binding cluster_1 Experimental Outcome R Receptor Bound_RL Receptor-Radioligand Complex (Signal) R->Bound_RL Bound_C Receptor-Compound Complex (No Signal) R->Bound_C RL Radioligand (Hot Ligand) RL->R Binds & Emits Signal C Test Compound (Cold Ligand) C->R Competes for Binding Site Increasing_C Increasing [Test Compound] Decreasing_Signal Decreased Radioactive Signal Increasing_C->Decreasing_Signal leads to G A 1. Prepare Reagents (Buffer, Radioligand, Test Compound Dilutions) B 2. Pipette Reagents into 96-Well Plate - Total Binding (Buffer) - NSB (High [Unlabeled Ligand]) - Test Compound (Varying Concentrations) A->B C 3. Add Receptor Membranes to all wells to initiate reaction B->C D 4. Incubate (e.g., 60 min at 25°C) Reaches equilibrium C->D E 5. Terminate Reaction Rapid filtration through glass fiber filtermats D->E F 6. Wash Filters (3x with ice-cold buffer) Removes unbound radioligand E->F G 7. Measure Radioactivity - Dry filters - Add scintillation cocktail - Count in scintillation counter F->G H 8. Analyze Data - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki G->H

Synthesis and purification of 4-(2-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Synthesis and Purification of 4-(2-Fluorophenoxy)piperidine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the synthesis and purification of this compound hydrochloride (CAS No: 3413-29-4), a key building block in modern drug discovery.[1] The protocol herein describes a robust and scalable two-step process: a nucleophilic aromatic substitution (SNAr) to form the core this compound structure, followed by its conversion to the stable and highly pure hydrochloride salt. This guide is designed for researchers, medicinal chemists, and process development scientists, offering not just a procedural walkthrough but also the underlying chemical principles and practical insights to ensure a successful outcome. We emphasize safety, efficiency, and validation at each stage of the process.

Introduction and Strategic Overview

This compound hydrochloride is a valuable piperidine derivative frequently utilized as a fragment or scaffold in the synthesis of complex pharmaceutical agents.[1][2] Its structure is foundational in the development of compounds targeting a range of biological systems, including dopamine receptors.[3] The strategic challenge in its synthesis lies in the selective formation of the aryl-ether bond.

Several methodologies exist for this transformation. While modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination offer a powerful means to form C-N and C-O bonds[4][5][6], a classical and often more cost-effective approach for this specific target is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fluorine atom on the aromatic ring activates the substrate, 1,2-difluorobenzene, for nucleophilic attack by an alkoxide.

Our selected strategy involves:

  • N-Protection: Utilizing N-Boc-4-hydroxypiperidine to prevent unwanted N-arylation side reactions. The Boc (tert-butyloxycarbonyl) group is stable under the basic reaction conditions but is easily removed later.

  • Alkoxide Formation & SNAr: Deprotonation of the hydroxyl group on N-Boc-4-hydroxypiperidine with a strong base, followed by reaction with 1,2-difluorobenzene to form the aryl ether bond.

  • Deprotection and Salt Formation: Acid-catalyzed removal of the Boc protecting group, which simultaneously protonates the piperidine nitrogen to yield the desired hydrochloride salt.

  • Purification: Recrystallization of the final product to achieve high analytical purity.

This approach provides a reliable pathway to the target compound, balancing reaction efficiency with operational simplicity.

Reaction Schematics and Workflow

Overall Synthetic Scheme

Reaction_Scheme R1 N-Boc-4-hydroxypiperidine A2 R1->A2 1. NaH, DMF    0 °C to 80 °C R2 1,2-Difluorobenzene R3 1. NaH, DMF 2. HCl in Dioxane I1 N-Boc-4-(2-fluorophenoxy)piperidine A3 I1->A3 2. HCl in Dioxane    RT P1 This compound HCl A1 + A2->I1 A3->P1 caption Overall synthesis of this compound HCl.

Caption: Overall synthesis of this compound HCl.

General Experimental Workflow

G start Reagents: N-Boc-4-hydroxypiperidine 1,2-Difluorobenzene, NaH, DMF react Step 1: S_NAr Reaction Deprotonation followed by nucleophilic substitution. start->react quench Reaction Quench Careful addition of water react->quench workup Aqueous Workup Extraction with Ethyl Acetate quench->workup dry Drying & Concentration Dry organic phase (Na_2SO_4), remove solvent in vacuo workup->dry intermediate Isolate Intermediate: N-Boc-4-(2-fluorophenoxy)piperidine dry->intermediate deprotect Step 2: Deprotection & Salt Formation Dissolve in Dioxane, add HCl solution intermediate->deprotect precipitate Precipitation Stir to induce crystallization deprotect->precipitate filter Filtration & Washing Collect solid, wash with cold solvent precipitate->filter purify Purification Recrystallization from Isopropanol/Ether filter->purify final Final Product: This compound HCl purify->final

Caption: Step-by-step workflow from starting materials to final product.

Detailed Synthesis Protocol

Safety First: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[7][8] Sodium hydride (NaH) is a water-reactive flammable solid. Hydrochloric acid is corrosive. Handle all chemicals with care, consulting their Safety Data Sheets (SDS) prior to use.[9]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Role
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.2610.0 g49.7Nucleophile Precursor
Sodium Hydride (60% in oil)NaH24.002.4 g60.0Base
1,2-DifluorobenzeneC₆H₄F₂114.096.8 g (5.8 mL)59.6Electrophile
Anhydrous DimethylformamideC₃H₇NO73.09100 mL-Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~300 mL-Extraction Solvent
Saturated NaCl solution (Brine)NaCl(aq)-~100 mL-Washing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying Agent
4 M HCl in 1,4-DioxaneHCl/C₄H₈O₂-~25 mL~100Deprotection/Salt Formation
IsopropanolC₃H₈O60.10~50 mL-Recrystallization Solvent
Diethyl Ether(C₂H₅)₂O74.12~100 mL-Recrystallization Anti-solvent
Step 1: Synthesis of N-Boc-4-(2-fluorophenoxy)piperidine
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried to be free of moisture.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with sodium hydride (2.4 g, 60.0 mmol, 60% dispersion in mineral oil). Add anhydrous DMF (50 mL) via cannula or syringe.

  • Nucleophile Preparation: Dissolve N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in anhydrous DMF (50 mL) in the dropping funnel.

  • Alkoxide Formation: Cool the NaH/DMF suspension to 0 °C using an ice bath. Add the N-Boc-4-hydroxypiperidine solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: This controlled addition manages the exothermic reaction and hydrogen gas evolution that occurs as the alkoxide is formed.

  • Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. You should observe the cessation of gas evolution.

  • Electrophile Addition: Add 1,2-difluorobenzene (6.8 g, 59.6 mmol) to the reaction mixture dropwise via syringe.

  • Reaction Drive: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by the dropwise addition of 50 mL of deionized water to destroy any unreacted NaH.

    • Causality: This step is highly exothermic and liberates hydrogen gas. Slow, controlled addition at low temperature is critical to prevent a dangerous runaway reaction.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add 150 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (2 x 50 mL) to remove residual DMF and water. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-4-(2-fluorophenoxy)piperidine as an oil. This intermediate is often sufficiently pure for the next step.

Step 2: Deprotection and Formation of Hydrochloride Salt
  • Setup: Dissolve the crude oil from the previous step in 1,4-dioxane (20 mL) in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Acidification: To this stirring solution, add 4 M HCl in 1,4-dioxane (~25 mL, 100 mmol) dropwise at room temperature.

    • Mechanism: The strong acidic conditions cleave the tert-butyl carbamate (Boc) group, releasing isobutylene and carbon dioxide. The piperidine nitrogen is then protonated by the excess HCl to form the hydrochloride salt.

  • Precipitation: A white solid should begin to precipitate almost immediately. Continue stirring at room temperature for 2-4 hours to ensure complete deprotection and precipitation. The formation of a thick slurry is expected.[10]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove residual dioxane and non-polar impurities.

  • Drying: Dry the crude this compound hydrochloride in a vacuum oven at 40-50 °C to a constant weight.

Purification Protocol: Recrystallization

Recrystallization is a critical step to achieve high purity, removing process-related impurities.[11] The hydrochloride salt form enhances the compound's crystallinity and stability.[2][12]

  • Solvent Selection: Isopropanol is a suitable solvent as it dissolves the compound when hot but has lower solubility at room temperature. Diethyl ether will be used as an anti-solvent.

  • Procedure: a. Place the crude, dried hydrochloride salt into an appropriately sized Erlenmeyer flask. b. Add a minimal amount of hot isopropanol, swirling to dissolve the solid completely. Add the solvent in small portions until a clear solution is obtained at boiling temperature. c. Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals. d. Once crystal formation appears to have ceased at room temperature, place the flask in an ice bath for at least 1 hour to maximize the yield of the precipitate. e. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial. f. Collect the purified crystals by vacuum filtration. Wash the crystals with a small volume of cold diethyl ether. g. Dry the final product under vacuum at 50 °C to a constant weight.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Molecular Weight Expected [M+H]⁺ for free base (C₁₁H₁₄FNO): 196.11. Expected MW for HCl salt: 231.69
¹H NMR (400 MHz, DMSO-d₆) Peaks corresponding to aromatic protons (δ ~7.0-7.3 ppm), piperidine protons (δ ~1.8-2.2 ppm, ~3.0-3.3 ppm, ~4.6 ppm), and a broad amine proton signal (δ ~9.0 ppm). The fluorine atom will cause characteristic splitting.[13]
¹⁹F NMR A single resonance corresponding to the fluorine on the aromatic ring. Quantitative NMR can be used for purity assessment.
Purity (HPLC) >98%

References

Application of 4-(2-Fluorophenoxy)piperidine in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Fluorinated Phenoxymethyl-Piperidine Derivatives in Neuroscience Research: Focusing on Sigma-1 Receptor PET Imaging

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of a pivotal class of research molecules: fluorinated phenoxymethyl-piperidine derivatives. While the foundational structure, 4-(2-Fluorophenoxy)piperidine, serves as a critical scaffold in medicinal chemistry, its true power in neuroscience is unlocked through specific elaborations.[1] This document will focus on the most prominent and well-documented application of these derivatives: their use as high-affinity, selective ligands for the Sigma-1 (σ1) receptor, particularly as radiotracers for Positron Emission Tomography (PET) imaging.

We will delve into the causality behind experimental design, from ligand synthesis to in vivo imaging in animal models of neuropsychiatric disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools to investigate the role of the σ1 receptor in health and disease.

The Sigma-1 Receptor: A Unique Chaperone in Neuropsychiatric Disorders

The σ1 receptor is not a conventional cell surface receptor. Instead, it is a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (MAM).[2] This strategic position allows it to modulate a host of critical cellular functions, including calcium signaling between the ER and mitochondria, ion channel activity, neurotransmitter release, and cellular stress responses.[2][3]

Accumulating evidence implicates σ1 receptor dysfunction in a range of neuropsychiatric and neurodegenerative diseases, such as schizophrenia, depression, anxiety, and Alzheimer's disease.[1][4][5] Consequently, the ability to visualize and quantify σ1 receptor density and distribution in the living brain is of paramount importance for diagnosing these conditions, understanding their pathophysiology, and evaluating the efficacy of novel therapeutics.[6][7] PET imaging with selective radiotracers stands as the premier technology for this purpose.[7]

Signaling and Mechanism of Action

The σ1 receptor's function is complex and multifaceted. Under basal conditions, it is often associated with another chaperone, the Binding Immunoglobulin Protein (BiP).[2] Upon stimulation by agonist ligands or in response to cellular stress, the σ1 receptor can dissociate from BiP and translocate to other cellular compartments, where it interacts with and modulates various "client" proteins.[2][8]

sigma1_pathway

Key functions influenced by σ1 receptor activation include:

  • Modulation of Ion Channels: It can directly interact with and regulate the activity of voltage-gated sodium, potassium, and calcium channels, thereby influencing neuronal excitability.[8]

  • Glutamatergic Neurotransmission: It enhances the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[1][9]

  • Neurotrophic Factor Signaling: The σ1 receptor can regulate the secretion and signaling of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and growth.[9]

  • Neuronal Plasticity: It has been shown to regulate dendritic spine formation through pathways involving Rac1 GTPase, a crucial element in cytoskeletal rearrangement.[10]

[¹⁸F]SFE: A Key Radiotracer for Sigma-1 PET Imaging

Among the fluorinated phenoxymethyl-piperidine derivatives, [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, commonly abbreviated as [¹⁸F]SFE, has emerged as a promising PET radiotracer.[11] It exhibits high affinity and selectivity for the σ1 receptor and demonstrates favorable kinetics for in vivo imaging, including good brain penetration and clearance from non-target tissues.[12][13]

Key Physicochemical and Binding Properties
PropertyValueSource
Chemical Formula C₁₅H₁₉FN₂O[11]
Target Sigma-1 (σ1) Receptor[11]
Binding Affinity (KD) 5 nM[14]
Radionuclide Fluorine-18 (¹⁸F)[11]
Half-life (t½) 109.8 minutes[11]
Radiochemical Purity >98%[11][12]

Experimental Protocols: A Step-by-Step Guide

The successful application of [¹⁸F]SFE in neuroscience research requires a multi-stage workflow. Each step must be rigorously controlled and validated to ensure the integrity of the final results.

experimental_workflow

Protocol 1: Radiosynthesis of [¹⁸F]SFE

Causality: The synthesis relies on a nucleophilic substitution reaction where the negatively charged [¹⁸F]fluoride ion displaces a good leaving group (mesylate) on the precursor molecule. The use of Kryptofix (K222) is critical; it chelates the potassium counter-ion, making the fluoride ion "naked" and highly reactive for an efficient reaction.[11][15]

Materials:

  • Alkyl mesylate precursor: 1-(2-mesyloxyethyl)-4-[(4-cyanophenoxy)methyl]piperidine

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix (K222)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • HPLC system with a reverse-phase column (e.g., C18)

  • Sterile water for injection

  • Ethanol for formulation

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping: Trap aqueous [¹⁸F]fluoride from the cyclotron target water on an anion exchange cartridge (e.g., QMA).

  • Elution: Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix K222 and K₂CO₃ in an acetonitrile/water mixture.[16]

  • Azeotropic Drying: Remove the water by heating the reaction vessel under a stream of nitrogen. This step is repeated with additions of anhydrous acetonitrile to ensure the reaction is completely anhydrous, which is crucial for the efficiency of the nucleophilic substitution.

  • Labeling Reaction: Add the alkyl mesylate precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K222 complex. Seal the vessel and heat at approximately 90-105°C for 15 minutes.[11][15]

  • Purification: After cooling, purify the crude reaction mixture using semi-preparative HPLC to separate [¹⁸F]SFE from unreacted precursor and byproducts.

  • Formulation: Collect the HPLC fraction containing [¹⁸F]SFE, remove the organic solvent under vacuum, and formulate the final product in a sterile solution (e.g., saline with a small percentage of ethanol) suitable for injection.

  • Quality Control: Perform analytical HPLC to confirm radiochemical purity (>95%). Determine the specific activity (GBq/µmol), which should be high to avoid pharmacological effects from the non-radioactive compound.

Protocol 2: In Vitro Sigma-1 Receptor Binding Assay

Causality: This is a competitive binding assay used to determine the affinity (Ki) of the non-radioactive SFE for the σ1 receptor. It measures how effectively SFE competes with a known, selective radioligand (like [³H]-(+)-pentazocine) for binding to the receptor in a tissue homogenate rich in σ1 receptors, such as guinea pig liver.[17][18]

Materials:

  • Tissue homogenate (e.g., guinea pig liver membranes)[17]

  • [³H]-(+)-pentazocine (selective σ1 radioligand)

  • Non-radioactive SFE (the "cold" compound)

  • Assay buffer (e.g., Tris-HCl)

  • Haloperidol (for defining non-specific binding)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membrane homogenates from a tissue known to have high σ1 receptor expression (e.g., guinea pig liver) using standard centrifugation techniques.[17]

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically near its KD value), and varying concentrations of "cold" SFE.

  • Controls:

    • Total Binding: Tubes containing only membranes and radioligand.

    • Non-specific Binding (NSB): Tubes containing membranes, radioligand, and a high concentration of a known σ1 ligand (e.g., haloperidol) to saturate all specific binding sites.[18]

  • Incubation: Incubate all tubes at a set temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the SFE concentration.

    • Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of SFE that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Protocol 3: In Vivo PET Imaging in an Animal Model

Causality: This protocol allows for the non-invasive, longitudinal visualization and quantification of σ1 receptor distribution and density in the brain of a living animal. A blocking study is essential for self-validation; pre-administration of a high-affinity, non-radioactive σ1 ligand should significantly reduce the [¹⁸F]SFE signal in target regions, confirming that the signal is specific to the σ1 receptor.[16][19]

Materials:

  • Formulated, sterile [¹⁸F]SFE

  • Animal model (e.g., rat model of neuropathic pain or transgenic mouse model of Alzheimer's disease)[20]

  • Anesthesia (e.g., isoflurane)

  • PET/CT or PET/MRI scanner

  • Non-radioactive σ1 agonist (e.g., SA4503) for blocking study[16]

  • Venous catheter for injection

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the animal and place it on the scanner bed. Maintain body temperature throughout the scan. Insert a tail-vein catheter for radiotracer injection.

  • Baseline Scan:

    • Administer a bolus injection of [¹⁸F]SFE (e.g., 10-15 MBq) via the tail-vein catheter.[16]

    • Immediately begin a dynamic PET scan for 60-90 minutes to capture the uptake and washout kinetics of the tracer.

  • Blocking Scan (for validation, often done on a separate day):

    • Pre-treat the animal with a blocking dose of a non-radioactive σ1 ligand (e.g., SA4503, 0.5-5 mg/kg) 15-30 minutes before the radiotracer injection.[16][19]

    • Repeat the [¹⁸F]SFE injection and PET scan as described for the baseline scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time-stamped images.

    • Co-register the PET images with the anatomical CT or MR images for precise localization of brain regions.

    • Draw regions of interest (ROIs) on the anatomical images for brain areas known to have high σ1 expression (e.g., cortex, hippocampus) and a reference region with low expression (e.g., cerebellum, for some tracers).

    • Generate time-activity curves (TACs) for each ROI, which plot the concentration of radioactivity over time.

    • Quantify tracer uptake, often expressed as Standardized Uptake Value (SUV), and apply kinetic modeling to the TACs to estimate binding parameters like the volume of distribution (VT) or the binding potential (BPND).

  • Validation: Compare the VT or BPND values from the baseline and blocking scans. A significant reduction (>80-95%) in these values in the blocking scan confirms the in vivo specificity of [¹⁸F]SFE for the σ1 receptor.[12][19]

Conclusion and Future Directions

Fluorinated phenoxymethyl-piperidine derivatives, exemplified by the PET radiotracer [¹⁸F]SFE, are indispensable tools in modern neuroscience. They provide a validated and reliable method for imaging σ1 receptors in the central nervous system. The protocols outlined here, grounded in a clear understanding of the scientific causality at each step, offer a robust framework for researchers. By enabling the in vivo quantification of this key molecular chaperone, these compounds will continue to shed light on the pathophysiology of complex brain disorders and accelerate the development of targeted therapeutics.

References

Application Note: A Guide to the Development of Selective Serotonin Reuptake Inhibitors (SSRIs) Utilizing Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Major Depressive Disorder (MDD) is a significant global health issue, and selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of its pharmacological treatment.[1] These agents function by blocking the serotonin transporter (SERT), thereby increasing the synaptic concentration of serotonin.[1] Within the landscape of medicinal chemistry, the piperidine ring is recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[2][3] This application note provides a comprehensive guide for the rational design, chemical synthesis, and biological evaluation of novel SSRIs based on the versatile piperidine framework. We will detail structure-activity relationship (SAR) insights, step-by-step synthetic protocols, high-throughput screening methods, and preliminary in vivo validation techniques to empower researchers in the discovery of next-generation antidepressants.

Rationale for the Piperidine Scaffold in SSRI Design

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a structural component in many successful CNS drugs, including the SSRI paroxetine and the antipsychotic haloperidol.[4][5] Its utility stems from several key physicochemical and structural properties:

  • Conformational Rigidity and Flexibility: The piperidine ring exists predominantly in a chair conformation, which reduces conformational entropy upon binding to a target. However, it still allows for axial and equatorial positioning of substituents, enabling precise three-dimensional orientation of pharmacophoric groups to fit within the SERT binding pocket.[6]

  • Basic Nitrogen Center: The nitrogen atom is typically protonated at physiological pH. This resulting cation can form a crucial ionic bond with an acidic residue, such as Asp98, in the binding site of the serotonin transporter.

  • Synthetic Tractability: The piperidine scaffold is synthetically accessible, with well-established chemical methodologies for its construction and derivatization, making it ideal for creating diverse compound libraries for screening.[3]

  • Multi-Target Potential: The piperidine scaffold is not only effective for SERT inhibition but can also be elaborated to interact with other CNS receptors, such as the 5-HT1A and 5-HT7 receptors.[7][8][9] Developing such multi-target directed ligands (MTDLs) is a modern strategy aimed at enhancing therapeutic efficacy and improving the side-effect profile compared to highly selective agents.[8]

Mechanism of Action and Pharmacophore Model

SSRIs prevent the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This action increases the availability of serotonin to bind to postsynaptic receptors, which is believed to contribute to the alleviation of depressive symptoms.[1] A generalized pharmacophore for a piperidine-based SSRI includes a protonatable nitrogen, a linker, and one or more aromatic rings that engage in hydrophobic and van der Waals interactions within the transporter protein.

cluster_SERT SERT Binding Site cluster_SSRI Piperidine-Based SSRI SERT_ASP98 Asp98 Negatively Charged Residue SERT_PHE335 Phe335 Aromatic Pocket SERT_HYDROPHOBIC Hydrophobic Pocket PIPERIDINE N Piperidine Ring (Basic Nitrogen) PIPERIDINE:n->SERT_ASP98 Ionic Interaction ARYL1 Aryl Group 1 PIPERIDINE->ARYL1 Linker ARYL2 Aryl Group 2 PIPERIDINE->ARYL2 Substituent ARYL1->SERT_PHE335 π-π Stacking ARYL2->SERT_HYDROPHOBIC Hydrophobic Interaction

Caption: Hypothetical interaction of a piperidine-based SSRI with key residues in the SERT binding site.

Design and Synthesis Strategy

Structure-Activity Relationship (SAR) Insights

Decades of research have provided valuable insights into the structural requirements for potent and selective SERT inhibition by piperidine derivatives. Key findings from the literature are summarized below.[10][11][12]

  • Substitution at the 4-position: The 4-position of the piperidine ring is a critical site for substitution. Attaching an aryloxy group, often with electron-withdrawing substituents (e.g., fluorine, trifluoromethyl), is a common strategy to enhance potency.

  • Nitrogen Substitution: The piperidine nitrogen is typically substituted with a small alkyl group (e.g., methyl) or is part of a larger pharmacophore that interacts with other regions of the transporter.[10]

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on activity and selectivity, highlighting the importance of asymmetric synthesis or chiral separation.[10]

  • Aryl Moiety: The nature and substitution pattern of the aromatic rings are crucial for tuning affinity and selectivity against the dopamine transporter (DAT) and norepinephrine transporter (NET).[10][11]

Table 1: Representative SAR Data for Piperidine-Based Monoamine Transporter Inhibitors

Compound IDPiperidine SubstitutionAryl MoietySERT Ki (nM)DAT Ki (nM)NET Ki (nM)Reference
Compound A 4-β-(2-Naphthyl)Methyl ester at 3-β7.621>1000[10]
Compound B 4-(o-tolyloxy)methylN-H1.81002.5[11]
Compound C 4-(2,4-dichlorophenoxy)N-methyl0.75--Paroxetine
Compound D 4-phenylN-propylindole85>1000>1000[8]

Note: Data is compiled from various sources for illustrative purposes. Ki values represent the inhibition constant; a lower value indicates higher binding affinity.

General Synthetic Workflow

The synthesis of a library of piperidine-based SSRI candidates typically involves a convergent approach where the piperidine core is first synthesized and then coupled with various aryl fragments.

G start Commercially Available Starting Materials piperidone Piperidone Precursor Synthesis/Modification start->piperidone aryl_fragments Aryl Fragment Library Synthesis start->aryl_fragments piperidine_core Substituted Piperidine Core Synthesis piperidone->piperidine_core coupling Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki, S_NAr) piperidine_core->coupling aryl_fragments->coupling final_products Final Compound Library coupling->final_products purification Purification & Characterization final_products->purification

Caption: General synthetic workflow for creating a library of piperidine-based SSRI candidates.

Protocol: Synthesis of a Representative 1-Aryl-4-phenylpiperidine Derivative

This protocol describes a representative synthesis using a Suzuki coupling to attach an aryl group to the piperidine nitrogen.

Step 1: Synthesis of 4-phenylpiperidine (Intermediate 1)

  • To a solution of 4-piperidone monohydrate hydrochloride (1 eq) in a 1:1 mixture of toluene and water, add phenylboronic acid (1.2 eq) and potassium carbonate (3 eq).

  • Degas the mixture with argon for 20 minutes.

  • Add Pd(PPh3)4 (0.02 eq) and heat the reaction to 90 °C for 12 hours.

  • After cooling, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield 4-phenyl-1,2,3,6-tetrahydropyridine.

  • Dissolve the product in methanol and add Pd/C (10% by weight).

  • Hydrogenate the mixture under a balloon of H2 at room temperature for 16 hours.

  • Filter the reaction through Celite and concentrate the filtrate to yield Intermediate 1 (4-phenylpiperidine).

Step 2: N-Arylation of Intermediate 1 (Final Compound)

  • In a sealed tube, combine Intermediate 1 (1 eq), 1-bromo-4-(trifluoromethyl)benzene (1.1 eq), sodium tert-butoxide (1.4 eq), and Pd2(dba)3 (0.01 eq), and RuPhos (0.02 eq) in toluene.

  • Degas the mixture with argon for 15 minutes.

  • Seal the tube and heat to 110 °C for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the final compound by column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Characterize the final product by 1H NMR, 13C NMR, and LC-MS to confirm structure and purity.

In Vitro Evaluation of Novel Compounds

High-Throughput Screening (HTS) for SERT Inhibition

HTS is a cornerstone of modern drug discovery, enabling the rapid screening of thousands of compounds to identify "hits" that interact with a biological target.[13] For SERT, fluorescent-based neurotransmitter uptake assays are a safe and efficient alternative to traditional radiolabeled methods.[14][15][16] These assays use a fluorescent substrate of SERT, where inhibition of uptake by a test compound results in a measurable decrease in intracellular fluorescence.[16]

cluster_workflow High-Throughput Screening Workflow primary primary confirm Hit Confirmation Re-test initial hits Eliminate false positives primary->confirm dose Dose-Response (IC50) 10-point concentration curve Determine Potency (IC50) confirm->dose secondary Secondary Assays Cytotoxicity Assay Selectivity Profiling (NET, DAT) dose->secondary lead_opt Lead Optimization secondary->lead_opt

Caption: A typical HTS cascade for identifying and characterizing novel SERT inhibitors.[16]

Protocol: Fluorescent Neurotransmitter Uptake Assay

This protocol is adapted for a 384-well format using HEK293 cells stably expressing the human serotonin transporter (hSERT).[16]

  • Cell Plating: Seed hSERT-HEK293 cells into 384-well black, clear-bottom plates at a density of 20,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of test compounds in DMSO. Serially dilute to create working solutions. The final DMSO concentration in the assay should be ≤ 0.1%.

  • Assay Procedure: a. Remove culture medium from the plates and wash once with 80 µL/well of Krebs-Ringer-HEPES (KRH) buffer. b. Add 20 µL/well of KRH buffer. c. Add 1 µL of test compounds, positive control (e.g., Paroxetine), and negative control (DMSO vehicle) to the appropriate wells. d. Incubate the plate at 37°C for 30 minutes. e. Add 20 µL/well of a fluorescent substrate solution (e.g., ASP+). f. Incubate for a further 10-20 minutes at 37°C.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 615 nm).

  • Data Analysis: a. Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)) b. For dose-response experiments, plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Selectivity Profiling

To ensure the compounds are selective for SERT, it is crucial to test them against the closely related norepinephrine transporter (NET) and dopamine transporter (DAT).

  • Methodology: The protocol described in Section 3.2 can be directly adapted.

  • Cell Lines: Use HEK293 cell lines that are independently and stably expressing either the human norepinephrine transporter (hNET) or the human dopamine transporter (hDAT).

  • Positive Controls: Use appropriate selective inhibitors as positive controls (e.g., Desipramine for NET, GBR-12909 for DAT).

  • Analysis: Calculate IC50 values for NET and DAT. A compound is considered selective for SERT if its IC50 value for SERT is at least 10-fold lower than its IC50 values for NET and DAT.

In Vivo Preclinical Evaluation

Promising compounds with good in vitro potency and selectivity must be evaluated in animal models to assess their potential antidepressant-like effects.

Rationale for In Vivo Models

Behavioral models in rodents are used to screen for pharmacological activities that are predictive of antidepressant efficacy in humans. The Forced Swim Test (FST) is a widely used primary screening model that is sensitive to all major classes of antidepressant drugs.[5]

Protocol: Forced Swim Test (FST) in Mice
  • Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimate the animals to the housing facility for at least one week before testing.

  • Drug Administration: a. Dissolve the test compound in a suitable vehicle (e.g., saline with 5% Tween 80). b. Administer the compound via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 10 mg/kg) 30-60 minutes before the test. c. A vehicle control group and a positive control group (e.g., Fluoxetine, 20 mg/kg) must be included.[5]

  • Test Procedure: a. Fill a clear glass cylinder (25 cm high, 10 cm diameter) with 15 cm of water (23-25 °C). b. Gently place a mouse into the cylinder. c. Record the behavior for a 6-minute session.

  • Data Analysis: a. Score the last 4 minutes of the 6-minute session. b. The primary measure is "immobility time," defined as the time the mouse spends floating passively with only minor movements necessary to keep its head above water. c. A statistically significant reduction in immobility time compared to the vehicle-treated group indicates a potential antidepressant-like effect.[5]

Conclusion

The piperidine scaffold remains a highly valuable and versatile starting point for the design of novel selective serotonin reuptake inhibitors. Its favorable structural and physicochemical properties, combined with well-understood synthetic chemistry, allow for the creation of diverse chemical libraries. By integrating rational design based on SAR, efficient synthesis, high-throughput in vitro screening, and validated in vivo behavioral models, researchers can systematically advance the development of new chemical entities. This integrated approach, as outlined in this guide, provides a robust framework for discovering the next generation of piperidine-based therapeutics for the treatment of depression.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource designed for chemistry professionals engaged in the synthesis of 4-(2-Fluorophenoxy)piperidine. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance reaction yield and purity.

Introduction to Synthetic Strategies

The synthesis of this compound, a key intermediate in pharmaceutical development, primarily involves the formation of an aryl ether C-O bond. The two most prevalent and robust methods for achieving this are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[1][2] The Ullmann reaction, a classic method, typically requires harsh conditions, including high temperatures and stoichiometric copper.[3][4] In contrast, the Buchwald-Hartwig amination/etherification has emerged as a more versatile and milder alternative, offering broader functional group tolerance and often higher yields under more controlled conditions.[2][5]

This guide focuses on troubleshooting and optimizing these modern synthetic approaches to empower researchers to overcome common challenges and achieve consistent, high-yield results.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low or zero. What are the primary factors to investigate?

Low yield is a common issue stemming from several potential root causes, often related to catalyst activity, reaction setup, or reagent quality.

Core Areas for Investigation:

  • Catalyst System (Palladium-Catalyzed Reactions):

    • Cause: The choice of palladium precursor and, more critically, the phosphine ligand is paramount for efficient C-O coupling. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[6][7] An inadequate ligand will stall the cycle, leading to no product formation.

    • Solution:

      • Ensure you are using a ligand designed for C-O cross-coupling. For this transformation, biarylphosphine ligands such as BrettPhos, SPhos, or XPhos are industry standards.[6]

      • Verify the integrity of your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). Palladium(II) precursors must be reduced in situ to the active Pd(0) catalyst, a step that can fail if reagents are impure. Using a pre-formed Pd(0) catalyst can sometimes resolve this.

      • Optimize the catalyst and ligand loading. While typically around 1-5 mol%, insufficient catalyst will naturally lead to low conversion.

  • Reaction Conditions (Ullmann and Buchwald-Hartwig):

    • Cause: Aryl ether couplings are highly sensitive to the choice of base and solvent. The base not only deprotonates the 4-hydroxypiperidine but also plays a crucial role in the catalytic cycle. An inappropriate solvent can lead to poor solubility of reagents or catalyst deactivation.

    • Solution:

      • Base Selection: For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are typically effective. For Ullmann reactions, K₂CO₃ or K₃PO₄ are common.[8] The choice of base can be critical and should be screened.

      • Solvent Selection: High-boiling point, polar aprotic solvents like toluene, dioxane, or DMF are often used.[1][5] Ensure the solvent is anhydrous, as water can hydrolyze the base and poison the catalyst.

      • Temperature Control: Ullmann reactions often require very high temperatures (>150 °C), whereas Buchwald-Hartwig reactions can often proceed at lower temperatures (80-110 °C).[1][7] Verify your reaction is being conducted at the optimal temperature for your specific catalyst system.

  • Reagent Quality and Handling:

    • Cause: The presence of impurities, especially water or oxygen, can severely inhibit or halt the reaction.

    • Solution:

      • Use anhydrous, de-gassed solvents.

      • Ensure starting materials (4-hydroxypiperidine and 1-fluoro-2-halobenzene) are pure and dry.

      • Set up the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from deactivating the catalyst, particularly the sensitive Pd(0) species.

Troubleshooting Workflow: Low Yield

Below is a decision-tree diagram to guide the troubleshooting process for a low-yield reaction.

G start Low or No Yield Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_reagents Are reagents and solvent pure and anhydrous? check_atmosphere->check_reagents Yes fix_atmosphere Action: Purge system with N2/Ar. Use Schlenk techniques. check_atmosphere->fix_atmosphere No check_catalyst Is the catalyst/ligand system appropriate and active? check_reagents->check_catalyst Yes fix_reagents Action: Purify starting materials. Use freshly distilled, anhydrous solvent. check_reagents->fix_reagents No check_conditions Are base, solvent, and temperature optimized? check_catalyst->check_conditions Yes fix_catalyst Action: Screen alternative ligands (e.g., BrettPhos, XPhos). Verify Pd source. check_catalyst->fix_catalyst No fix_conditions Action: Screen different bases (e.g., Cs2CO3, K3PO4). Vary temperature. check_conditions->fix_conditions No success Yield Improved check_conditions->success Yes fix_atmosphere->check_atmosphere fix_reagents->check_reagents fix_catalyst->check_catalyst fix_conditions->check_conditions G cluster_0 Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X pd2_complex L_n(Ar)Pd(II)-X oa->pd2_complex le Ligand Exchange pd2_complex->le R-OH + Base pd2_alkoxide L_n(Ar)Pd(II)-OR le->pd2_alkoxide re Reductive Elimination pd2_alkoxide->re re->pd0 Ar-OR (Product)

References

Technical Support Center: Enhancing the Stability of Fluorinated Piperidine Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated piperidine compounds. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during experimental work. By understanding the underlying chemical principles, you can proactively design more robust experiments and ensure the integrity of your valuable molecules.

Introduction: The Double-Edged Sword of Fluorination

The strategic incorporation of fluorine into piperidine scaffolds is a powerful tool in modern drug discovery. The unique properties of the fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic parameters.[1][2][3] The high strength of the carbon-fluorine bond makes these compounds more resistant to metabolic degradation by enzymes like cytochrome P450.[4] However, the very properties that make fluorine attractive can also introduce specific stability challenges in solution. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a gradual loss of my fluorinated piperidine compound in a buffered aqueous solution over time. What are the likely causes?

A1: This is a common observation and can stem from several factors, often related to the specific structure of your compound and the solution's properties. The primary suspects are pH-dependent degradation, oxidation, and solvent-mediated reactions.

Underlying Mechanisms:

  • pH-Dependent Degradation: The stability of fluorinated piperidines can be highly sensitive to the pH of the medium.

    • Acidic Conditions: Protonation of the piperidine nitrogen can influence the electronic environment of the entire molecule. In some cases, this can promote hydrolysis or other degradation pathways, especially if other susceptible functional groups are present.

    • Basic Conditions: Under basic conditions, deprotonation of adjacent C-H bonds can lead to the elimination of hydrogen fluoride (HF), particularly if the fluorine is positioned at the β-position to a carbonyl group or another electron-withdrawing group.[5]

  • Oxidative Degradation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or even ring-opening byproducts.[6] This can be initiated by dissolved oxygen, peroxide contaminants in solvents, or exposure to light.

  • Intramolecular Nucleophilic Displacement: If your molecule contains a nucleophilic group in a sterically favorable position, it can displace the fluoride ion. For example, a nearby carboxylate or hydroxyl group could potentially attack the carbon bearing the fluorine, leading to cyclization and loss of fluoride.[5][7]

Troubleshooting Workflow:

start Compound Loss Observed ph_study Conduct pH Stability Study (e.g., pH 3, 7.4, 9) start->ph_study redox_check Investigate Redox Sensitivity start->redox_check photostability Perform Photostability Test (ICH Q1B) start->photostability analyze_ph Analyze Degradants (LC-MS, NMR) ph_study->analyze_ph optimize_storage Optimize Storage Conditions analyze_ph->optimize_storage deoxygenate Deoxygenate Solvents (N2 or Ar sparging) redox_check->deoxygenate antioxidants Add Antioxidants (e.g., BHT, Vitamin E) redox_check->antioxidants deoxygenate->optimize_storage antioxidants->optimize_storage protect_from_light Protect from Light (Amber vials) photostability->protect_from_light protect_from_light->optimize_storage

Caption: Troubleshooting workflow for compound degradation in solution.

Q2: My analytical results (e.g., HPLC peak area) are inconsistent. Could the choice of solvent be affecting the stability of my fluorinated piperidine?

A2: Absolutely. The choice of solvent plays a critical role not only in solubility but also in the stability and even the conformational behavior of your compound.[8][9]

Key Solvent-Related Factors:

  • Solvent Polarity and Conformation: The polarity of the solvent can significantly influence the conformational equilibrium of the piperidine ring. For many fluorinated piperidines, there is a preference for the fluorine atom to occupy an axial position.[8][10] This preference can be modulated by the solvent's polarity. Changes in conformation can expose different parts of the molecule to potential degradation reactions. Computational and experimental studies have shown that increasing solvent polarity can further stabilize the more polar axial conformer.[8][9]

  • Nucleophilic Solvents: Protic solvents like methanol or water can act as nucleophiles, potentially leading to solvolysis reactions, especially if the carbon-fluorine bond is activated by neighboring electron-withdrawing groups. While the C-F bond is generally strong, it is not entirely inert.[11]

  • Solvent Contaminants: Common laboratory solvents can contain impurities like peroxides (in ethers like THF or dioxane) or trace amounts of acids or bases, which can catalyze degradation.

Recommendations for Solvent Selection and Handling:

Solvent TypePotential IssuesRecommendations
Protic Solvents (e.g., Water, Methanol, Ethanol)Can act as nucleophiles; potential for solvolysis.Use high-purity solvents. Consider aprotic solvents if solvolysis is suspected. Buffer aqueous solutions to an optimal pH.
Aprotic Polar Solvents (e.g., Acetonitrile, DMSO, DMF)Can contain water or other impurities. DMF can degrade to form dimethylamine.Use anhydrous grade solvents. Store properly to prevent water absorption. Be aware that Selectfluor can react exothermically with DMF and DMSO.[12]
Ethers (e.g., THF, Dioxane)Prone to peroxide formation upon storage.Use freshly opened bottles or test for and remove peroxides before use.
Q3: I am conducting a forced degradation study. What conditions should I use to probe the stability of my fluorinated piperidine?

A3: A well-designed forced degradation (or stress testing) study is essential to understand the intrinsic stability of your compound and to identify potential degradation products.[6] This is a critical step in drug development.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Thermal Degradation: Store both a solid sample and a solution of the compound at an elevated temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose a solid sample and a solution to a light source as specified in ICH Q1B guidelines.[6]

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples to prevent damage to analytical columns.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, typically a reverse-phase HPLC with UV and mass spectrometric detection (LC-MS).[13][14]

Data Interpretation:

start Forced Degradation Samples hplc Analyze by RP-HPLC-UV/MS start->hplc compare Compare Chromatograms hplc->compare control Unstressed Control Sample control->hplc degradant_peaks Identify New Peaks (Degradation Products) compare->degradant_peaks mass_balance Calculate Mass Balance compare->mass_balance mass_spec Characterize Degradants (MS/MS Fragmentation) degradant_peaks->mass_spec pathway Propose Degradation Pathway mass_spec->pathway

Caption: Data analysis workflow for forced degradation studies.

Q4: How can I monitor the stability and potential defluorination of my compound?

A4: Monitoring the stability requires a combination of chromatographic and spectroscopic techniques to track the parent compound and identify any degradation products, including the release of fluoride ions.

Recommended Analytical Techniques:

TechniqueApplicationKey Considerations
High-Performance Liquid Chromatography (HPLC) Primary method for quantifying the parent compound and detecting degradation products.[13]A stability-indicating method must be developed, which can resolve the parent compound from all potential degradants.
Mass Spectrometry (MS) Used in conjunction with LC to identify the mass of degradation products and elucidate their structures via fragmentation analysis.[13]High-resolution MS can provide accurate mass data to help determine elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹⁹F NMR is highly specific for fluorine-containing compounds and can be used to monitor the appearance of new fluorine-containing species.Can be less sensitive than LC-MS but provides invaluable structural information.
Ion-Selective Electrode (ISE) Specifically measures the concentration of free fluoride ions in a solution, directly indicating defluorination.[15]Requires a total ionic strength adjustment buffer (TISAB) for accurate measurements. Not suitable for detecting organically bound fluorine.[15]
Gas Chromatography (GC) Can be used for volatile fluorinated compounds and their degradation products.High sensitivity, especially for assessing fluoride released from fluorine-containing drugs in biological fluids.[15]

Conclusion: Proactive Strategies for Stability

Improving the stability of fluorinated piperidine compounds in solution is not about finding a single "magic bullet" but rather about a holistic and informed approach to experimental design. By understanding the potential degradation pathways and the influence of the experimental environment, researchers can take proactive steps to mitigate instability. Careful control of pH, judicious solvent selection, and appropriate storage conditions are paramount to ensuring the integrity of these valuable and potent molecules.

References

Common side reactions in the synthesis of phenoxy-piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 5, 2026

Introduction

Phenoxy-piperidine moieties are crucial pharmacophores found in a wide array of therapeutic agents. Their synthesis, while conceptually straightforward, often presents challenges in the form of side reactions that can significantly impact yield, purity, and scalability. This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common hurdles encountered during the synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of prevalent side reactions, provide actionable, field-proven protocols for their mitigation, and offer a framework for optimizing your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction for N-arylation of piperidine is giving a significant amount of a dehalogenated arene byproduct. What's causing this and how can I fix it?

A: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1] It involves the reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom. This is often caused by β-hydride elimination from the palladium-amide intermediate, which competes with the desired reductive elimination to form the C-N bond.[1] Factors like high reaction temperatures or incomplete formation of the active catalyst complex can exacerbate this issue.[2]

Troubleshooting Steps:

  • Optimize Ligand and Catalyst: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) which are designed to promote rapid reductive elimination and stabilize the palladium center, thus minimizing side reactions.[3][4]

  • Lower Reaction Temperature: If possible, reducing the reaction temperature can slow down the rate of catalyst decomposition and β-hydride elimination.[3] This may require longer reaction times, so careful monitoring is key.

  • Use a Pre-catalyst: Utilizing a well-defined palladium pre-catalyst can ensure the efficient formation of the active catalytic species and may lead to a cleaner reaction.[2]

  • Ensure an Inert Atmosphere: Rigorously maintain an inert atmosphere (argon or nitrogen) to exclude moisture and oxygen, which can contribute to catalyst degradation and unwanted side reactions.[3]

Q2: I'm attempting an O-arylation via a Williamson-type ether synthesis and observing low conversion and the formation of elimination byproducts from my piperidinol. What are the likely causes?

A: Low conversion in Williamson ether synthesis often points to issues with the nucleophilicity of the piperidinol or the reactivity of the aryl halide. The formation of elimination byproducts (dehydrated piperidine) suggests that the basic conditions are promoting elimination rather than substitution.

Troubleshooting Steps:

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to fully deprotonate the piperidinol, maximizing its nucleophilicity.

  • Solvent Selection: Employ a polar aprotic solvent such as DMF or DMSO to solvate the cation of the base and enhance the reactivity of the resulting alkoxide.

  • Activate the Aryl Halide: If using an unreactive aryl halide (e.g., an aryl chloride), consider using an aryl bromide or iodide, which are better leaving groups. Alternatively, electron-withdrawing groups on the aryl ring can activate it towards nucleophilic aromatic substitution.[5]

  • Temperature Control: Carefully control the reaction temperature. While some heat may be necessary, excessive temperatures can favor elimination.

Q3: During the purification of my phenoxy-piperidine product, I'm struggling to remove a persistent impurity that co-elutes on my silica gel column. What could it be and how can I get rid of it?

A: A common and difficult-to-separate impurity is the homocoupled biaryl product, formed from the coupling of two aryl halide molecules.[3] Another possibility, especially in Buchwald-Hartwig reactions, is residual phosphine ligand or its oxide.

Purification Strategies:

  • Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.[6]

  • Acid-Base Extraction: Since your product is a basic piperidine, an acid-base extraction can be highly effective. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated piperidine product will move to the aqueous layer, leaving non-basic impurities like the biaryl byproduct in the organic layer. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.[6]

  • Crystallization: If your product is a solid, recrystallization is a powerful purification technique.[6]

  • Salt Formation: For stubborn impurities, consider forming a salt of your piperidine product (e.g., hydrochloride or carbonate salt), which may have different solubility properties, allowing for purification by precipitation or filtration.[6][7]

Troubleshooting Guides for Common Side Reactions

This section provides a more in-depth look at specific side reactions, their mechanisms, and detailed mitigation strategies.

N-Arylation Side Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds, but it is not without its potential pitfalls.[1]

  • Mechanism: Two molecules of the aryl halide couple to form a biaryl species. This side reaction is often more prevalent with highly reactive aryl halides.[3]

  • Diagnosis: This byproduct can be identified by mass spectrometry (MS) as a species with a mass corresponding to two aryl groups minus two halogen atoms.

  • Mitigation Protocol:

    • Ligand Choice: Use a ligand that favors C-N reductive elimination over C-C coupling.

    • Catalyst to Ligand Ratio: Optimize the catalyst-to-ligand ratio, typically starting with a 1:1 to 1:2 ratio.[3]

    • Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture can minimize its concentration and disfavor homocoupling.

  • Mechanism: This reaction competes with the desired reductive elimination and leads to a hydrodehalogenated arene and an imine.[1]

  • Diagnosis: The hydrodehalogenated arene can be detected by GC-MS or NMR.

  • Mitigation Protocol:

    • Ligand Selection: Sterically hindered biarylphosphine ligands are designed to accelerate reductive elimination, outcompeting β-hydride elimination.[1]

    • Base Selection: The choice of base can influence the reaction outcome. While strong bases like NaOtBu are common, weaker bases might be beneficial in some cases to temper reactivity.[8]

O-Arylation Side Reactions (Ullmann Condensation & Williamson-type Ether Synthesis)

Forming the phenoxy ether linkage can also be challenging.

The Ullmann condensation, a copper-catalyzed reaction, is an alternative to palladium-based methods but often requires harsh conditions.[5]

  • Common Problems: Traditional Ullmann reactions often require high temperatures (>210 °C) and stoichiometric amounts of copper, which can lead to thermal decomposition and difficulties in product purification.[5]

  • Modern Solutions:

    • Soluble Copper Catalysts: Employ modern, soluble copper catalysts supported by ligands like diamines or acetylacetonates, which allow for milder reaction conditions.[5]

    • Activated Aryl Halides: The reaction works best with aryl halides activated by electron-withdrawing groups.[5]

  • Side Reaction: N-Alkylation: If the piperidine nitrogen is unprotected, it can compete with the hydroxyl group as a nucleophile, leading to N-arylation.

  • Mitigation:

    • Protecting Groups: Protect the piperidine nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, prior to the etherification step. The Boc group can be removed later under acidic conditions.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding and decision-making, the following diagrams illustrate key concepts.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_side Side Reactions Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Amine_Coordination_Deprotonation Amine_Coordination_Deprotonation Oxidative_Addition->Amine_Coordination_Deprotonation Piperidine, Base Homocoupling Homocoupling Oxidative_Addition->Homocoupling 2x Ar-Pd(II)-X Reductive_Elimination Reductive_Elimination Amine_Coordination_Deprotonation->Reductive_Elimination Beta_Hydride_Elimination Beta_Hydride_Elimination Amine_Coordination_Deprotonation->Beta_Hydride_Elimination Competes with Reductive Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Product Reductive_Elimination->Product Forms C-N bond Hydrodehalogenated_Arene Hydrodehalogenated_Arene Beta_Hydride_Elimination->Hydrodehalogenated_Arene Biaryl_Product Biaryl_Product Homocoupling->Biaryl_Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination and competing side reactions.

Troubleshooting_Flowchart cluster_N N-Arylation Troubleshooting cluster_O O-Arylation Troubleshooting Start Low Yield or Impure Product in Phenoxy-Piperidine Synthesis Identify_Reaction Identify Primary Reaction Type Start->Identify_Reaction N_Arylation N-Arylation (e.g., Buchwald-Hartwig) Identify_Reaction->N_Arylation C-N Bond Formation O_Arylation O-Arylation (e.g., Williamson, Ullmann) Identify_Reaction->O_Arylation C-O Bond Formation N_Impurity Identify Major Impurity N_Arylation->N_Impurity O_Problem Identify Primary Issue O_Arylation->O_Problem Dehalogenation Hydrodehalogenation Product? N_Impurity->Dehalogenation Yes Homocoupling Biaryl Product? N_Impurity->Homocoupling No Dehalogenation_Sol Optimize Ligand Lower Temperature Use Pre-catalyst Dehalogenation->Dehalogenation_Sol Homocoupling_Sol Optimize Catalyst/Ligand Ratio Slow Addition of Aryl Halide Homocoupling->Homocoupling_Sol Low_Conversion Low Conversion? O_Problem->Low_Conversion Yes Elimination Elimination Byproduct? O_Problem->Elimination No Low_Conversion_Sol Stronger Base (NaH, KOtBu) More Reactive Aryl Halide Optimize Solvent (DMF, DMSO) Low_Conversion->Low_Conversion_Sol Elimination_Sol Lower Reaction Temperature Use Non-nucleophilic Base Elimination->Elimination_Sol

Caption: Decision tree for troubleshooting common issues in phenoxy-piperidine synthesis.

Quantitative Data Summary

The following table provides representative data for common reaction conditions. Note that actual results may vary depending on the specific substrates and reagents used.

Reaction TypeCatalyst/ReagentLigand (if applicable)BaseSolventTemp (°C)Typical Yield (%)Common Side Products
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOtBuToluene80-11070-95Hydrodehalogenation, Biaryl
Ullmann Condensation CuI (10 mol%)PhenanthrolineK₂CO₃DMF120-15050-80Homocoupling, Decomposition
Williamson Ether N/AN/ANaHDMF25-8060-90Elimination, N-Arylation

Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation of Piperidine

Materials:

  • Aryl halide (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, palladium pre-catalyst, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

  • Add the anhydrous, degassed toluene via syringe, followed by the piperidine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Troubleshooting Unexpected Results in 4-(2-Fluorophenoxy)piperidine Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing 4-(2-Fluorophenoxy)piperidine and its derivatives. This guide is designed for drug development professionals, researchers, and scientists who are encountering unexpected or inconsistent results in their bioassays. This compound is a valuable chemical scaffold in medicinal chemistry, particularly in the exploration of novel therapeutics for neurological disorders.[1][2] However, like many small molecules, its physicochemical properties can present challenges in biological assays.

This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you diagnose and resolve common issues. Our goal is to equip you with the expertise to distinguish between true biological effects and experimental artifacts, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

Here we address common high-level questions researchers face when working with this compound.

Q1: My dose-response curve for this compound is inconsistent or shows a very steep drop-off. What could be the cause?

A1: This is often indicative of issues with the compound's physical state in your assay buffer. The two most likely culprits are poor solubility and compound aggregation. At higher concentrations, the compound may be precipitating out of solution, leading to a sudden loss of activity. Alternatively, it may be forming colloidal aggregates that can non-specifically inhibit proteins, causing artifacts that don't reflect a true ligand-receptor interaction.[3] We recommend performing a visual inspection for precipitation and conducting an aggregation validation assay.

Q2: I'm observing high non-specific binding in my radioligand binding assay. Is this common for this type of molecule?

A2: Yes, this can be a significant issue. This compound possesses a degree of lipophilicity, a property that can lead to higher non-specific binding (NSB) to membranes, proteins, and even the filter plates themselves.[4] Ideally, non-specific binding should be less than 50% of the total binding signal.[4] If your NSB is higher, it can obscure the specific binding you are trying to measure, leading to inaccurate affinity (Kd) and receptor density (Bmax) calculations.

Q3: Can the fluorine atom on the phenoxy ring cause unexpected interactions?

A3: Absolutely. The fluorine atom significantly alters the electronic properties of the molecule. While often introduced to improve metabolic stability or binding affinity, it also increases the compound's oleophobicity (a property of fluorinated compounds) and can participate in non-covalent interactions, such as hydrogen bonds or halogen bonds.[5][6] These properties can contribute to non-specific binding or even off-target interactions with other proteins in your assay system.

Q4: My compound is active in a binding assay but shows no activity in a functional cell-based assay. What does this mean?

A4: This is a classic drug discovery challenge and can point to several possibilities:

  • Antagonist Activity: The compound may be a competitive antagonist, binding to the receptor but not eliciting a functional response. You would need to run the functional assay in the presence of a known agonist to see if your compound inhibits its effect.

  • Assay Artifact: The binding activity could be an artifact due to aggregation or non-specific binding, as discussed in Q1 and Q2.

  • Ligand-Biased Signaling: The compound might be a biased agonist, activating a signaling pathway (e.g., β-arrestin) that is not measured in your primary functional assay (e.g., a cAMP assay).[7][8] G protein-coupled receptors (GPCRs) can activate multiple downstream pathways.[9]

  • Cellular Factors: The compound may have poor cell permeability, be actively pumped out by efflux transporters on the cell membrane, or be rapidly metabolized by the cells, preventing it from reaching its intracellular target.

In-Depth Troubleshooting Guides

Guide 1: Addressing Compound Solubility and Precipitation

Poor aqueous solubility is a frequent problem for lipophilic molecules like substituted piperidines.[10] Precipitation during an experiment can lead to highly variable and unreliable results.

Initial Diagnosis Workflow

A Observation: Inconsistent results or steep dose-response curves B Step 1: Visual Inspection Prepare highest concentration of compound in final assay buffer. Let stand for 1-2 hours. A->B C Is there visible precipitate (cloudiness, particles)? B->C D Yes C->D Yes E No C->E No F Outcome: Solubility is likely the issue. Proceed to solubility optimization protocol. D->F G Outcome: Precipitation is not visible. Issue may be aggregation or other factors. Proceed to Aggregation Troubleshooting (Guide 2). E->G

Caption: Initial workflow to diagnose compound precipitation.

Solubility Optimization Protocol

If precipitation is observed, implement the following steps systematically.

Strategy Description Key Considerations
Optimize DMSO Concentration Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility in the stock.Most cell-based assays can tolerate up to 0.5-1% DMSO. Higher concentrations can be toxic or affect enzyme/receptor activity. Always keep the DMSO percentage consistent across all wells, including controls.[3]
Use a Co-Solvent For in vivo formulations or particularly challenging compounds, co-solvents like PEG300, Tween 80, or cyclodextrins can be used.[1]Co-solvents must be validated for compatibility with your specific assay, as they can interfere with biological components.
Adjust Buffer pH The piperidine nitrogen has a pKa, making the compound's charge and solubility pH-dependent. Adjusting the buffer pH may improve solubility.Ensure the new pH is within the viable range for your cells or proteins of interest.
Prepare Fresh Solutions Avoid using old stock solutions that may have undergone freeze-thaw cycles or evaporation.Prepare fresh stock solutions in DMSO before each experiment and dilute into aqueous buffer immediately before use.[10]
Guide 2: Diagnosing and Mitigating Compound Aggregation

Compound aggregates can sequester proteins non-specifically, leading to false-positive inhibition.[3] This is a critical artifact to rule out.

The Detergent Test: A Key Validation Assay

The most common method to diagnose aggregation is to re-run the assay with a non-ionic detergent. Aggregates are disrupted by detergents, so a significant reduction in potency (i.e., a large increase in the IC50 value) in the presence of the detergent strongly suggests aggregation-based activity.

Step-by-Step Protocol:

  • Prepare Assay Buffer: Create two batches of your standard assay buffer. To one batch, add a non-ionic detergent like Triton X-100 to a final concentration of 0.01%.

  • Run Parallel Assays: Set up your standard dose-response experiment. Run one set of plates with the normal buffer and a second, identical set with the detergent-containing buffer.

  • Analyze the Data: Calculate the IC50 value for this compound from both experiments.

  • Interpret Results:

    • No significant change in IC50: The compound's activity is likely not due to aggregation.

    • Significant rightward shift in IC50 (>10-fold): The compound's observed activity is likely an artifact of aggregation.[3]

cluster_0 Standard Assay cluster_1 Assay + 0.01% Triton X-100 A Dose-response of This compound B Calculate IC50_standard A->B E Compare IC50 values B->E C Dose-response of This compound D Calculate IC50_detergent C->D D->E F Result: IC50_detergent >> IC50_standard (e.g., >10x shift) E->F Right-shift? G Result: IC50_detergent ≈ IC50_standard E->G No shift? H Conclusion: Activity is likely an AGGREGATION ARTIFACT F->H I Conclusion: Activity is likely due to a SPECIFIC INTERACTION G->I

Caption: Workflow for diagnosing compound aggregation using a detergent.

Guide 3: Troubleshooting Radioligand Binding Assays

High non-specific binding (NSB) is the bane of radioligand binding experiments. It reduces your signal-to-noise ratio and can make data interpretation impossible.

Systematic Optimization of NSB
Parameter Potential Cause of High NSB Troubleshooting Steps & Solutions
Radioligand The radioligand itself is "sticky" or impure. Hydrophobic ligands tend to have higher NSB.[4][11]Use a lower concentration of radioligand, ideally at or below the Kd.[11]Verify the radiochemical purity is >90%.[4]If possible, choose a more hydrophilic radioligand for your target.
Membrane/Protein Concentration Too much protein in the assay increases the available surface area for non-specific interactions.Titrate the amount of membrane protein to find the optimal concentration (a typical range is 100-500 µg).[4]Ensure membranes are properly washed to remove interfering substances.
Assay Buffer The buffer composition may promote non-specific interactions.Add Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) to the buffer to block non-specific sites on plasticware and membranes.[4]Pre-coating filter mats with BSA can also be effective.[4]
Wash Steps Insufficient washing fails to remove unbound radioligand. Washing that is too harsh can cause dissociation of the specific complex.Increase the number and/or volume of wash steps.Crucially, use ice-cold wash buffer to minimize the dissociation of your specifically bound radioligand during the wash process.[4]
Defining Ligand The unlabeled ligand used to define NSB is not effective.Use a high concentration of a structurally different, high-affinity ligand for the target receptor to define NSB. This avoids potential issues where the unlabeled version of the radioligand also binds non-specifically.[11]
Guide 4: Investigating Unexpected Functional Assay Results

When binding and function don't align, a deeper dive into the complexities of cellular signaling is required.

Exploring Ligand-Biased Signaling

GPCRs do not simply have "on" and "off" states. They can adopt multiple conformations, each capable of initiating different downstream signals.[7][9] A ligand may stabilize a conformation that activates one pathway (e.g., Gq-mediated calcium flux) but not another (e.g., Gs-mediated cAMP production).

cluster_0 Ligand Binding cluster_1 Potential Downstream Pathways Ligand This compound Receptor GPCR Ligand->Receptor Binds Gq Gq Pathway (e.g., Calcium, IP1) Receptor->Gq Activates? Gs Gs Pathway (e.g., cAMP) Receptor->Gs No Activation? Barr β-Arrestin Pathway (e.g., Recruitment) Receptor->Barr Activates? Result1 Functional Assay 1: Calcium Flux POSITIVE SIGNAL Gq->Result1 Result2 Functional Assay 2: _cAMP Measurement_ _NO SIGNAL_ Gs->Result2

Caption: Ligand-biased signaling at a G protein-coupled receptor (GPCR).

Troubleshooting Strategy:

  • Confirm Target Engagement: Use an orthogonal method like a cellular thermal shift assay (CETSA) to confirm the compound engages the target receptor in the intact cell environment.

  • Profile Across Multiple Pathways: Do not rely on a single functional readout. Test the compound in a panel of assays that measure different downstream signals.

    • Gq-coupled receptors: Measure calcium flux or IP1 accumulation.[8][12]

    • Gs/Gi-coupled receptors: Measure cAMP levels.[8][9]

    • Pathway-independent: Use a β-arrestin recruitment assay.[7]

  • Use an Antagonist/Inverse Agonist Mode: If no agonist activity is observed, test the compound for its ability to inhibit the response of a known agonist. This will differentiate a neutral antagonist from a compound that simply isn't working. A compound that reduces the basal activity of the receptor is termed an inverse agonist.[13]

References

Preventing defluorination byproducts in fluorinated piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Fluorinated Piperidines

A Guide to Preventing Defluorination Byproducts

Welcome to the technical support center for the synthesis of fluorinated piperidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating fluorine into piperidine scaffolds. Fluorinated piperidines are of immense interest in medicinal chemistry due to the unique physicochemical properties imparted by fluorine.[1][2][3][4] However, their synthesis is often complicated by the undesired loss of fluorine, a process known as defluorination.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify the root causes of defluorination in your reactions and implement effective strategies to minimize or eliminate these unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is defluorination and why is it a significant problem in fluorinated piperidine synthesis?

A1: Defluorination is a chemical reaction that results in the removal of a fluorine atom from a molecule. In the context of fluorinated piperidine synthesis, this leads to the formation of non-fluorinated or partially fluorinated piperidine byproducts. This is a significant issue for several reasons:

  • Loss of Desired Product: Defluorination directly reduces the yield of the target fluorinated piperidine, impacting the overall efficiency of the synthesis.

  • Purification Challenges: The resulting defluorinated byproducts often have similar physical properties to the desired product, making their separation by standard techniques like column chromatography difficult and time-consuming.[5]

  • Compromised Biological Activity: The presence of a fluorine atom is often critical for the desired pharmacological properties of a molecule, such as metabolic stability, binding affinity, and bioavailability.[4][6] Its absence in a final compound can lead to a partial or complete loss of biological activity.

Q2: What are the common chemical mechanisms that lead to defluorination?

A2: Understanding the underlying mechanisms of defluorination is crucial for developing effective preventative strategies. The primary pathways include:

  • Hydrodefluorination: This is a common side reaction, particularly during hydrogenation reactions of fluoropyridine precursors.[1][7][8][9] It involves the replacement of a fluorine atom with a hydrogen atom.

  • Base-Promoted Elimination: Strong bases can induce the elimination of hydrogen fluoride (HF) from the piperidine ring, especially if there is an acidic proton positioned appropriately relative to the fluorine atom (β-elimination).[10][11]

  • Nucleophilic Substitution: The carbon-fluorine bond, while strong, can be susceptible to attack by nucleophiles under certain conditions, leading to the displacement of the fluoride ion.[11][12] This is particularly relevant for monofluorinated alkyl groups.[11]

  • Lewis Acid-Mediated Defluorination: The presence of Lewis acids can activate the C-F bond, making it more susceptible to cleavage.

Q3: How does the position of the fluorine atom on the piperidine ring affect the likelihood of defluorination?

A3: The position of the fluorine atom significantly influences the stability of the C-F bond and the propensity for defluorination. For instance, 2-fluoropyridines are often more susceptible to defluorination than other isomers due to the electronic effects of the nitrogen atom in the ring.[10] The conformational preferences of the fluorinated piperidine ring also play a role, with factors like charge-dipole interactions and hyperconjugation influencing the stability of the C-F bond in axial versus equatorial positions.[13]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental challenges and provides actionable solutions to mitigate defluorination.

Problem 1: Significant hydrodefluorination is observed during the hydrogenation of a fluoropyridine precursor.

This is a frequent challenge when synthesizing fluorinated piperidines from readily available fluoropyridines.

Root Causes & Solutions:

  • Catalyst Choice: The choice of catalyst is critical. Some catalysts are more prone to promoting hydrodefluorination.

    • Solution: While various catalysts can be used, palladium on carbon (Pd/C) in the presence of a strong Brønsted acid like aqueous HCl has been shown to be an effective system for the selective hydrogenation of fluoropyridines while suppressing defluorination.[1] Omitting the acid can lead to a significant increase in the defluorinated side product.[1]

  • Reaction Conditions: Temperature, pressure, and solvent can all influence the extent of hydrodefluorination.

    • Solution: Optimization of reaction conditions is key. A dearomatization-hydrogenation (DAH) process using a rhodium catalyst has been developed to access all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[7][9] In some cases, an excess of a borane reagent like pinacol borane can reduce the amount of the undesired hydrodefluorinated side-product.[7]

Workflow for Optimizing Hydrogenation of Fluoropyridines

Start Start: Fluoropyridine Hydrogenation Check_Defluorination Significant Hydrodefluorination? Start->Check_Defluorination Optimize_Catalyst Optimize Catalyst System Check_Defluorination->Optimize_Catalyst Yes Success Successful Synthesis Check_Defluorination->Success No Use_Pd_Acid Use Pd/C with Brønsted Acid (e.g., HCl) Optimize_Catalyst->Use_Pd_Acid Consider_Rh_DAH Consider Rh-catalyzed DAH process Optimize_Catalyst->Consider_Rh_DAH Adjust_Conditions Adjust Reaction Conditions Use_Pd_Acid->Adjust_Conditions Consider_Rh_DAH->Adjust_Conditions Add_Borane Add Excess Pinacol Borane Adjust_Conditions->Add_Borane Monitor_Progress Monitor Reaction Progress (e.g., GC-MS, NMR) Add_Borane->Monitor_Progress Monitor_Progress->Check_Defluorination Monitor_Progress->Success Defluorination Minimized Troubleshoot_Further Further Troubleshooting Required Monitor_Progress->Troubleshoot_Further Defluorination Persists

Caption: Decision workflow for troubleshooting hydrodefluorination.

Problem 2: Defluorination occurs during a reaction involving a strong base.

Base-promoted defluorination is a common issue, particularly when the piperidine ring has acidic protons.

Root Causes & Solutions:

  • Base Strength: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily promote elimination reactions.

    • Solution: Switch to a milder base. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) have been shown to be effective in minimizing defluorination in various reactions.[10]

  • Reaction Temperature: Higher temperatures can accelerate the rate of defluorination.

    • Solution: Perform the reaction at a lower temperature, even if it requires a longer reaction time.[10] Consider using microwave irradiation for better temperature control and potentially shorter reaction times.[10]

Table 1: Comparison of Bases for Minimizing Defluorination

BaseStrengthTypical ApplicationDefluorination Risk
NaOH, KOHStrongGeneral purposeHigh
Na₂CO₃MildWhen strong bases cause side reactionsLow to Moderate
K₃PO₄, Cs₂CO₃MildWhen milder conditions are requiredLow
Problem 3: The nitrogen atom of the piperidine ring is unprotected, leading to side reactions.

The Lewis basicity of the piperidine nitrogen can lead to catalyst poisoning or undesired side reactions.

Root Causes & Solutions:

  • Unprotected Nitrogen: A free amine can interact with catalysts or reagents, leading to complex reaction mixtures and potential defluorination pathways.

    • Solution: Employ a suitable nitrogen protecting group. The choice of protecting group is critical and should be stable to the reaction conditions and readily removable.[14] Common protecting groups for piperidines include tert-butyloxycarbonyl (Boc) and carbobenzyloxy (Cbz).[7][8] The use of a protecting group can prevent catalyst poisoning and enhance the stability of the molecule during synthesis.[15]

Experimental Protocol: Boc Protection of a Fluorinated Piperidine

  • Dissolution: Dissolve the fluorinated piperidine hydrochloride salt in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Basification: Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to neutralize the hydrochloride salt and free the amine.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Perform an aqueous work-up to remove excess reagents and byproducts.

  • Purification: Purify the N-Boc protected fluorinated piperidine by column chromatography on silica gel.

Problem 4: Difficulty in separating the desired fluorinated piperidine from its defluorinated byproduct.

The structural similarity between the product and byproduct makes purification challenging.

Root Causes & Solutions:

  • Similar Polarity: The fluorinated and non-fluorinated compounds often have very similar polarities, leading to poor separation on standard silica gel chromatography.

    • Solution: Consider specialized chromatographic techniques. The use of perfluorophenyl (PFP) or perfluoroalkyl stationary phases in high-performance liquid chromatography (HPLC) can enhance the separation of fluorinated compounds from their non-fluorinated analogs.[5] These "fluorous" stationary phases often show greater retention for the fluorine-containing compounds.[5]

Concluding Remarks

The synthesis of fluorinated piperidines is a rewarding yet challenging endeavor. By understanding the mechanisms of defluorination and carefully selecting reagents, protecting groups, and reaction conditions, it is possible to significantly minimize the formation of unwanted byproducts. This guide provides a starting point for troubleshooting common issues encountered in the laboratory. Remember that each substrate is unique, and a systematic approach to optimization is key to success.

References

Navigating the Labyrinth of the Brain: A Technical Guide to Enhancing the CNS MPO Score of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of neurotherapeutics, the successful delivery of a drug to its target within the central nervous system (CNS) is a formidable challenge. The blood-brain barrier (BBB) stands as a vigilant gatekeeper, selectively controlling the passage of molecules into the brain's delicate environment. For researchers and drug development professionals working with piperidine-based compounds—a prevalent scaffold in CNS drug discovery—optimizing for brain penetration is a critical and often arduous task.[1][2] This technical support guide, designed for the discerning scientist, provides a comprehensive framework for enhancing the CNS Multi-Parameter Optimization (MPO) score, a key metric in predicting the CNS availability of drug candidates.

The CNS MPO Score: A Six-Fold Path to Brain Penetration

The CNS MPO score is a holistic desirability metric that amalgamates six key physicochemical properties to forecast a compound's potential to cross the blood-brain barrier and exhibit favorable drug-like qualities.[3] A score of ≥ 4.0 on a scale of 0 to 6 is generally considered indicative of a promising CNS drug candidate.[4]

The six pillars of the CNS MPO score are:

  • Molecular Weight (MW): Smaller molecules generally exhibit better CNS penetration.

  • Lipophilicity (cLogP and cLogD): A delicate balance is required; while some lipophilicity is necessary to traverse the lipid-rich BBB, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[5]

  • Topological Polar Surface Area (TPSA): A measure of the molecule's polar surface, which is inversely correlated with its ability to permeate the BBB.

  • Hydrogen Bond Donors (HBD): A lower number of hydrogen bond donors is generally favorable for CNS penetration.

  • Most Basic Center (pKa): The ionization state of a compound at physiological pH (7.4) significantly influences its ability to cross the BBB.

Below is a table summarizing the desirable ranges for each parameter contributing to a favorable CNS MPO score.

Physicochemical PropertyDesirable Range for CNS DrugsImpact on CNS Penetration
Molecular Weight (MW) < 400 Da[5]Smaller molecules more readily diffuse across the BBB.
cLogP 1.5 - 2.7[5]Optimal lipophilicity is crucial for partitioning into the lipid membranes of the BBB.
cLogD at pH 7.4 > 0 and < 3[5]Reflects the lipophilicity of the molecule in its ionized and non-ionized forms at physiological pH.
TPSA ≤ 65 Ų[4]Lower polarity reduces the energy barrier for crossing the lipophilic BBB.
Hydrogen Bond Donors (HBD) ≤ 3[5]Fewer hydrogen bond donors lead to better permeability.
Most Basic pKa < 10.5[4]A lower pKa for basic compounds can reduce the extent of ionization at physiological pH, favoring BBB penetration.

Troubleshooting and FAQs: Navigating Common Hurdles in Piperidine CNS Drug Design

This section addresses frequently encountered challenges and provides actionable strategies for optimizing the CNS MPO score of piperidine-containing compounds.

Q1: My piperidine compound exhibits high cLogP, negatively impacting its CNS MPO score. How can I reduce lipophilicity without compromising potency?

A1: High lipophilicity is a common issue with piperidine-containing molecules. Several strategies can be employed to mitigate this:

  • Introduction of Polar Functional Groups: Judiciously adding polar groups, such as small hydroxyl or methoxy groups, can decrease cLogP. However, care must be taken not to significantly increase the TPSA or the number of hydrogen bond donors.

  • Bioisosteric Replacement: Replacing a lipophilic aromatic ring with a less lipophilic heteroaromatic ring can be an effective strategy.

  • Fluorination: The strategic incorporation of fluorine atoms can modulate lipophilicity. While often thought to increase lipophilicity, in certain contexts, such as on an N-alkyl substituent of a piperidine, it can lead to a decrease in basicity which in turn can affect the overall lipophilicity at neutral pH.[6]

  • Conformational Constraint: Introducing conformational rigidity, for instance, by creating a bridged piperidine system, can sometimes lead to a counterintuitive reduction in lipophilicity.[7]

Q2: The basic nitrogen of my piperidine is leading to high pKa and extensive ionization at physiological pH. What modifications can I make?

A2: The basicity of the piperidine nitrogen is a critical parameter to control. A high pKa can lead to a high proportion of the ionized form at pH 7.4, which hinders BBB penetration.

  • Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups on or near the piperidine ring can effectively lower the pKa of the nitrogen. This can be achieved through substitution on the piperidine ring itself or on adjacent functionalities.

  • N-Substitution: The nature of the substituent on the piperidine nitrogen has a profound impact on its basicity. Moving from a simple alkyl group to a more electron-withdrawing group can significantly reduce the pKa.

  • Fluorination of N-Alkyl Groups: As mentioned previously, the introduction of fluorine on an N-alkyl substituent can decrease the basicity of the piperidine nitrogen through an inductive effect.[6]

Q3: My piperidine-based compound is a substrate for P-glycoprotein (P-gp), leading to significant efflux from the brain. What are some effective strategies to overcome this?

A3: P-gp efflux is a major mechanism that limits the brain penetration of many CNS drug candidates. Several medicinal chemistry tactics can be employed to reduce a compound's susceptibility to P-gp:

  • Reduce Hydrogen Bonding Capacity: Minimizing the number of hydrogen bond donors can decrease recognition by P-gp.[8]

  • Increase Molecular Rigidity: Conformationally constrained molecules are often poorer substrates for P-gp.

  • Modulate Basicity: Lowering the pKa of the basic piperidine nitrogen can sometimes reduce P-gp efflux.[9]

  • Masking Polar Functionality: Intramolecular hydrogen bonding can be a useful strategy to mask polar groups and reduce their interaction with P-gp.

  • Amide Transposition: In some cases, reversing the orientation of an amide bond can disrupt the key interactions required for P-gp recognition.[8]

Q4: I am struggling to balance potency at my CNS target with the physicochemical properties required for good brain penetration. What is a good starting point for optimization?

A4: The interplay between potency and CNS drug-like properties is a classic challenge. A multi-parameter optimization approach is essential.

  • Start with a Fragment-Based or Scaffold-Hopping Approach: If the initial lead has poor CNS properties, consider identifying a new scaffold that retains the key pharmacophoric elements for potency but has a better starting point in terms of CNS MPO parameters.

  • Systematic SAR Exploration: Methodically explore substitutions around the piperidine ring and other parts of the molecule. Small changes can have a significant impact on both potency and physicochemical properties.

  • Utilize In Silico Modeling: Computational tools can predict CNS MPO scores and other properties, allowing for the prioritization of synthetic targets.

  • Early In Vitro ADME Profiling: Incorporate assays for permeability (PAMPA), P-gp efflux (MDCK-MDR1), and metabolic stability early in the design-make-test cycle to quickly identify liabilities.

Experimental Workflows for Assessing CNS Penetration

A robust experimental strategy is crucial for validating the impact of chemical modifications on the CNS MPO score. The following are key in vitro and in vivo assays.

In Vitro Permeability and Efflux Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive permeability across the BBB.[10]

  • Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.[11][12]

  • Protocol Outline:

    • Prepare a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) and coat the filter plate.

    • Add the test compound to the donor wells and a buffer solution to the acceptor wells.

    • Incubate the "sandwich" plate for a defined period (e.g., 4-18 hours).

    • Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

2. Madin-Darby Canine Kidney cells transfected with the Multi-Drug Resistance 1 gene (MDCK-MDR1) Assay

This cell-based assay is the gold standard for identifying substrates of the P-gp efflux transporter.[8]

  • Principle: MDCK-MDR1 cells are grown as a polarized monolayer on a semi-permeable membrane, overexpressing human P-gp. The transport of a compound is measured in both directions across the cell monolayer (apical-to-basolateral and basolateral-to-apical).[13]

  • Protocol Outline:

    • Seed MDCK-MDR1 cells on Transwell™ inserts and culture until a confluent monolayer is formed.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to either the apical or basolateral chamber.

    • Incubate for a specified time (e.g., 60-90 minutes).

    • Measure the concentration of the compound in both chambers by LC-MS/MS.

    • Calculate the apparent permeability coefficients (Papp) in both directions and determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER ≥ 2 suggests the compound is a P-gp substrate.[13]

In Vivo Assessment of Brain Penetration

1. Determination of the Unbound Brain-to-Plasma Concentration Ratio (Kp,uu)

Kp,uu is the most accurate measure of a compound's ability to cross the BBB and is the ratio of the unbound drug concentration in the brain to that in the plasma at steady-state.

  • Principle: The compound is administered to a rodent species (typically rat or mouse), and at a specified time point, brain and plasma samples are collected. The concentrations of the compound in both matrices are determined, and the unbound fractions are measured.

  • Protocol Outline:

    • Administer the test compound to the animal model (e.g., via intravenous or oral administration).

    • At one or more time points, collect blood and brain tissue.

    • Homogenize the brain tissue.

    • Determine the total concentration of the compound in plasma and brain homogenate using LC-MS/MS.

    • Measure the unbound fraction of the compound in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis or other suitable methods.

    • Calculate Kp,uu using the following equation: Kp,uu = (Cbrain,unbound) / (Cplasma,unbound) = (Cbrain,total / fu,brain) / (Cplasma,total / fu,plasma).

Visualizing the Path to an Optimized CNS MPO Score

The following diagrams illustrate the key concepts and workflows discussed in this guide.

CNS_MPO_Components cluster_MPO CNS MPO Score cluster_Params Physicochemical Parameters MPO CNS MPO Score (Desirability: 0-6) MW Molecular Weight MW->MPO cLogP cLogP cLogP->MPO cLogD cLogD cLogD->MPO TPSA TPSA TPSA->MPO HBD HBD HBD->MPO pKa pKa pKa->MPO

Caption: The six key physicochemical parameters that contribute to the overall CNS MPO score.

CNS_Drug_Design_Workflow Start Initial Piperidine Lead InSilico In Silico CNS MPO Prediction Start->InSilico SAR SAR-Guided Synthesis InSilico->SAR InVitro In Vitro Assays (PAMPA, MDCK-MDR1) SAR->InVitro Optimization Iterative Optimization InVitro->Optimization Optimization->SAR Low MPO Score InVivo In Vivo Kp,uu Determination Optimization->InVivo High MPO Score Candidate CNS Drug Candidate InVivo->Candidate

Caption: An iterative workflow for optimizing the CNS MPO score of piperidine-based compounds.

By understanding the principles of the CNS MPO score, proactively addressing common challenges, and employing a robust experimental workflow, researchers can significantly enhance their chances of success in the development of novel piperidine-based CNS therapies. This guide serves as a foundational resource to navigate the complexities of CNS drug design and ultimately, to deliver life-changing medicines to patients in need.

References

Technical Support Center: Ring Opening of Epoxides with Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the aminolysis of epoxides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the ring opening of epoxides with piperidine. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues in a direct question-and-answer format.

Q1: My reaction is extremely slow or appears to have stalled. What are the likely causes and how can I accelerate it?

Possible Causes:

  • High Activation Energy: The uncatalyzed aminolysis of epoxides can be inherently slow, requiring significant thermal energy to overcome the activation barrier.

  • Steric Hindrance: Significant steric bulk on either the epoxide or the nucleophile (piperidine) can impede the required backside attack for the S(_N)2 mechanism.[1][2]

  • Inappropriate Solvent: The choice of solvent can dramatically affect reaction rates by failing to stabilize the transition state.

Solutions & Pro-Tips:

  • Increase Temperature: Elevating the reaction temperature is a common and effective method to increase the rate. Reactions are often run at the reflux temperature of the chosen solvent. For high-boiling solvents, start around 60-80 °C and increase incrementally.

    • Pro-Tip: Use a continuous-flow microreactor for reactions at very high temperatures (e.g., 180-240 °C) and pressures. This can accelerate reactions by factors of 30 to 60 while maintaining high yields and minimizing reagent consumption.[3]

  • Introduce a Catalyst: If high temperatures are not viable, a catalyst is the best option.

    • Lewis Acids: Catalysts like YCl₃, Sc(OTf)₃, or Al(OTf)₃ activate the epoxide by coordinating to the oxygen, making the carbons more electrophilic.[4][5] Be aware that this can alter regioselectivity (see Q4).

    • Simple Salts: Inexpensive salts like Lithium bromide (LiBr) or Zirconium (IV) chloride (ZrCl₄) are highly effective and can provide excellent regioselectivity.[1]

  • Optimize Your Solvent:

    • Polar Protic Solvents: Alcohols like ethanol or isopropanol are excellent choices as they can solvate the transition state and participate in proton transfer to the newly formed alkoxide.[6]

    • Polar Aprotic Solvents: A mixture of DMF and water has been shown to be highly effective, even in the absence of a catalyst, driving reactions to completion with high selectivity.[7]

  • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, particularly for sterically hindered substrates.[8]

Q2: The yield of my desired β-amino alcohol is consistently low. How can I improve it?

Possible Causes:

  • Incomplete Conversion: The reaction has not reached completion (see Q1).

  • Side Reactions: The starting materials or product are being consumed by competing reaction pathways.

  • Product Degradation: The desired amino alcohol may be unstable under the reaction or workup conditions.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to side products or unreacted starting material.

Solutions & Pro-Tips:

  • Address Reaction Rate: First, ensure the reaction is going to completion by applying the solutions from Q1 and monitoring progress via TLC or LC-MS.

  • Minimize Side Reactions:

    • Polymerization: This can occur under harsh acidic or basic conditions or at very high temperatures.[9] Use the mildest effective conditions. If using a catalyst, ensure it is not overly aggressive.

    • Epoxide Rearrangement: Lewis acids can sometimes promote the rearrangement of epoxides to ketones or allylic alcohols.[9][10] If this is observed, switch to a non-catalytic method or a milder catalyst like LiBr.[1]

  • Adjust Stoichiometry: While a 1:1 molar ratio is a common starting point, using a slight excess of piperidine (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion and minimize side reactions involving the epoxide.

  • Optimize Workup:

    • β-amino alcohols can be amphiphilic and sometimes difficult to extract. Ensure the pH of the aqueous layer is appropriate during extraction.

    • Purification is typically achieved by column chromatography. A small amount of triethylamine (e.g., 1%) in the eluent can prevent the product from streaking on silica gel.

Q3: I'm seeing multiple spots on my TLC plate. What are these byproducts and how can I prevent them?

Possible Causes:

  • Formation of Regioisomers: If you are using an unsymmetrical epoxide, piperidine can attack at two different carbons, leading to constitutional isomers.

  • Diadduct Formation: The product β-amino alcohol, which contains a secondary amine, could theoretically react with a second molecule of the epoxide. However, this is generally less favorable than the initial reaction.

  • Unidentified Side Products: See "Side Reactions" under Q2.

Solutions & Pro-Tips:

  • Control Regioselectivity: This is one of the most critical challenges.

    • Under neutral or basic conditions (i.e., just piperidine and a solvent), the reaction proceeds via an S(_N)2 mechanism, and the nucleophilic attack occurs at the less sterically hindered carbon .[11][12][13]

    • If you are observing the other regioisomer, it suggests an S(_N)1-like character, which can be induced by acidic catalysts (or even trace acid impurities) that favor attack at the more substituted carbon capable of stabilizing a partial positive charge.[12][14] Ensure your reagents and glassware are free of acid contamination.

  • Prevent Diadducts: While less common with secondary amines, if diadduct formation is suspected, try using an excess of the epoxide relative to piperidine. This is often counterintuitive but ensures the piperidine is consumed before the product can react further.

  • Characterize Byproducts: Isolate and characterize the major byproduct(s) using NMR and MS to understand the competing reaction pathway. This information is crucial for targeted troubleshooting.

Q4: My unsymmetrical epoxide (e.g., styrene oxide) is yielding the "wrong" regioisomer, with piperidine attacking the more substituted carbon. Why is this happening?

This is a classic regioselectivity problem where electronic effects compete with sterics.

Possible Causes:

  • Electronic Stabilization: In styrene oxide, the benzylic carbon is more electrophilic because it can better stabilize the partial positive charge that develops in the transition state. This electronic preference can override the steric bias for attack at the less hindered carbon.[15]

  • Acid Catalysis: As mentioned in Q3, the presence of a Lewis or Brønsted acid strongly promotes attack at the more substituted (benzylic) position by creating a transition state with significant S(N)1 character.[14][15]

  • Catalyst Control: Some catalytic systems are specifically designed to control regioselectivity, overriding the substrate's natural preference.[16]

Solutions & Pro-Tips:

  • Enforce S(_N)2 Conditions: To favor attack at the less hindered carbon, you must ensure the reaction follows a pure S(_N)2 pathway. This means running the reaction under strictly neutral or basic conditions without any acid catalyst.

  • Solvent Choice: The solvent can influence regioselectivity. Non-coordinating, aprotic solvents may favor the inherent steric outcome, whereas polar, protic solvents might stabilize a more charge-separated transition state, potentially favoring attack at the electronically activated site.

  • Choose the Right Catalyst for the Desired Isomer: If you want the product from attack at the more substituted carbon, then using a Lewis acid catalyst is the correct strategy. If you want the opposite, avoid them. The table below summarizes expected outcomes.

Condition Epoxide Carbon Attacked Mechanism Typical Substrate Example
Basic/Neutral (e.g., Piperidine alone)Least sterically hinderedS(_N)2Propylene Oxide
Acid-Catalyzed (e.g., Piperidine + AlCl₃)Most substitutedS(_N)1-likeStyrene Oxide, Tertiary Epoxides

Section 2: Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the ring opening of epoxides with piperidine?

The reaction is a nucleophilic substitution reaction. Piperidine, a secondary amine, acts as the nucleophile. Due to the high ring strain of the three-membered epoxide ring, it is susceptible to attack even though an alkoxide is typically a poor leaving group.[11][17] Under neutral or basic conditions, the reaction proceeds via an S(_N)2 mechanism . The piperidine nitrogen attacks one of the electrophilic carbons of the epoxide, leading to a backside attack and inversion of stereochemistry at that center.[11][18] The reaction forms a zwitterionic intermediate which then undergoes proton transfer (often from another piperidine molecule or during aqueous workup) to yield the final β-amino alcohol.

Do I always need a catalyst?

No, a catalyst is not always required. The reaction can be driven thermally, often by refluxing in a suitable solvent like ethanol or even water.[7] However, for less reactive or sterically hindered epoxides, or when lower reaction temperatures are necessary, a catalyst is highly beneficial to achieve reasonable reaction rates and yields.[1]

How do I choose the right solvent?

The ideal solvent should fully dissolve the reactants and stabilize the transition state.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, H₂O): These are often the best choice. They can stabilize the charge separation in the S(_N)2 transition state through hydrogen bonding and can act as a proton source for the final step.[6]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile, THF): These are also effective. They can dissolve the reactants well, but lack the ability to hydrogen-bond donate. A mixture of DMF/H₂O (9:1) has been reported as an excellent catalyst-free system.[7]

  • Solvent-Free: Many catalytic systems work well under solvent-free conditions, which is an environmentally friendly approach. This is particularly common with solid-supported catalysts or when one of the reactants is a liquid.[4][15]

How do I purify the final β-amino alcohol product?

The most common purification method is flash column chromatography on silica gel.

  • Initial Workup: After the reaction is complete, it is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. An acid-base wash can help remove unreacted piperidine or other basic/acidic impurities.

  • Chromatography:

    • Tailing/Streaking: The basic nitrogen and the hydroxyl group in the product can chelate to the acidic silica gel, causing significant tailing.

    • Solution: To mitigate this, add a small amount of a volatile base, such as triethylamine (~1%), to your eluent system (e.g., Hexanes/Ethyl Acetate + 1% Et₃N). This deactivates the acidic sites on the silica, allowing for much sharper peaks and better separation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Thermal Ring Opening

This protocol is a starting point for an uncatalyzed reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the epoxide (1.0 eq).

  • Reagent Addition: Add ethanol (to make a 0.2-0.5 M solution) followed by piperidine (1.2 eq).

  • Reaction: Heat the mixture to reflux (for ethanol, ~78 °C) and stir. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Reactions may take 12-48 hours to reach completion.

  • Workup: Once the starting epoxide is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Ring Opening

This protocol uses a mild and effective catalyst.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the epoxide (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or CH₂Cl₂) to make a 0.2-0.5 M solution.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., YCl₃, 1-5 mol%). Stir for 5 minutes.

  • Reagent Addition: Add piperidine (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature. The reaction is often significantly faster and may be complete in 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 4-6 from Protocol 1. The workup may require an additional aqueous wash with a mild chelating agent (like saturated Rochelle's salt solution) or a pH adjustment to remove the metal catalyst.

Section 4: Visualizing the Reaction

Visual aids can clarify complex mechanisms and decision-making processes.

Mechanism of Piperidine Ring Opening

The diagram below illustrates the S(_N)2 pathway for the reaction of propylene oxide with piperidine under basic/neutral conditions, where attack occurs at the less substituted carbon.

SN2_Mechanism cluster_reactants Reactants cluster_ts SN2 Transition State cluster_intermediate Zwitterionic Intermediate cluster_product Product PropyleneOxide Propylene Oxide TS [Piperidine---C-O]‡ PropyleneOxide->TS Nucleophilic Attack (at less hindered carbon) Piperidine Piperidine Piperidine->TS Intermediate Intermediate TS->Intermediate Ring Opening Product β-Amino Alcohol Intermediate->Product Proton Transfer (from solvent/workup)

Caption: S_N_2 mechanism for epoxide ring opening by piperidine.

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and solving common experimental issues.

Caption: A logical flowchart for troubleshooting common issues.

Section 5: References

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). ResearchGate. --INVALID-LINK--

  • Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts. --INVALID-LINK----INVALID-LINK--

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. (2006). ResearchGate. --INVALID-LINK--

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H₂O: expeditious approach to β-amino alcohols and β-aminothioethers. (2006). Green Chemistry (RSC Publishing). --INVALID-LINK--

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. (2013). RSC Publishing. --INVALID-LINK--

  • Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. (2005). Organic Letters - ACS Publications. --INVALID-LINK--

  • Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. (2005). Organic Chemistry Portal. --INVALID-LINK--

  • Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures. (2011). DSpace@MIT. --INVALID-LINK--

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. (2013). Semantic Scholar. --INVALID-LINK--

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2024). Journal of Synthetic Chemistry. --INVALID-LINK--

  • Reactions of Epoxides: Ring-Opening. (2023). Organic Chemistry | OpenStax. --INVALID-LINK--

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (2022). Asian Journal of Green Chemistry. --INVALID-LINK--

  • Kinetic and Scale-Up Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures. (2011). Semantic Scholar. --INVALID-LINK--

  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. (2017). Organic Chemistry Portal. --INVALID-LINK--

  • Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for the synthesis of substituted pyrrolidines. (2007). Digital Commons @ EMU. --INVALID-LINK--

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2020). MDPI. --INVALID-LINK--

  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. (2012). SciELO México. --INVALID-LINK--

  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. (2010). Taylor & Francis Online. --INVALID-LINK--

  • Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. (2020). ResearchGate. --INVALID-LINK--

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. (2017). MDPI. --INVALID-LINK--

  • Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. (2015). Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--

  • Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. (2021). YouTube. --INVALID-LINK--

  • Reactions of Epoxides under Acidic and Basic Conditions. (2023). Chemistry Steps. --INVALID-LINK--

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. (2016). Harvard University. --INVALID-LINK--

  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. (2010). ResearchGate. --INVALID-LINK--

  • Al(OTf)3-Mediated Epoxide Ring-Opening Reactions: Toward Piperazine-Derived Physiologically Active Products. (2009). The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--

  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. (2025). ChemRxiv. --INVALID-LINK--

  • Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. (2000). Tetrahedron: Asymmetry. --INVALID-LINK--

  • Epoxides Ring-Opening Reactions. (2023). Chemistry Steps. --INVALID-LINK--

  • Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. (2020). ResearchGate. --INVALID-LINK--

  • Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. --INVALID-LINK--

  • Proposed reaction mechanism of epoxide ring opening of propylene oxide with piperidine. (2023). ResearchGate. --INVALID-LINK--

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2021). MDPI. --INVALID-LINK--

  • Microwave assisted ring opening reactions of sterically hindered epoxide with deactivated anilines in nitromethane solvent. (2021). ResearchGate. --INVALID-LINK--

  • Ring-opening reactions of epoxides: Strong nucleophiles. (n.d.). Khan Academy. --INVALID-LINK--

  • What are the polymer materials synthesized with piperidine?. (2024). BIOSYNCE Blog. --INVALID-LINK--

  • Ring Opening of Epoxides. (2021). YouTube. --INVALID-LINK--

  • Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. (2017). ACS Publications. --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of 4-(2-Fluorophenoxy)piperidine and 4-(3-Fluorophenoxy)piperidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for modulating pharmacokinetic and pharmacodynamic properties.[1][2] The 4-phenoxypiperidine core, in particular, has proven to be a versatile framework for developing ligands targeting a range of central nervous system (CNS) receptors.[3][4][5][6][7][8][9][10][11] This guide provides a comparative analysis of two isomeric compounds, 4-(2-Fluorophenoxy)piperidine and 4-(3-Fluorophenoxy)piperidine, offering insights into how the positional isomerism of a single fluorine atom can influence biological activity. This analysis is intended for researchers and scientists in the field of medicinal chemistry and drug development.

Introduction: The Significance of Fluorine in the 4-Phenoxypiperidine Scaffold

The 4-phenoxypiperidine moiety is a key pharmacophore found in a variety of biologically active compounds. Its structural features allow for interactions with numerous receptor types, including but not limited to, sigma (σ) receptors, dopamine transporters (DAT), and serotonin transporters (SERT).[12][13][14][15] The introduction of a fluorine atom to the phenoxy ring can significantly alter a compound's properties, such as:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often leading to increased resistance to metabolic degradation and a longer biological half-life.

  • Receptor Binding Affinity: Fluorine's high electronegativity can influence the electronic environment of the aromatic ring, potentially altering key interactions with receptor residues.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may affect its ability to cross the blood-brain barrier and reach CNS targets.[16]

The precise positioning of the fluorine atom—ortho (2-position) versus meta (3-position)—can lead to distinct conformational and electronic differences, resulting in varied biological activity profiles.

Comparative Biological Activity

While a direct head-to-head comparison of this compound and 4-(3-Fluorophenoxy)piperidine is not extensively documented in a single study, we can synthesize a comparative view by examining structure-activity relationship (SAR) studies on related series of compounds. These studies often explore the effects of substituent position on receptor affinity.

Sigma Receptor Affinity:

The sigma-1 (σ1) receptor is a chaperone protein implicated in a variety of neurological disorders. The phenoxypiperidine scaffold is a known high-affinity ligand for this receptor.[12] SAR studies of related compounds have shown that the position of substituents on the phenoxy ring can significantly impact σ1 affinity. Generally, electron-withdrawing groups, such as fluorine, are well-tolerated. The precise impact of ortho versus meta substitution can be subtle and is often dependent on the overall molecular structure.

Monoamine Transporter Inhibition:

The 4-phenoxypiperidine scaffold is also a component of molecules designed to inhibit monoamine transporters, such as DAT and SERT. These transporters are critical targets for the treatment of depression and other mood disorders. The position of the fluorine atom can influence the potency and selectivity of transporter inhibition. For instance, in some series of compounds, a meta-substituted fluorine has been shown to confer greater selectivity for a particular transporter compared to an ortho-substituted analog.

Quantitative Comparison (Hypothetical Data):

To illustrate the potential differences, the following table presents hypothetical binding affinity data (Ki in nM) based on trends observed in the broader class of fluorinated phenoxypiperidine derivatives. It is crucial to note that this data is for illustrative purposes and actual values would need to be determined experimentally under identical conditions.

Compoundσ1 Receptor (Ki, nM)DAT (Ki, nM)SERT (Ki, nM)
This compound15250500
4-(3-Fluorophenoxy)piperidine10180350

This hypothetical data suggests that the 3-fluoro isomer may exhibit slightly higher affinity for all three targets. Such differences, though seemingly small, can be significant in the context of drug development, influencing both efficacy and side-effect profiles.

Structure-Activity Relationship (SAR) Insights

The observed differences in activity between the 2-fluoro and 3-fluoro isomers can be rationalized through SAR principles.[17][18][19]

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing. In the ortho position, its inductive effect is most pronounced on the adjacent ether oxygen, potentially influencing the oxygen's ability to act as a hydrogen bond acceptor. In the meta position, the electronic influence is more distributed across the aromatic ring.

  • Steric and Conformational Effects: An ortho-fluoro substituent can impose conformational restrictions on the phenoxy ring relative to the piperidine ring due to steric hindrance. This may favor a specific conformation that is either more or less optimal for binding to a particular receptor. The meta position is less sterically demanding, allowing for greater conformational flexibility.

The interplay of these electronic and steric factors ultimately dictates the binding affinity and functional activity at a given biological target.

Experimental Protocols

To empirically determine and compare the activity of this compound and 4-(3-Fluorophenoxy)piperidine, the following experimental workflows are recommended.

1. Radioligand Binding Assays:

This is a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the σ1 receptor, DAT, and SERT.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., CHO cells transfected with the human σ1 receptor).

  • Assay Buffer: Prepare an appropriate buffer for each target receptor.

  • Radioligand: Select a high-affinity radioligand for each target (e.g., [³H]-(+)-pentazocine for σ1).

  • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compounds.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

2. Functional Assays:

Functional assays measure the biological effect of a compound upon binding to its target.

Objective: To determine if the compounds act as agonists, antagonists, or allosteric modulators of the target receptor.

Methodology (Example for a GPCR):

  • Cell Culture: Use a cell line expressing the target receptor that is coupled to a downstream signaling pathway (e.g., calcium mobilization or cAMP accumulation).

  • Assay Plate Preparation: Plate the cells in a multi-well plate.

  • Compound Addition: Add varying concentrations of the test compounds.

  • Stimulation (for antagonists): Add a known agonist for the receptor.

  • Signal Detection: Measure the downstream signal (e.g., fluorescence for calcium mobilization, luminescence for cAMP).

  • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Synthesis Overview

Both this compound and 4-(3-Fluorophenoxy)piperidine can be synthesized via a nucleophilic aromatic substitution reaction (SNAr) or a Buchwald-Hartwig amination. A general synthetic scheme is provided below.

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4-Hydroxypiperidine 4-Hydroxypiperidine Conditions Base (e.g., NaH) Solvent (e.g., DMF) Heat 4-Hydroxypiperidine->Conditions Fluorobenzene 1,2-Difluorobenzene or 1,3-Difluorobenzene Fluorobenzene->Conditions 2-Fluoro This compound Conditions->2-Fluoro 3-Fluoro 4-(3-Fluorophenoxy)piperidine Conditions->3-Fluoro

Caption: General synthesis of 4-(Fluorophenoxy)piperidines.

Conclusion

The positional isomerism of a single fluorine atom on the phenoxy ring of the 4-phenoxypiperidine scaffold can have a discernible impact on biological activity. While both this compound and 4-(3-Fluorophenoxy)piperidine are valuable starting points for the development of CNS-active agents, subtle differences in their receptor binding profiles are likely to exist. The 3-fluoro isomer may, in some cases, offer a slight advantage in terms of affinity for common CNS targets. However, empirical validation through rigorous experimental testing is paramount. The choice of which isomer to advance in a drug discovery program will depend on the specific therapeutic target and the desired pharmacological profile. This guide serves as a foundational resource for researchers embarking on the exploration of these and related fluorinated compounds.

References

A Comparative Analysis of 2- and 4-Fluorophenoxy Piperidine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone scaffold, integral to the design of a multitude of therapeutic agents.[1][2][3] Its conformational flexibility and synthetic tractability have cemented its role in drug discovery. A common strategy to refine the pharmacological profile of piperidine-based compounds is the introduction of a phenoxy group, which can be further modulated through substitution on the phenyl ring. Among the most impactful modifications is the strategic placement of a fluorine atom, a bioisostere capable of profoundly altering a molecule's physicochemical and biological properties.[4][5] This guide provides a comparative analysis of 2- and 4-fluorophenoxy piperidine derivatives, offering insights into how the positional isomerism of this single atom can dictate biological activity, supported by experimental data and detailed protocols for researchers in the field.

The Rationale Behind Fluorine Substitution: Ortho vs. Para

The introduction of a fluorine atom to a phenyl ring is a well-established tactic in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4][5] The choice between the ortho (2-position) and para (4-position) placement of the fluorine atom on a phenoxy ring appended to a piperidine core is a nuanced decision, driven by the interplay of steric and electronic effects.

  • Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It also has a weaker, opposing electron-donating mesomeric effect (+M) due to its lone pairs of electrons. In the para-position , both effects are at play, influencing the acidity of the phenolic proton and the overall electron density of the ring. In the ortho-position , the inductive effect is more pronounced due to proximity to the ether linkage, which can influence the conformation of the phenoxy group relative to the piperidine ring.

  • Steric and Conformational Effects: An ortho-fluoro substituent can introduce steric hindrance, which may restrict the rotation of the phenoxy ring. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents optimal binding to the target protein. The para-substituent, being more remote, generally has a minimal steric impact on the ether linkage.

The following diagram illustrates the logical considerations when choosing between these two isomers in a drug design workflow.

G start Drug Design Goal: Optimize Target Affinity & ADME Properties scaffold Base Scaffold: Phenoxy-Piperidine Derivative start->scaffold decision Strategic Question: Where to place the Fluorine atom on the Phenoxy ring? scaffold->decision ortho Option 1: 2-Fluoro (Ortho) Substitution decision->ortho Consider Ortho para Option 2: 4-Fluoro (Para) Substitution decision->para Consider Para ortho_rationale Rationale: - Strong inductive effect may alter pKa of piperidine nitrogen. - Steric hindrance can lock conformation. - Potential for intramolecular H-bonding. ortho->ortho_rationale evaluation Comparative Evaluation: - Receptor Binding Assays - Functional Assays - ADME Profiling ortho->evaluation para_rationale Rationale: - Balanced electronic effects. - Minimal steric impact on ether linkage. - Often improves metabolic stability (blocks para-hydroxylation). para->para_rationale para->evaluation

Caption: Decision workflow for selecting between 2- and 4-fluorophenoxy substitution.

Comparative Pharmacological Data: A Case Study in Dopamine D4 Receptor Antagonism

The following table summarizes the structure-activity relationship (SAR) data for a series of D4R antagonists, highlighting the impact of the fluorine substitution pattern on the phenoxy ring.

Compound IDSubstitution on Phenoxy RingD4R Binding Affinity (Ki, nM)
9p 4-Fluoro73
9o 3-Fluoro85
9n 3,4-Difluoro46.8
9s 4-Fluoro1.0
9t 3-Fluoro3.0
9w 3,4-Difluoro10.8

Data adapted from Saeedia et al., 2025.[6][7] The different compound series (e.g., 9n/o/p vs. 9s/t/w) feature different substituents on the piperidine nitrogen.

From this data, we can observe that for this particular scaffold, the 4-fluoro substitution consistently yields potent D4R antagonists.[6][7] While a direct comparison with a 2-fluoro analog is not provided in this study, the high affinity of the 4-fluoro derivatives underscores the favorability of this substitution pattern for this target. The slightly higher potency of the 3,4-difluoro analogs in some cases suggests that modulating the electronic profile of the ring can further enhance binding.[6][7]

Physicochemical Properties: A Comparative Overview

The position of the fluorine atom also influences key physicochemical properties that are critical for drug development, such as lipophilicity (cLogP) and basicity (pKa). While experimental data for a directly comparable pair of 2- and 4-fluorophenoxy piperidines is not available in the search results, we can infer the expected trends based on established principles.

Property2-Fluorophenoxy Derivative4-Fluorophenoxy DerivativeRationale
cLogP Expected to be slightly lowerExpected to be slightly higherThe ortho-fluoro may engage in intramolecular interactions that reduce the molecule's overall lipophilicity compared to the more exposed para-fluoro.
pKa of Piperidine Nitrogen Potentially lowerGenerally less affectedThe strong inductive effect of the ortho-fluoro substituent, being closer to the piperidine ring, can decrease the basicity of the nitrogen to a greater extent than the more distant para-fluoro.

Experimental Protocols

To facilitate further research in this area, we provide detailed, representative protocols for the synthesis of a generic 4-phenoxypiperidine derivative and for a standard radioligand binding assay to determine receptor affinity.

Synthesis of N-Benzyl-4-(4-fluorophenoxy)piperidine

This protocol describes a typical Williamson ether synthesis followed by N-alkylation, a common route to this class of compounds.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Alkylation node_A 1-Boc-4-hydroxypiperidine + 4-Fluorophenol node_B Mitsunobu Reaction (DEAD, PPh3, THF) node_A->node_B node_C 1-Boc-4-(4-fluorophenoxy)piperidine node_B->node_C node_D 1-Boc-4-(4-fluorophenoxy)piperidine node_E Acidic Cleavage (TFA or HCl in Dioxane) node_D->node_E node_F 4-(4-fluorophenoxy)piperidine node_E->node_F node_G 4-(4-fluorophenoxy)piperidine node_H Reductive Amination (Benzaldehyde, NaBH(OAc)3) node_G->node_H node_I N-Benzyl-4-(4-fluorophenoxy)piperidine node_H->node_I

Caption: Synthetic workflow for N-Benzyl-4-(4-fluorophenoxy)piperidine.

Step-by-Step Procedure:

  • Synthesis of 1-Boc-4-(4-fluorophenoxy)piperidine: To a solution of 1-Boc-4-hydroxypiperidine (1.0 eq), 4-fluorophenol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Boc Deprotection: Dissolve the purified 1-Boc-4-(4-fluorophenoxy)piperidine in a solution of 4M HCl in 1,4-dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Isolation of the Amine Salt: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of 4-(4-fluorophenoxy)piperidine. Filter and dry the solid.

  • N-Benzylation (Reductive Amination): To a solution of 4-(4-fluorophenoxy)piperidine salt (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) to neutralize the salt. Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Stir at room temperature for 4-6 hours.

  • Final Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • HEK293 cell membranes expressing the human dopamine D4 receptor.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (non-specific binding competitor).

  • Test compounds (2- and 4-fluorophenoxy piperidine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in a serial dilution), and the cell membranes.

  • Radioligand Addition: Add [³H]-Spiperone at a concentration near its Kd value to all wells.

  • Non-Specific Binding: To a set of wells, add a high concentration of haloperidol to determine non-specific binding.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The positional isomerism of a fluorine atom on the phenoxy ring of piperidine derivatives is a critical determinant of their pharmacological profile. While the 4-fluoro substitution is a common and often successful strategy for enhancing metabolic stability and achieving high target affinity, the 2-fluoro substitution offers a distinct set of steric and electronic properties that can be exploited to fine-tune a compound's activity and conformation.

The data presented, particularly in the context of D4 receptor antagonists, demonstrates the high potency that can be achieved with 4-fluorophenoxy piperidines. However, the lack of direct comparative studies with 2-fluoro analogs highlights a gap in the current literature. A systematic investigation comparing the ortho-, meta-, and para-fluorophenoxy isomers within a single chemical series and across multiple biological targets would be of immense value to the drug discovery community. Such a study would provide a clearer understanding of the nuanced structure-activity relationships and enable more rational design of future piperidine-based therapeutics.

References

A Senior Application Scientist's Guide to Validating the In vivo Efficacy of Novel Piperidine-Based PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological molecules, including kinases.[2] This guide provides a comprehensive, technically-grounded framework for the in vivo validation of a novel, hypothetical piperidine-based compound, "NPC-123," designed as a selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a highly attractive target for therapeutic intervention.[3][4][5] Activation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, drives tumor cell growth, proliferation, and survival.[5][6] This guide will walk through the critical stages of in vivo validation, comparing NPC-123 to a relevant standard-of-care, providing the causal logic behind experimental choices, and presenting detailed, actionable protocols.

Part 1: Foundational Pharmacokinetics (PK) and Dose-Range Finding

Expertise & Experience: Before any efficacy study can be designed, you must understand how the compound behaves in the biological system. A potent compound is therapeutically useless if it doesn't reach its target in sufficient concentrations or is cleared too rapidly. Therefore, initial pharmacokinetic (PK) and tolerability studies are non-negotiable prerequisites. The goal is to establish a Maximum Tolerated Dose (MTD) and a dosing schedule that ensures adequate target coverage over time.[7][8]

Trustworthiness: The protocol below incorporates control groups and staggered dosing cohorts to ensure the reliability of the MTD assessment. All animal procedures must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[9][10][11][12][13]

Protocol 1: Acute Tolerability and PK Profiling in Nude Mice
  • Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old. This strain is standard for xenograft studies as their compromised immune system allows for the growth of human tumors.[14]

  • Acclimatization: Allow mice to acclimate for at least one week upon arrival.[15]

  • Group Allocation: Randomize mice into cohorts (n=3-5 mice per group). Include a vehicle control group and at least 3-4 dose level groups for NPC-123 (e.g., 10, 30, 100, 300 mg/kg).

  • Compound Formulation & Administration:

    • Rationale: The formulation must ensure solubility and stability. A common vehicle for oral administration is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

    • Administer a single dose of NPC-123 or vehicle via oral gavage (PO).

  • Pharmacokinetic Sampling:

    • Collect blood samples (e.g., via tail vein) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of NPC-123 using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Tolerability Monitoring:

    • Observe animals daily for 7-14 days for clinical signs of toxicity, including weight loss, changes in posture or activity, ruffled fur, or labored breathing.[16][17]

    • The MTD is often defined as the highest dose that does not cause more than 10-15% body weight loss or other significant clinical signs.

  • Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Data Summary 1: Illustrative PK & Tolerability Data
CompoundDose (mg/kg, PO)Cmax (ng/mL)AUC (0-24h) (ng*h/mL)t½ (hours)Tolerability Notes
NPC-123 308506,8006.2Well tolerated, <2% weight loss
NPC-123 1002,95025,0756.8Well tolerated, <5% weight loss
NPC-123 3007,80070,2007.1Mild transient lethargy, ~8% weight loss

Scientist's Note: The data suggests that NPC-123 has dose-proportional exposure. A dose of 100 mg/kg provides significant exposure with good tolerability and will be selected for the efficacy study.

Part 2: In Vivo Efficacy in a Human Tumor Xenograft Model

Expertise & Experience: The gold standard for preliminary efficacy testing of an anti-cancer agent is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[14][18] The choice of cell line is critical. For a PI3K inhibitor, a cell line with a known activating PIK3CA mutation (e.g., MCF-7 or BT-474 for breast cancer) provides a strong biological rationale for sensitivity to the drug.[19][20]

Trustworthiness: This protocol is a self-validating system. The Vehicle group demonstrates the natural growth of the tumor. The Standard of Care (e.g., Alpelisib, an approved PI3Kα inhibitor) group provides a benchmark for efficacy, ensuring the model is responsive to PI3K inhibition.[3][20] The NPC-123 group allows for a direct comparison of our novel compound's performance.

Experimental Workflow: Xenograft Efficacy Study

G cluster_prep Preparation Phase cluster_study Treatment Phase cluster_groups Treatment Groups (n=8-10/group) cluster_analysis Analysis Phase CellCulture 1. Culture PIK3CA-mutant Cancer Cells (e.g., MCF-7) Harvest 2. Harvest & Count Cells CellCulture->Harvest Implant 3. Subcutaneous Implantation into Nude Mice Harvest->Implant TumorGrowth 4. Monitor Tumor Growth Implant->TumorGrowth Randomize 5. Randomize Mice when Tumors reach ~150 mm³ TumorGrowth->Randomize Dosing 6. Daily Oral Dosing (21-28 days) Randomize->Dosing Vehicle Vehicle Control Comparator Standard of Care (e.g., Alpelisib) Test NPC-123 Measure 7. Measure Tumor Volume & Body Weight (2-3x/week) Vehicle->Measure Comparator->Measure Test->Measure Endpoint 8. Study Endpoint: Tumor Collection Measure->Endpoint PD_Analysis 9. Pharmacodynamic Analysis (Western Blot) Endpoint->PD_Analysis

Caption: Workflow for a xenograft efficacy study.

Protocol 2: Xenograft Tumor Growth Inhibition Study
  • Cell Culture & Implantation:

    • Culture MCF-7 cells under standard conditions. Harvest cells in the logarithmic growth phase.

    • Prepare a cell suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel.[15]

    • Inject the cell suspension subcutaneously into the right flank of female athymic nude mice.

  • Tumor Monitoring and Randomization:

    • Monitor tumor growth by measuring length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[18]

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice/group).[15]

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, PO, daily)

    • Group 2: Standard of Care (e.g., Alpelisib, 50 mg/kg, PO, daily)

    • Group 3: NPC-123 (100 mg/kg, PO, daily)

  • Dosing and Monitoring:

    • Administer the assigned treatments daily for 21-28 days.

    • Continue to measure tumor volume and body weight 2-3 times weekly. Body weight is a key indicator of drug toxicity.

  • Study Endpoint and Analysis:

    • The study concludes when tumors in the vehicle group reach a predetermined size limit (e.g., 2000 mm³) or at the end of the treatment period.

    • At the endpoint, euthanize mice and excise the tumors.

    • A portion of the tumor should be snap-frozen for pharmacodynamic (PD) analysis, and the remainder fixed in formalin for histopathology.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Data Summary 2: Comparative Efficacy Data
Treatment GroupDose (mg/kg, PO)Mean Tumor Volume at Endpoint (mm³)% TGIMean Body Weight Change (%)
Vehicle Control -1850 ± 210-+5%
Standard of Care 50685 ± 9563%-4%
NPC-123 100520 ± 8872% -6%

Scientist's Note: NPC-123 demonstrates superior tumor growth inhibition compared to the standard of care at the tested doses, with acceptable tolerability as indicated by modest body weight change.

Part 3: Target Engagement and Pharmacodynamics (PD)

Expertise & Experience: Demonstrating that your compound inhibits tumor growth is crucial, but linking that effect directly to its intended mechanism of action is what builds a compelling scientific case. Pharmacodynamic (PD) studies confirm that the drug is engaging its target (PI3K) and modulating the downstream signaling pathway in vivo.[7][21]

Trustworthiness: The most reliable way to show target modulation is to measure the phosphorylation status of key downstream proteins. For the PI3K pathway, the direct substrate of PI3K activity leads to the phosphorylation of Akt. Therefore, a decrease in phosphorylated Akt (p-Akt) is a robust biomarker of PI3K inhibition.[5][22]

Signaling Pathway: PI3K/Akt/mTOR

G cluster_inhibitors RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt PIP3->pAkt activates PTEN PTEN PTEN->PIP3 dephosphorylates Akt Akt mTOR mTORC1 pAkt->mTOR Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival NPC123 NPC-123 NPC123->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Protocol 3: Western Blot Analysis of p-Akt in Tumor Lysates
  • Sample Preparation: Use the snap-frozen tumor samples collected at the end of the efficacy study (Protocol 2).

  • Protein Extraction: Homogenize the tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • Rationale: To ensure that changes in p-Akt are not due to changes in the total amount of Akt protein, the membrane must be stripped and re-probed.

    • Strip the membrane and re-probe with an antibody for total Akt.

    • Finally, probe for a loading control like GAPDH or β-actin to confirm equal protein loading across all lanes.

  • Densitometry: Quantify the band intensities. Normalize the p-Akt signal to the total Akt signal for each sample.

Expected Outcome: Tumor lysates from mice treated with NPC-123 and the standard of care should show a significant reduction in the p-Akt/total Akt ratio compared to the vehicle control group, providing direct evidence of in vivo target inhibition.

Conclusion and Future Directions

This guide outlines a robust, multi-stage process for validating the in vivo efficacy of a novel piperidine-based PI3K inhibitor. By integrating foundational PK/tolerability studies with a well-controlled xenograft efficacy model and conclusive PD analysis, researchers can build a compelling data package. The illustrative data for "NPC-123" shows a promising profile, with superior efficacy to a standard-of-care comparator.

The successful completion of these studies provides strong justification for advancing a compound into more complex preclinical development, including IND-enabling toxicology studies, evaluation in orthotopic or patient-derived xenograft (PDX) models, and combination studies with other anti-cancer agents.[23][24]

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-(Phenoxy)piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(phenoxy)piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds that target a range of proteins implicated in various disease states.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics, particularly for disorders of the central nervous system (CNS).[3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-(phenoxy)piperidine analogs across several key biological targets. We will dissect the causal relationships behind experimental findings, present supporting quantitative data, and detail the methodologies employed to elucidate these relationships, offering a comprehensive resource for researchers and drug development professionals.

The Core Moiety and Its Significance

The 4-(phenoxy)piperidine core consists of a piperidine ring linked at the 4-position to a phenoxy group. This arrangement provides a versatile three-dimensional structure that can be readily modified at three key positions: the piperidine nitrogen (N1), the phenoxy ring, and the piperidine ring itself. These modifications allow for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Caption: Core 4-(phenoxy)piperidine scaffold and key points for chemical modification.

I. Opioid Receptor Ligands: A Quest for Potency and Selectivity

The 4-phenylpiperidine scaffold, a close structural relative of the 4-(phenoxy)piperidine core, is a well-established pharmacophore for opioid receptor ligands.[4][5][6] Research in this area has focused on developing potent and selective agonists and antagonists for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Structure-Activity Relationship Insights

Systematic modifications of the 4-(phenoxy)piperidine and related 4-phenylpiperidine analogs have yielded crucial insights into the structural requirements for high-affinity binding and functional activity at opioid receptors.

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity. Small alkyl groups or aralkyl groups are often favored. For instance, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the N-substituent played a pivotal role in binding affinity and selectivity.[7]

  • Phenoxy/Phenyl Ring Substitution: The substitution pattern on the aromatic ring significantly influences potency and selectivity. A hydroxyl group at the meta-position of the phenyl ring is a common feature in many potent µ-opioid agonists, as it is believed to mimic the phenolic hydroxyl of morphine.[7][8] Methylation or replacement of this hydroxyl group with other functionalities generally leads to a decrease in binding affinity across all opioid receptor subtypes.[9]

  • Piperidine Ring Modifications: Alterations to the piperidine ring, such as the introduction of substituents or conformational constraints, can impact receptor subtype selectivity. For example, trans-3,4-dimethyl substitution in 4-arylpiperidines has been explored to modulate opioid receptor antagonist activity.[9]

Comparative Data: Opioid Receptor Binding Affinities
Compound/Analog TypeModificationµ-Opioid (Ki, nM)δ-Opioid (Ki, nM)κ-Opioid (Ki, nM)Reference
LY255582 3-OH on aryl ring0.6391.8[9]
Analog 4 3-OCH₃ on aryl ring1616013[9]
Compound 23 (3R, 4S) configuration0.002118.425.8[7]
Naltrindole Indole fusionHigh δ affinity--[8]
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

This protocol outlines a standard method for determining the binding affinity of test compounds for opioid receptors.[9]

  • Membrane Preparation:

    • Brains from male Sprague-Dawley rats (for µ and δ receptors) or Hartley guinea pigs (for κ receptors) are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

    • The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to facilitate the dissociation of endogenous ligands.

    • A second centrifugation is performed, and the final pellet is resuspended in assay buffer.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69593 for κ) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

    • Incubation is carried out at 25°C for a defined period (e.g., 60-90 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

    • The Ki (inhibition constant) values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow A Membrane Preparation (Homogenization & Centrifugation) B Incubation (Membranes + Radioligand + Test Compound) A->B C Filtration (Separation of Bound and Free Ligand) B->C D Quantification (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for a typical radioligand binding assay.

II. Dopamine Receptor Ligands: Modulating Dopaminergic Neurotransmission

4-Phenylpiperidine and 4-phenylpiperazine derivatives have been extensively investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[10][11][12] These receptors are key targets for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.

Structure-Activity Relationship Insights

The SAR for dopamine receptor ligands based on the 4-(phenoxy)piperidine scaffold is nuanced, with subtle structural changes leading to significant shifts in affinity and selectivity.

  • N-Substituent: The substituent on the piperidine nitrogen is crucial for D2/D3 receptor affinity. For example, a propyl group on the piperidine nitrogen of 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (pridopidine) was found to be optimal for its "dopaminergic stabilizer" profile.[10]

  • Aromatic Ring Modifications: The nature and position of substituents on the phenyl ring are critical for both affinity and selectivity. In a series of 4-phenylpiperazine analogs, the incorporation of a 4-(thiophen-3-yl)benzamide moiety led to compounds with high affinity and selectivity for the D3 receptor over the D2 receptor.[12]

  • Piperidine vs. Piperazine: The replacement of the piperidine ring with a piperazine ring can significantly alter the pharmacological profile, often influencing selectivity between different receptor subtypes.[11]

Comparative Data: Dopamine D2 and D3 Receptor Binding Affinities
Compound/Analog TypeModificationD2 Ki (nM)D3 Ki (nM)D3 vs D2 SelectivityReference
LS-3-134 4-(thiophen-3-yl)benzamide>25.50.17>150-fold[12]
Compound 6a 4-thiophene-3-yl-benzamide-1.4~500-fold[12]
Pridopidine (ACR16) 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidineLow affinity--[10]
Experimental Protocol: In Vivo Microdialysis for Dopamine Release

This protocol is used to assess the in vivo effects of a test compound on dopamine levels in specific brain regions.

  • Animal Preparation:

    • Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted into the target brain region (e.g., nucleus accumbens or striatum).

    • Animals are allowed to recover for several days.

  • Microdialysis:

    • A microdialysis probe is inserted into the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration and Sample Analysis:

    • After a stable baseline of dopamine is established, the test compound is administered (e.g., via subcutaneous injection).

    • Dialysate samples continue to be collected.

    • The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Dopamine levels are expressed as a percentage of the baseline.

    • The time course of the drug's effect on dopamine release is plotted.

III. Sigma Receptor Ligands: Exploring a Multifunctional Target

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of CNS disorders, including pain, depression, and neurodegenerative diseases.[13][14] 4-Hydroxypiperidine and related analogs have emerged as potent modulators of the σ1 receptor.[13]

Structure-Activity Relationship Insights

The SAR for sigma receptor ligands often diverges from that of other CNS targets, presenting opportunities for developing selective agents.

  • Core Scaffold: Both piperidine and piperazine scaffolds can yield high-affinity sigma ligands. The basic nitrogen of the piperidine/piperazine ring is thought to form a key interaction with Glu172 in the σ1 receptor binding site.[13]

  • N-Substituent: Large, aromatic N-substituents are often well-tolerated and can contribute to high affinity.

  • Aromatic Moieties: The presence of additional aromatic or benzylic groups is crucial for π-π stacking interactions within the receptor binding pocket.[13] For instance, the introduction of an indazole moiety led to highly potent and selective σ1 modulators.[13] The trifluoromethyl indazole analog, 12c , was identified as a particularly potent σ1 modulator (Ki = 0.7 nM) with excellent selectivity over the D4 receptor.[13]

Comparative Data: Sigma-1 Receptor Binding Affinities
CompoundModificationσ1 Ki (nM)D4 Ki (nM)σ1:D4 SelectivityReference
12a NH-indazole1.2860>700[13]
12c Trifluoromethyl indazole0.7-829[13]
Compound 1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2--[14]
Experimental Protocol: Sigma-1 Receptor Functional Assay

This assay determines whether a ligand acts as an agonist or antagonist at the σ1 receptor.[14]

  • Principle: Phenytoin is an allosteric modulator of the σ1 receptor. It potentiates the binding of σ1 agonists and has no effect or slightly reduces the binding of σ1 antagonists.

  • Assay Procedure:

    • Radioligand binding assays are performed using --INVALID-LINK---pentazocine in the presence and absence of a fixed concentration of phenytoin (e.g., 25 mM).

    • The Ki values of the test compound are determined under both conditions.

  • Data Interpretation:

    • Agonist: The Ki ratio (Ki without phenytoin / Ki with phenytoin) is > 1.

    • Antagonist: The Ki ratio is ≤ 1.

G cluster_functional_assay Sigma-1 Receptor Functional Assay Logic Start Determine Ki of Test Compound WithPhenytoin With Phenytoin Start->WithPhenytoin WithoutPhenytoin Without Phenytoin Start->WithoutPhenytoin CalculateRatio Calculate Ki Ratio (Ki without / Ki with) WithPhenytoin->CalculateRatio WithoutPhenytoin->CalculateRatio Decision Ratio > 1? CalculateRatio->Decision Agonist Agonist Decision->Agonist Yes Antagonist Antagonist Decision->Antagonist No

Caption: Decision tree for determining sigma-1 receptor functional activity.

IV. Choline Transporter (CHT) Inhibitors

The presynaptic high-affinity choline transporter (CHT) is responsible for the uptake of choline, the rate-limiting step in acetylcholine synthesis.[15] Inhibitors of CHT are valuable research tools for studying cholinergic neurotransmission. 4-Methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as a novel class of CHT inhibitors.[15]

Structure-Activity Relationship Insights

The SAR for this series of CHT inhibitors is quite specific.

  • Amide Functionality: Benzylic heteroaromatic amide moieties were found to be the most potent.

  • Piperidine Ether Moiety: The 3-(piperidin-4-yl)oxy substituent was favored over other alkyl ether modifications. The N-substituent on the piperidine ring also influences activity, with a methyl group being equipotent to an isopropyl group.[15]

  • Phenoxy Ring Substitution: The 4-methoxy group on the benzamide ring appears to be important for activity.

Comparative Data: Choline Transporter Inhibition
CompoundModificationIC50 (µM) at 100 nM CholineIC50 (µM) at 10 µM CholineReference
ML352 (10m) N-methylpiperidine ether--[15]
10q (2-piperidin-1-yl)ethoxy0.760.53[15]
10r 2-morpholinoethoxy6.121.77[15]

Conclusion

The 4-(phenoxy)piperidine scaffold and its close analogs represent a remarkably versatile platform for the design of potent and selective ligands for a variety of important biological targets within the CNS. The extensive SAR data accumulated for this class of compounds underscores the importance of systematic structural modification in optimizing pharmacological properties. By understanding the intricate relationships between chemical structure and biological activity, researchers can continue to leverage this privileged scaffold to develop novel and effective therapeutics for a range of debilitating disorders. This guide provides a foundational understanding of these relationships and the experimental approaches used to define them, serving as a valuable resource for the scientific community.

References

Introduction: The Imperative of Selectivity in Dopamine Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Cross-Reactivity of 4-(2-Fluorophenoxy)piperidine with Dopamine Receptor Subtypes

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the binding affinity and functional activity of this compound across the five dopamine receptor subtypes. Given that detailed public data on this specific compound's dopaminergic activity is limited, this document serves as both a comparative guide to the principles of receptor cross-reactivity assessment and a practical manual for executing the necessary experiments. We will contextualize the required assays with data from established dopamine receptor ligands to provide a clear benchmark for interpretation.

Dopamine, a critical catecholamine neurotransmitter in the central nervous system, orchestrates a wide array of physiological processes, including motor control, motivation, reward, and cognition.[1] It exerts its effects through at least five distinct G protein-coupled receptors (GPCRs), classified into two families: the D1-like (D₁ and D₅) and the D2-like (D₂, D₃, and D₄) receptors.[2][3] This receptor diversity allows for fine-tuned control of neuronal circuits, but it also presents a significant challenge in drug development. The therapeutic efficacy of a dopaminergic agent is often intrinsically linked to its receptor subtype selectivity. Unintended engagement with other receptor subtypes, or "cross-reactivity," can lead to diminished efficacy and undesirable side effects.

This compound is a synthetic compound featuring a piperidine scaffold, a structure common in many centrally acting agents.[4][5] Its potential interactions with dopamine receptors are of significant interest. This guide details the essential in-vitro assays required to build a comprehensive selectivity profile for this and other novel compounds, explaining the causality behind experimental choices and providing validated, step-by-step protocols.

The Dopamine Receptor Family: A Functional Dichotomy

Understanding the fundamental differences between the two dopamine receptor families is crucial for designing and interpreting cross-reactivity studies.

  • D1-like Receptors (D₁ and D₅): These receptors are primarily coupled to the Gαs/olf G protein.[][7] Upon activation by an agonist, they stimulate adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][8] This signaling cascade ultimately modulates the activity of Protein Kinase A (PKA).[8]

  • D2-like Receptors (D₂, D₃, and D₄): These receptors are coupled to the Gαi/o G protein.[][7] Their activation has the opposite effect: they inhibit adenylyl cyclase, thereby decreasing intracellular cAMP levels.[1][9]

This opposing effect on cAMP production is the cornerstone of functional assays used to differentiate activity between the two families.

G cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling d1_agonist Dopamine / Agonist d1_receptor D1 / D5 Receptor d1_agonist->d1_receptor Binds d1_g_protein Gαs/olf d1_receptor->d1_g_protein Activates d1_ac Adenylyl Cyclase d1_g_protein->d1_ac Stimulates d1_camp cAMP d1_ac->d1_camp Converts d1_atp ATP d1_atp->d1_ac d1_pka PKA Activation d1_camp->d1_pka Activates d1_response Cellular Response d1_pka->d1_response d2_agonist Dopamine / Agonist d2_receptor D2 / D3 / D4 Receptor d2_agonist->d2_receptor Binds d2_g_protein Gαi/o d2_receptor->d2_g_protein Activates d2_ac Adenylyl Cyclase d2_g_protein->d2_ac Inhibits d2_camp cAMP d2_ac->d2_camp Conversion Blocked d2_atp ATP d2_atp->d2_ac d2_inhibition Inhibition of Downstream Pathways d2_camp->d2_inhibition

Caption: Dopamine Receptor Family Signaling Pathways.

Quantitative Comparison of Receptor Interactions

A complete assessment requires two distinct types of assays: radioligand binding assays to measure binding affinity (how tightly a compound binds to the receptor) and functional assays to determine the biological response triggered by that binding.

Binding Affinity Profile

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[10] These are typically competitive binding experiments where the test compound competes with a known radiolabeled ligand for binding to the receptor. The result is expressed as a Ki value (inhibition constant), where a lower Ki indicates a higher binding affinity.

Table 1: Comparative Binding Affinity (Kᵢ, nM) at Human Dopamine Receptors

Compound D₁ D₂ D₃ D₄ D₅ Selectivity Profile
This compound TBD TBD TBD TBD TBD To Be Determined
Dopamine (endogenous ligand) ~1000 ~20 ~5 ~100 ~1500 D2/D3-preferring
Haloperidol (antagonist) ~200 ~1.5 ~0.7 ~5 ~150 D2/D3/D4-preferring
SKF-81297 (D1-like agonist) ~1 >1000 >1000 >1000 ~2 D1-like selective
Ropinirole (D2-like agonist) >10000 ~20 ~30 ~2000 >10000 D2/D3-preferring

| Compound 14a ¹ | >2000x D4 | >2000x D4 | >2000x D4 | 0.3 | >2000x D4 | Highly D4 Selective |

Data are representative values from literature and databases; exact values may vary by experimental conditions. TBD = To Be Determined. ¹Data for a 4,4-difluoro-3-(phenoxymethyl)piperidine analog from Saeedi et al., for illustrative purposes of a selective compound within a similar chemical class.[11]

Functional Activity Profile

Functional assays measure the cellular response following receptor activation.[12] For dopamine receptors, cAMP accumulation assays are ideal.[13] For D1-like receptors, we measure agonist activity by the compound's ability to generate cAMP (EC₅₀ value). For D2-like receptors, we measure agonist activity by the compound's ability to inhibit forskolin-stimulated cAMP production (EC₅₀ value). Antagonist activity is measured by a compound's ability to block the effect of a known agonist (IC₅₀ value).

Table 2: Comparative Functional Activity (EC₅₀/IC₅₀, nM) at Human Dopamine Receptors

Compound D₁ (EC₅₀) D₂ (EC₅₀) D₃ (EC₅₀) D₄ (EC₅₀) D₅ (EC₅₀) Functional Profile
This compound TBD TBD TBD TBD TBD To Be Determined
Dopamine (agonist) ~100 ~10 ~3 ~50 ~150 Full Agonist
Haloperidol (antagonist) ~150 (IC₅₀) ~2 (IC₅₀) ~1 (IC₅₀) ~10 (IC₅₀) ~100 (IC₅₀) Potent Antagonist

| Aripiprazole (partial agonist) | - | ~10 | ~5 | ~40 | - | Partial Agonist |

Data are representative values. TBD = To Be Determined.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, incorporating essential controls to ensure data integrity.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of this compound for each dopamine receptor subtype.

Causality Behind Choices:

  • Cell Line: HEK293 cells are used for their robust growth and low endogenous receptor expression, providing a clean background for expressing a single, desired receptor subtype.

  • Radioligand: A subtype-selective radioligand at a concentration near its Kd is used to ensure sensitive detection of competition. For example, [³H]SCH23390 for D1/D5 and [³H]Spiperone or [³H]N-methylspiperone for D2-like receptors.[11][14]

  • Non-Specific Binding: A high concentration of a known, non-labeled ligand (e.g., Haloperidol) is used to define the signal component that is not due to binding at the target receptor. This is crucial for accurate calculation of specific binding.

Workflow Diagram:

G A Prepare Membranes from HEK293 cells expressing a single DRD subtype B Protein Quantification (e.g., BCA Assay) A->B C Incubate Membranes with: 1. Radioligand (fixed conc.) 2. Test Compound (serial dilution) 3. Buffer (Total Binding) 4. Excess Unlabeled Ligand (NSB) B->C D Incubate to Equilibrium (e.g., 60 min at 30°C) C->D E Rapid Filtration (GF/C filters) to separate bound from free radioligand D->E F Wash Filters (ice-cold buffer) E->F G Scintillation Counting to measure radioactivity F->G H Data Analysis: Calculate Specific Binding (Total - NSB) G->H I Non-linear Regression to determine IC50 H->I J Cheng-Prusoff Equation to calculate Ki from IC50 I->J

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells expressing the human dopamine receptor of interest (e.g., D₂) in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in assay buffer.[15]

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 150 µL membrane suspension, 50 µL assay buffer, 50 µL radioligand (e.g., [³H]Spiperone).

    • Non-Specific Binding (NSB): 150 µL membrane suspension, 50 µL unlabeled competitor (e.g., 10 µM Haloperidol), 50 µL radioligand.

    • Test Compound: 150 µL membrane suspension, 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL radioligand.

  • Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[15]

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters (e.g., GF/C) using a cell harvester. This traps the membranes with bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding (cpm) - NSB (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Protocol 2: cAMP Accumulation Functional Assay

This protocol determines if this compound acts as an agonist, antagonist, or has no functional effect at each receptor subtype.

Causality Behind Choices:

  • Assay Principle: This assay directly measures the functional output of D1-like (Gs) and D2-like (Gi) receptor activation.[13][16]

  • Phosphodiesterase (PDE) Inhibitor: An agent like IBMX is included to prevent the enzymatic degradation of cAMP, amplifying the signal and increasing the assay window.[17]

  • Forskolin (for Gi assays): Forskolin directly activates adenylyl cyclase. To measure Gi-mediated inhibition, the cells are first stimulated with forskolin to produce a high baseline of cAMP, which is then inhibited by the D2-like receptor agonist.[18]

Workflow Diagram:

G A Seed HEK293 cells expressing a single DRD subtype in 96/384-well plates B Pre-incubate cells with PDE Inhibitor (e.g., IBMX) A->B C Add Test Compound (Agonist Mode) or Test Compound + Agonist (Antagonist Mode) B->C D For Gi-coupled receptors (D2, D3, D4), co-stimulate with Forskolin C->D If D2/3/4 E Incubate to allow cAMP modulation C->E If D1/5 D->E F Lyse cells to release intracellular cAMP E->F G Detect cAMP levels using a commercial kit (e.g., HTRF, ELISA) F->G H Data Analysis: Normalize data and plot dose-response curves G->H I Calculate EC50 (agonist) or IC50 (antagonist) values H->I

Caption: cAMP Accumulation Assay Workflow.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the receptor of interest into 384-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound. Also prepare a known agonist (e.g., Dopamine) for control and antagonist-mode experiments.

  • Assay Procedure (Gs-Coupled D₁/D₅ Receptors):

    • Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes.

    • Agonist Mode: Add varying concentrations of this compound.

    • Antagonist Mode: Add varying concentrations of this compound followed by a fixed concentration of a known agonist (e.g., EC₈₀ of Dopamine).

    • Incubate for 30-60 minutes at 37°C.

  • Assay Procedure (Gi-Coupled D₂/D₃/D₄ Receptors):

    • Pre-treat cells with a PDE inhibitor.

    • Agonist Mode: Add varying concentrations of this compound in the presence of a fixed concentration of forskolin (e.g., 5 µM).

    • Antagonist Mode: Add a fixed concentration of forskolin, a fixed concentration of a known agonist (e.g., EC₈₀ of Dopamine), and varying concentrations of this compound.

    • Incubate for 30-60 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent assays) following the manufacturer's instructions.[16]

  • Data Analysis:

    • Normalize the data (e.g., to the maximal response of a reference agonist).

    • Plot the normalized response versus the log concentration of the test compound.

    • Use non-linear regression to calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Interpretation

By systematically applying these binding and functional assays across all five dopamine receptor subtypes, a comprehensive cross-reactivity profile for this compound can be established. The resulting Ki, EC₅₀, and IC₅₀ values will allow for a quantitative assessment of its potency and selectivity. A highly selective compound will exhibit potent affinity and functional activity at one receptor subtype with significantly lower potency (e.g., >100-fold) at all others. Conversely, a non-selective compound will show similar potency across multiple subtypes. This profile is paramount for predicting in-vivo effects, understanding potential side-effect liabilities, and ultimately determining the compound's viability as a selective tool for research or a candidate for therapeutic development.

References

A Comparative Guide to Mono-fluorinated vs. Di-fluorinated Phenoxypiperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing pharmacological properties.[1][2] This guide provides an in-depth, objective comparison of mono-fluorinated versus di-fluorinated phenoxypiperidines, a scaffold of significant interest in the development of therapeutics targeting the central nervous system (CNS) and other systems. We will explore the nuanced effects of mono- and di-fluorination on key drug-like attributes, supported by established principles and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their lead optimization programs.

The Power of Fluorine in the Phenoxypiperidine Scaffold

The phenoxypiperidine moiety is a privileged scaffold found in numerous biologically active compounds. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[3][4] The choice between mono- and di-fluorination is not merely an incremental change but a strategic decision that can dramatically alter a compound's overall performance.

Generally, fluorination can:

  • Enhance Metabolic Stability: By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the carbon-fluorine bond's strength can block oxidation by cytochrome P450 enzymes.[5][6]

  • Modulate Physicochemical Properties: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, influencing a compound's ionization state, solubility, and membrane permeability.[4][7]

  • Increase Binding Affinity: The introduction of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity.[1][3]

  • Improve Blood-Brain Barrier (BBB) Permeability: Increased lipophilicity, a common consequence of fluorination on aromatic rings, can facilitate passage across the BBB, a critical factor for CNS-active drugs.[8][9]

This guide will dissect how these effects manifest differently in mono- and di-fluorinated phenoxypiperidines.

Comparative Analysis: Mono- vs. Di-fluorination

The impact of adding one versus two fluorine atoms to the phenoxy ring of a phenoxypiperidine can be multifaceted. The following sections and the summary table below present a hypothetical but scientifically grounded comparison based on established principles of medicinal chemistry.

Table 1: Hypothetical Comparative Performance of Mono- vs. Di-fluorinated Phenoxypiperidines
PropertyMono-fluorinated PhenoxypiperidineDi-fluorinated PhenoxypiperidineRationale
Receptor Binding Affinity (Ki) Lower to ModerateModerate to HighDi-fluorination can create more extensive and favorable interactions with the target protein, potentially leading to higher affinity. The precise effect is highly dependent on the specific protein pocket.[4]
Metabolic Stability (t½ in HLM) Moderately IncreasedSignificantly IncreasedDi-fluorination offers more sites protected from metabolic attack, often resulting in a longer half-life in human liver microsomes (HLM).[5][10]
Lipophilicity (LogP) Moderately IncreasedSignificantly IncreasedEach fluorine atom contributes to an increase in lipophilicity, with the effect being more pronounced with di-substitution.[3]
Blood-Brain Barrier Permeability (Papp) ModerateHighThe substantial increase in lipophilicity with di-fluorination generally leads to enhanced passive diffusion across the BBB.[8][11]
Aqueous Solubility ModerateLowerThe increased lipophilicity associated with greater fluorination typically results in decreased aqueous solubility.[12]

Disclaimer: The data presented in this table is illustrative and intended to reflect general trends observed in medicinal chemistry. Actual experimental results may vary depending on the specific substitution pattern and the biological target.

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal fluorination strategy for a given phenoxypiperidine scaffold, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is crucial for assessing the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.[13][14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of mono- and di-fluorinated phenoxypiperidine analogs.[10]

Materials:

  • Test compounds (mono- and di-fluorinated phenoxypiperidines)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching and analysis

  • Control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

  • LC-MS/MS system for analysis

Experimental Workflow:

Caption: Workflow for the in vitro metabolic stability assay.

Data Analysis: The concentration of the parent compound at each time point is measured. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k.

Receptor Binding Assay

This assay determines the affinity of the compounds for their intended biological target. A competitive binding assay using a radiolabeled ligand is a common and robust method.[15][16]

Objective: To determine the inhibitory constant (Ki) of mono- and di-fluorinated phenoxypiperidines for a specific receptor.

Materials:

  • Test compounds (mono- and di-fluorinated phenoxypiperidines)

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand)

  • Assay buffer

  • Scintillation vials and scintillation fluid or a filter-based separation system

  • Liquid scintillation counter or a filtration apparatus and gamma counter

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation of Bound and Free Ligand cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds D Incubate test compound, radioligand, and receptor membranes A->D B Prepare receptor membrane homogenate B->D C Prepare radiolabeled ligand solution C->D E Rapid filtration through glass fiber filters D->E F Wash filters to remove unbound radioligand E->F G Measure radioactivity of the filters F->G H Generate competition binding curves G->H I Calculate IC50 and Ki values H->I

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis: The amount of bound radioligand is plotted against the logarithm of the concentration of the unlabeled test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

In Vitro Blood-Brain Barrier Permeability Assay

For CNS drug candidates, assessing the ability to cross the blood-brain barrier is critical. An in vitro model using a co-culture of endothelial cells, pericytes, and astrocytes can provide a good prediction of in vivo BBB permeability.[11]

Objective: To determine the apparent permeability coefficient (Papp) of mono- and di-fluorinated phenoxypiperidines across an in vitro BBB model.

Materials:

  • Test compounds

  • In vitro BBB kit (e.g., triple-cell co-culture system)

  • Assay buffer

  • LC-MS/MS system for analysis

Experimental Workflow:

G A Seed and culture the in vitro BBB model B Add test compound to the apical (blood) side A->B C Incubate for a defined period B->C D Collect samples from the basolateral (brain) side at various time points C->D E Analyze the concentration of the test compound in the basolateral samples by LC-MS/MS D->E F Calculate the apparent permeability coefficient (Papp) E->F

Caption: Workflow for an in vitro blood-brain barrier permeability assay.

Data Analysis: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation of the compound across the cell monolayer, A is the surface area of the filter, and C0 is the initial concentration of the compound in the apical chamber. Compounds with Papp values > 20 x 10⁻⁶ cm/s are generally considered to have good BBB penetration.[11]

Conclusion and Future Perspectives

The choice between mono- and di-fluorination of a phenoxypiperidine scaffold is a critical decision in drug discovery that requires a comprehensive evaluation of multiple parameters. While di-fluorination may offer advantages in terms of metabolic stability and, potentially, binding affinity, it can also lead to increased lipophilicity and reduced solubility, which may negatively impact other properties. Mono-fluorination may provide a more balanced profile, offering a moderate improvement in metabolic stability without drastically altering physicochemical properties.

Ultimately, the optimal strategy will depend on the specific goals of the drug discovery program and the nature of the biological target. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to make an informed, evidence-based decision. By systematically evaluating the impact of fluorination on key pharmacological properties, researchers can effectively navigate the complex structure-activity relationships and advance the most promising candidates toward clinical development.

References

A Comparative Guide to Evaluating Novel Serotonin-Norepinephrine Reuptake Inhibitors: A Case Study Framework for 4-(2-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel serotonin-norepinephrine reuptake inhibitors (SNRIs), using the promising, yet under-characterized molecule, 4-(2-Fluorophenoxy)piperidine, as a case study. While piperidine and fluorophenoxy moieties are present in various CNS-active compounds, detailed public data on this compound's specific binding affinities for the serotonin transporter (SERT) and norepinephrine transporter (NET) are not extensively available.[1][2][3][4] Therefore, this document will focus on the established methodologies and comparative analysis required to characterize such a candidate against current standards in the field: Duloxetine, Venlafaxine, and Milnacipran.

This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for a rigorous efficacy assessment.

The Therapeutic Rationale for Dual Serotonin and Norepinephrine Reuptake Inhibition

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a cornerstone in the management of major depressive disorder (MDD), anxiety disorders, and chronic pain conditions.[5][6] Their mechanism of action involves the inhibition of both SERT and NET, leading to an increase in the synaptic concentrations of serotonin (5-HT) and norepinephrine (NE).[7] This dual action is hypothesized to offer a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs), which only target SERT.[8][9] The synergistic potentiation of both neurotransmitter systems is thought to address a wider range of depressive and pain symptoms.[5]

The existing SNRIs—Duloxetine, Venlafaxine, and Milnacipran—exhibit distinct pharmacological profiles, particularly in their relative affinities for SERT and NET.[7][10] These differences can translate into variations in clinical efficacy, side-effect profiles, and therapeutic applications.[5][7] A novel compound like this compound must be thoroughly characterized to understand its potential advantages or unique properties within this therapeutic class.

Comparative In Vitro Efficacy: Transporter Binding Affinity

The initial and most critical step in evaluating a potential SNRI is to determine its binding affinity for both SERT and NET. This is typically achieved through competitive radioligand binding assays. The resulting inhibition constant (Kᵢ) is a measure of the drug's potency at the transporter, with lower Kᵢ values indicating higher affinity.

The relative affinity for SERT versus NET (SERT/NET ratio) is a crucial parameter that defines the pharmacological profile of an SNRI.

  • Balanced SNRIs: Exhibit similar affinities for both transporters (e.g., Milnacipran).[10]

  • Serotonin-Preferring SNRIs: Show higher affinity for SERT over NET (e.g., Venlafaxine, Duloxetine).[11][12]

Table 1: Comparative In Vitro Binding Affinities of Established SNRIs

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)SERT/NET Affinity Ratio
This compound To Be DeterminedTo Be DeterminedTo Be Determined
Duloxetine0.87.5~9.4
Venlafaxine822480~30
Milnacipran~151 (uptake inhibition)~68 (uptake inhibition)~0.45

Data for Duloxetine and Venlafaxine sourced from Bymaster et al. (2001).[11] Data for Milnacipran represents uptake inhibition Kᵢ values and is sourced from Vaishnavi et al. (2004) as cited in other literature.[10] The ratio for Milnacipran suggests a preference for NET in uptake inhibition assays.

The hypothetical data for this compound would be populated using the experimental protocol outlined in Section 4. The resulting SERT/NET ratio would provide the first indication of its pharmacological profile and potential therapeutic niche.

Dissecting the Mechanism: A Diagrammatic Overview

To visualize the fundamental mechanism of action, the following diagram illustrates the role of SNRIs at the synaptic cleft.

SNRI_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Vesicle Synaptic Vesicle (contains 5-HT, NE) Serotonin 5-HT Vesicle->Serotonin Release Norepinephrine NE Vesicle->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake Receptor5HT 5-HT Receptor Serotonin->Receptor5HT Binding & Signal Norepinephrine->NET Reuptake ReceptorNE NE Receptor Norepinephrine->ReceptorNE Binding & Signal SNRI SNRI Drug (e.g., this compound) SNRI->SERT Inhibition SNRI->NET Inhibition

Caption: Mechanism of SNRI action at the synapse.

Experimental Protocol: Competitive Radioligand Binding Assay for SERT and NET

This protocol provides a self-validating system to determine the Kᵢ of a test compound like this compound.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human serotonin transporter (SERT) and norepinephrine transporter (NET) by measuring its ability to displace a specific radioligand.

Materials:

  • Membrane Preparations: Commercially available cell membranes from HEK-293 cells stably expressing either human SERT or human NET.

  • Radioligands:

    • For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55.

    • For NET: [³H]-Nisoxetine or [³H]-Tomoxetine.

  • Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT; 10 µM Desipramine for NET).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: 96-well filter plates, cell harvester, liquid scintillation counter.

Workflow Diagram:

Binding_Assay_Workflow prep Prepare Reagents: - Serial dilutions of Test Compound - Radioligand solution - Membrane homogenates (SERT or NET) plate Plate Assay Components (96-well plate): - Total Binding (Buffer) - Non-Specific Binding (Known Inhibitor) - Test Compound (Varying concentrations) prep->plate add_radioligand Add Radioligand to all wells plate->add_radioligand add_membranes Add Membrane Preparation to all wells to initiate binding add_radioligand->add_membranes incubate Incubate at room temperature to reach equilibrium (e.g., 60-90 minutes) add_membranes->incubate filter Terminate reaction by rapid vacuum filtration (separates bound from free radioligand) incubate->filter wash Wash filters with ice-cold buffer filter->wash count Dry filters and measure radioactivity using a scintillation counter wash->count analyze Analyze Data: - Calculate specific binding - Generate dose-response curve - Determine IC₅₀ and calculate Kᵢ count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. A typical range would be from 10⁻¹¹ M to 10⁻⁵ M. Dilute the chosen radioligand to a final concentration at or below its Kₔ.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of the non-specific binding control.

    • Test Compound: 50 µL of each dilution of this compound.

  • Reaction:

    • Add 50 µL of the diluted radioligand to all wells.

    • Add 100 µL of the diluted membrane preparation (SERT or NET) to all wells to start the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Use non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Efficacy: Assessing Neurotransmitter Modulation

While in vitro binding affinity is essential, it does not always directly correlate with in vivo efficacy.[13] Factors such as brain penetration, metabolism, and off-target effects can influence a compound's activity in a living system. In vivo microdialysis is a powerful technique to measure the real-time effects of a compound on extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Table 2: Expected Outcomes of an In Vivo Microdialysis Study

CompoundBrain RegionPeak % Increase in Extracellular 5-HT (from baseline)Peak % Increase in Extracellular NE (from baseline)
This compound Prefrontal CortexTo Be DeterminedTo Be Determined
DuloxetinePrefrontal CortexSignificant IncreaseSignificant Increase
Venlafaxine (high dose)Prefrontal CortexSignificant IncreaseSignificant Increase
MilnacipranPrefrontal CortexSignificant IncreaseSignificant Increase
Vehicle ControlPrefrontal CortexNo significant changeNo significant change
Experimental Protocol: In Vivo Microdialysis

This protocol describes a method to assess the impact of this compound on 5-HT and NE levels in the prefrontal cortex of a rat model.

Objective: To measure the change in extracellular concentrations of serotonin and norepinephrine in a specific brain region following systemic administration of a test compound.

Materials:

  • Subjects: Adult male Sprague-Dawley rats.

  • Surgical Equipment: Stereotaxic apparatus, microdialysis guide cannula, microdialysis probes.

  • Microdialysis System: Syringe pump, liquid switch, fraction collector.

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Reagents: Artificial cerebrospinal fluid (aCSF) for perfusion, standards for 5-HT and NE.

Workflow Diagram:

Microdialysis_Workflow surgery Surgery: - Anesthetize animal - Stereotaxically implant guide cannula into the target brain region (e.g., PFC) recovery Recovery: Allow animal to recover for 24-48 hours surgery->recovery setup Experimental Setup: - Place animal in a freely moving setup - Insert microdialysis probe and perfuse with aCSF recovery->setup baseline Baseline Collection: - Allow for a 2-hour stabilization period - Collect baseline dialysate samples (e.g., every 20 min for 60-80 min) setup->baseline admin Drug Administration: Administer Test Compound (e.g., IP injection) or vehicle control baseline->admin post_drug Post-Dose Collection: Continue collecting dialysate samples for a predetermined period (e.g., 3-4 hours) admin->post_drug analysis Sample Analysis: Quantify 5-HT and NE concentrations in dialysates using HPLC-ECD post_drug->analysis verification Histological Verification: - Euthanize animal - Perfuse and section the brain - Verify probe placement analysis->verification

Caption: Workflow for an in vivo microdialysis experiment.

Step-by-Step Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Using a stereotaxic atlas, determine the coordinates for the desired brain region (e.g., prefrontal cortex).

    • Drill a small hole in the skull and slowly lower a guide cannula to the target coordinates.

    • Secure the cannula with dental cement and anchor screws. Allow the animal to recover for 24-48 hours.

  • Microdialysis Experiment:

    • Place the recovered rat in a specialized cage that allows for free movement while connected to the microdialysis apparatus.

    • Gently insert the microdialysis probe through the guide cannula.

    • Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection:

    • Allow a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.

    • Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes (3-4 samples) using a refrigerated fraction collector.

    • Administer this compound or a vehicle control (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples every 20 minutes for 3-4 hours to monitor the drug's effect over time.

  • Sample Analysis:

    • Analyze the collected dialysates using HPLC-ECD to quantify the concentrations of 5-HT and NE.

    • Generate a standard curve with known concentrations of 5-HT and NE to accurately determine the amounts in the samples.

  • Data Analysis & Verification:

    • Express the results as a percentage change from the average baseline levels for each animal.

    • At the end of the experiment, euthanize the animal and perfuse the brain to fix the tissue.

    • Perform histological analysis to verify the correct placement of the microdialysis probe.

Conclusion and Future Directions

This guide outlines the foundational in vitro and in vivo experiments necessary to characterize the efficacy of a novel SNRI candidate such as this compound. By systematically comparing its binding profile and neurochemical effects to established drugs like Duloxetine, Venlafaxine, and Milnacipran, researchers can build a comprehensive understanding of its potential as a therapeutic agent.

The data generated from these protocols will be crucial for making informed decisions about advancing a compound through the drug development pipeline. Further studies, including pharmacokinetic profiling, off-target screening, and behavioral models of depression and pain, would be the logical next steps in a full preclinical evaluation.

References

A Comparative Guide to the In Vitro Pharmacokinetic Properties of Difluoropiperidine Ether-Based Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In Vitro PK in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "it's not just about potency" has never been more resonant. The journey of a promising lead compound from a high-throughput screen to a clinical candidate is fraught with challenges, many of which are dictated by its pharmacokinetic (PK) profile. Undesirable PK properties, such as rapid metabolism or poor membrane permeability, are leading causes of compound attrition. The difluoropiperidine ether scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of chemical stability, conformational constraint, and opportunities for diverse functionalization. This guide provides a comparative analysis of the in vitro pharmacokinetic properties of antagonists based on this scaffold, with a particular focus on Dopamine D4 (D4) receptor antagonists. We will delve into key in vitro assays, compare available data with alternative antagonist scaffolds, and provide the experimental rationale and detailed protocols necessary for researchers to conduct their own assessments.

The 4,4-Difluoropiperidine Ether Scaffold: A Case Study in Dopamine D4 Receptor Antagonists

Recent research has highlighted a novel series of 4,4-difluoropiperidine ether-based antagonists with exceptional binding affinity and selectivity for the Dopamine D4 receptor.[1] While these compounds represent a significant achievement in terms of target engagement, their development has been hampered by suboptimal in vitro PK properties, specifically described as "poor microsomal stability and high plasma protein binding".[1] This underscores the necessity of early and robust in vitro PK profiling to guide medicinal chemistry efforts toward candidates with a balanced profile of potency, selectivity, and drug-like properties.

This guide will use this series as a central case study and draw comparisons with other classes of antagonists to provide a broader context for evaluating in vitro PK parameters.

Key In Vitro Pharmacokinetic Assays: A Methodological Deep Dive

To assess the drug-like properties of a compound, a standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is employed. Here, we focus on three critical assays: metabolic stability, plasma protein binding, and permeability.

Metabolic Stability: The First Line of Defense Against Rapid Clearance

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[2] Low metabolic stability often translates to high in vivo clearance and a short duration of action. The in vitro microsomal stability assay is a cornerstone of early drug discovery for predicting in vivo metabolic clearance.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a typical procedure for determining the metabolic stability of a test compound using liver microsomes.

I. Materials and Reagents:

  • Test compound (e.g., 10 mM stock in DMSO)

  • Liver microsomes (human, rat, or mouse; stored at -80°C)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[3]

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker set to 37°C

II. Assay Procedure:

  • Preparation of Master Mix: Prepare a master mix containing the phosphate buffer and liver microsomes. Keep on ice.

  • Compound Dilution: Dilute the test compound and positive controls to the desired starting concentration (e.g., 1 µM) in the master mix.

  • Initiation of Reaction: Pre-warm the plate containing the compound-microsome mix at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the reaction mixture into a separate 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins. The 0-minute time point is typically taken immediately after the addition of NADPH.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

III. Data Analysis:

  • Plot the percentage of the parent compound remaining versus time.

  • From the slope of the natural log of the percent remaining versus time plot, determine the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[3]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .[3]

Diagram: Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_mix Prepare Master Mix (Buffer + Microsomes) prep_cpd Dilute Test Compound in Master Mix prep_mix->prep_cpd pre_warm Pre-warm at 37°C prep_cpd->pre_warm add_nadph Initiate with NADPH pre_warm->add_nadph incubation Incubate at 37°C add_nadph->incubation time_points Aliquot at Time Points (0, 5, 15, 30, 60 min) incubation->time_points quench Quench with Cold ACN + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Plasma Protein Binding (PPB): The "Free Drug" Hypothesis in Action

Once a drug enters the bloodstream, it can bind to plasma proteins such as albumin and alpha-1-acid glycoprotein.[4] According to the "free drug" hypothesis, only the unbound fraction of a drug is available to interact with its target, be metabolized, and be cleared.[4] Therefore, high plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile. Equilibrium dialysis is considered the gold standard for determining the fraction of unbound drug (fu).[4]

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

This protocol describes the use of a rapid equilibrium dialysis (RED) device for determining the plasma protein binding of a test compound.

I. Materials and Reagents:

  • Test compound (e.g., 10 mM stock in DMSO)

  • Plasma (human, rat, or mouse; stored at -80°C)

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa molecular weight cutoff)

  • Positive control compounds (e.g., Warfarin for high binding, Atenolol for low binding)

  • Acetonitrile (ACN) with an appropriate internal standard

  • 96-well plates

  • Incubator shaker set to 37°C

II. Assay Procedure:

  • Compound Spiking: Spike the plasma with the test compound and controls to the desired concentration (e.g., 1 µM).

  • RED Device Loading: Add the compound-spiked plasma to the donor chamber of the RED device inserts. Add an equal volume of PBS to the receiver (buffer) chamber.

  • Incubation: Seal the plate and incubate at 37°C with shaking for a predetermined time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the dialysis membrane.

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To minimize matrix effects during analysis, add blank PBS to the plasma aliquots and blank plasma to the buffer aliquots to achieve identical final matrix compositions.

  • Protein Precipitation: Add ice-cold acetonitrile with an internal standard to all samples to precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the compound in both the plasma and buffer chambers.

III. Data Analysis:

  • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) .

  • The percentage of plasma protein binding (%PPB) is calculated as: %PPB = (1 - fu) * 100 .

Diagram: Equilibrium Dialysis Workflow

G cluster_prep Preparation cluster_dialysis Dialysis cluster_sampling Sampling & Processing cluster_analysis Analysis spike_plasma Spike Plasma with Test Compound load_device Load Plasma and Buffer into RED Device spike_plasma->load_device incubate Incubate at 37°C to Reach Equilibrium load_device->incubate collect_samples Collect Aliquots from Both Chambers incubate->collect_samples matrix_match Matrix Match Samples collect_samples->matrix_match precipitate Precipitate Protein with ACN + IS matrix_match->precipitate centrifuge Centrifuge Samples precipitate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate fu and %PPB analyze->calculate

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Permeability: Crossing the Intestinal Barrier

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell monolayer assay is a widely used in vitro model for predicting human intestinal permeability.[5] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer with tight junctions and express various transporters, mimicking the intestinal barrier.[5]

Experimental Protocol: Caco-2 Permeability Assay

This protocol details the procedure for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer.

I. Materials and Reagents:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with supplements)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compound (e.g., 10 mM stock in DMSO)

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

II. Assay Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the transport experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Additionally, a co-dosed fluorescent marker like Lucifer yellow can be used to assess paracellular transport.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound (e.g., at 10 µM) in HBSS to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 60 and 120 minutes), take samples from the receiver side and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Perform the same procedure as above but add the test compound to the basolateral (donor) side and sample from the apical (receiver) side. This is done to determine the efflux ratio.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

III. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[6]

  • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) . An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).[5]

Comparative Analysis of In Vitro PK Properties

As previously mentioned, specific quantitative in vitro PK data for the 4,4-difluoropiperidine ether-based D4 antagonists are not publicly available, with the authors describing them as having "poor microsomal stability and high plasma protein binding".[1] To provide a meaningful comparison, we will examine the in vitro PK data from other published series of D4 antagonists and antagonists for other targets that feature a piperidine or related core.

Table 1: Comparison of In Vitro Metabolic Stability of Selected Antagonists

Compound/SeriesTargetScaffoldMicrosomal Stability (t½ in min)SpeciesReference
Benzyloxy Piperidine D4 Antagonists D4Benzyloxy Piperidine11a: >120Human[7]
11a: >120Mouse[7]
ML398 D4Chiral Morpholine- (CLHEP: 17.9 mL/min/kg)Human[8]
- (CLHEP: 65.1 mL/min/kg)Rat[8]
Piperazinyl Pyridazines UndisclosedPiperazinyl Pyridazine1 : 3Human[9]
1 : 2Mouse[9]
29 : 105Human[9]
29 : 113Mouse[9]
RORγt Inverse Agonist 14 RORγtN-(Indazol-3-yl)piperidineDescribed as "less optimal"-[10]
RORγt Inverse Agonist 25 RORγtN-(4-F-Indazol-3-yl)piperidineDescribed as "much improved"-[10]

CLHEP: Predicted hepatic clearance based on microsomal data.

Table 2: Comparison of In Vitro Plasma Protein Binding of Selected Antagonists

Compound/SeriesTargetScaffoldFraction Unbound (fu)% BoundSpeciesReference
Benzyloxy Piperidine D4 Antagonists D4Benzyloxy Piperidine11a: 0.0595%Human[7]
11a: 0.2278%Mouse[7]
ML398 D4Chiral Morpholine0.01298.8%Human[8]
0.13386.7%Rat[8]
P2Y14R Antagonist 15 P2Y14RBridged Piperidine-99.8%Human[8]
-99.1%Rat[8]
-99.5%Mouse[8]

Table 3: Representative Caco-2 Permeability Data and Classification

Permeability ClassificationPapp (x 10⁻⁶ cm/s)Predicted In Vivo AbsorptionExample CompoundsReference
Low < 1Poor (<20%)Atenolol[6]
Moderate 1 - 10Moderate (20-70%)-[6]
High > 10High (>70%)Propranolol[6]

Data for specific difluoropiperidine ether-based antagonists in Caco-2 assays is not currently available in the public domain.

Discussion and Field-Proven Insights

The data presented in the tables above, while not a direct comparison with the difluoropiperidine ether series, offer valuable insights for drug development professionals.

  • Metabolic Stability is Scaffold and Substitution Dependent: The piperazinyl pyridazine series clearly demonstrates how structural modifications can dramatically improve metabolic stability, with the half-life increasing from ~3 minutes to over 100 minutes.[9] This highlights the importance of iterative medicinal chemistry guided by in vitro ADME data. The benzyloxy piperidine D4 antagonist 11a shows excellent stability, suggesting that the piperidine core itself is not inherently metabolically labile, but rather the overall substitution pattern dictates the metabolic fate.[7]

  • High Plasma Protein Binding is a Common Challenge for CNS Antagonists: The D4 antagonists and the P2Y14R antagonist all exhibit high plasma protein binding, with the unbound fraction often being low.[7][8] While high PPB is not necessarily a deal-breaker, it necessitates that the compound has high potency to ensure that the free drug concentration is sufficient to engage the target. For CNS targets, a high free fraction is particularly important for achieving adequate brain penetration.

  • The Value of Comparative Data: The qualitative description of "poor" stability and "high" binding for the 4,4-difluoropiperidine ether D4 antagonists becomes more tangible when viewed in the context of the quantitative data for other D4 antagonists.[1] It suggests that their metabolic half-lives are likely in the low single-digit minutes and their fraction unbound is likely less than 5%. This level of detail, even if inferred, is crucial for prioritizing chemical series and allocating resources effectively.

  • Permeability as a Predictor of Oral Bioavailability: The Caco-2 assay remains a workhorse in predicting oral absorption.[5] While no specific data is available for the title compounds, the general classification in Table 3 provides a framework for interpreting permeability data. For lipophilic compounds, which many CNS antagonists are, issues with low aqueous solubility can complicate the interpretation of Caco-2 data, often requiring modified assay conditions.

Signaling Pathways of Relevant Targets

Understanding the signaling pathways of the target receptors is crucial for interpreting the functional consequences of antagonist binding. Below are simplified diagrams of the signaling pathways for the Dopamine D4 receptor, RORγt, and CCR2.

Diagram: Dopamine D4 Receptor Signaling Pathway

G dopamine Dopamine d4r D4 Receptor (GPCR) dopamine->d4r gi_go Gi/Go Protein d4r->gi_go activates ac Adenylate Cyclase gi_go->ac inhibits camp cAMP ac->camp produces pka PKA camp->pka activates downstream Downstream Effects (e.g., Ion Channel Modulation, MAPK Pathway) pka->downstream antagonist Difluoropiperidine Ether Antagonist antagonist->d4r

Caption: Simplified Dopamine D4 receptor signaling pathway.

Diagram: RORγt Signaling Pathway in Th17 Differentiation

G cytokines IL-6, IL-23 receptor Cytokine Receptors cytokines->receptor jak_stat JAK/STAT3 Pathway receptor->jak_stat activates rorgt RORγt (Nuclear Receptor) jak_stat->rorgt induces expression il17 IL-17, IL-22 Transcription rorgt->il17 promotes th17 Th17 Cell Differentiation & Effector Function il17->th17 inverse_agonist RORγt Inverse Agonist inverse_agonist->rorgt

Caption: RORγt signaling in Th17 cell differentiation.

Diagram: CCR2 Signaling Pathway

G ccl2 CCL2 (MCP-1) ccr2 CCR2 (GPCR) ccl2->ccr2 g_protein G Protein ccr2->g_protein activates pi3k_akt PI3K/Akt Pathway g_protein->pi3k_akt mapk MAPK Pathway g_protein->mapk chemotaxis Cell Migration/ Chemotaxis pi3k_akt->chemotaxis mapk->chemotaxis antagonist CCR2 Antagonist antagonist->ccr2

Caption: Simplified CCR2 chemokine signaling pathway.

Conclusion and Future Directions

The difluoropiperidine ether scaffold holds significant promise for the design of potent and selective receptor antagonists. However, as exemplified by the D4 receptor antagonist series, early-stage assessment of in vitro pharmacokinetic properties is paramount to success. While specific quantitative data for this particular series remains elusive in the public domain, the qualitative reports of poor metabolic stability and high plasma protein binding serve as a crucial lesson in drug discovery. By comparing these qualitative statements with quantitative data from related antagonist series, we can better appreciate the challenges and opportunities in optimizing such scaffolds.

Future work should focus on systematic modifications of the difluoropiperidine ether core to improve metabolic stability and modulate plasma protein binding while retaining high target affinity. The detailed protocols and comparative data provided in this guide offer a robust framework for researchers and drug development professionals to undertake these critical studies, ultimately increasing the probability of advancing well-balanced clinical candidates.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the opioid agonist activity among key fentanyl-related piperidines. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explore the causal relationships between chemical structure and biological function at the µ-opioid receptor (MOR). We will dissect the structure-activity relationships (SAR) that govern potency and efficacy, supported by experimental data and detailed protocols for cornerstone assays in opioid research.

Introduction: The 4-Anilidopiperidine Scaffold

Fentanyl, first synthesized by Paul Janssen in 1959, is the prototype for the 4-anilidopiperidine class of synthetic opioids.[1] Its core structure, featuring a central piperidine ring, has served as a scaffold for numerous analogues, some of which exhibit potency thousands of times greater than morphine.[2] These compounds exert their profound analgesic effects primarily by acting as agonists at the µ-opioid receptor (MOR), a Class A G protein-coupled receptor (GPCR).[1][3] Understanding how subtle modifications to the fentanyl molecule influence its interaction with the MOR is critical for the development of novel analgesics with improved therapeutic profiles.

Core Principles of µ-Opioid Receptor Agonism

Activation of the MOR by an agonist like fentanyl initiates a cascade of intracellular events. The canonical signaling pathway involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. This G protein-mediated signaling is primarily responsible for the desired analgesic effects.

However, agonist binding also promotes the phosphorylation of the receptor's intracellular tail, leading to the recruitment of β-arrestin proteins. β-arrestin recruitment desensitizes G protein signaling and can initiate a separate wave of G protein-independent signaling, which is often associated with the adverse effects of opioids, such as respiratory depression and tolerance.[4][5] The balance between G protein activation and β-arrestin recruitment, known as "biased agonism," is a key area of modern opioid research.

Visualizing the µ-Opioid Receptor (MOR) Signaling Cascade

The following diagram illustrates the two primary signaling pathways initiated by agonist binding to the MOR.

MOR_Signaling MOR µ-Opioid Receptor (MOR) G_Protein Gαi/o-βγ (Inactive) MOR->G_Protein Activates GRK GRK MOR->GRK Activates Agonist Fentanyl Analog (Agonist) Agonist->MOR Binds G_Protein_Active Gαi-GTP + Gβγ (Active) G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Inhibits Analgesia Analgesia G_Protein_Active->Analgesia Leads to cAMP ↓ cAMP AC->cAMP P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Arrestin β-Arrestin P_MOR->Arrestin Recruits Internalization Receptor Internalization & Adverse Effects Arrestin->Internalization

Caption: Dual signaling pathways of the µ-opioid receptor upon agonist binding.

Comparative Analysis of Fentanyl-Related Piperidines

The potency and pharmacological profile of fentanyl analogs are dictated by modifications at four key regions of the molecule: the N-phenethyl group, the anilido-N-phenyl group, the propionamide side chain, and, most critically, the 4-anilidopiperidine core.[6]

  • Fentanyl : The parent compound, approximately 50-100 times more potent than morphine.[1] It serves as the benchmark for comparison.

  • Sufentanil : Features a bioisosteric replacement of the anilido-phenyl ring with a thienyl ring and a 4-methoxymethyl group on the piperidine ring. These changes increase lipophilicity and binding affinity, making it 5-10 times more potent than fentanyl.[7][8]

  • Alfentanil : Differs from fentanyl by having an N-tetrazolylethyl group instead of the N-phenethyl group. This modification results in lower lipophilicity and a smaller volume of distribution, leading to a much faster onset and shorter duration of action, though it is less potent than fentanyl.[7]

  • Remifentanil : Unique among this class, it contains a methyl ester group that is rapidly hydrolyzed by non-specific tissue and plasma esterases.[8] This results in an ultra-short duration of action, independent of liver or kidney function, making it ideal for intraoperative use. Its potency is similar to that of fentanyl.[9]

  • Carfentanil : The addition of a 4-carbomethoxy group to the piperidine ring dramatically increases binding affinity and potency.[10] It is estimated to be 100 times more potent than fentanyl and 10,000 times more potent than morphine, and is approved for veterinary use in large animals only.[11][12][13]

  • Ohmefentanyl : This highly potent analog incorporates a 3-methyl group on the piperidine ring and a hydroxyl group on the phenethyl side chain. The stereochemistry at these three chiral centers is crucial; the (3R,4S,βS) isomer is profoundly potent, being approximately 28 times more powerful than fentanyl in mouse models.[14][15][16] The stereospecific requirements suggest a highly constrained binding pocket in the receptor.[17]

Quantitative Comparison of Opioid Agonist Activity

The following table summarizes key in vitro and in vivo parameters for selected fentanyl-related piperidines. Data is compiled from multiple sources to provide a comparative overview.

CompoundMOR Binding Affinity (Ki, nM)Functional Potency (GTPγS EC50, nM)In Vivo Analgesic Potency (ED50, mg/kg, rodent)Potency Relative to Morphine
Morphine ~4.02[18]~30-100~5-101x
Fentanyl 1.23 - 2.76[18][19]17.9[1][3]0.0061 - 0.122[3][20]~100x
Sufentanil 0.40[18]~0.5-2.0~0.0006~500-1000x[12]
Alfentanil 38.9[18]~20-50~0.03~25x
Remifentanil ~1-5~10-30~0.005~100-200x[7]
Carfentanil 0.024 - 0.15[1]~0.1-0.50.00032[1]~10,000x[2][11][12]
Ohmefentanyl (isomer mix) ~0.03-0.1Not widely reported0.00045~6300x[15]
cis-Fluoro-ohmefentanyl (3R,4S,2'S) Not widely reportedNot widely reported0.000774[17]~18,000x[15][17]

Note: Values are approximate and can vary based on the specific assay conditions, tissue preparation, and animal model used.

Experimental Methodologies: Protocols for Assessing Agonist Activity

Accurate characterization of opioid agonists relies on a suite of standardized in vitro assays. The choice of assay is critical; radioligand binding defines affinity, while functional assays like GTPγS binding and β-arrestin recruitment measure the efficacy and signaling profile of a compound.

Radioligand Competition Binding Assay

This assay quantifies the affinity (Ki) of a test compound for the MOR by measuring its ability to displace a high-affinity radiolabeled ligand.

Principle: A fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO) is incubated with a membrane preparation expressing MORs, in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound.[20][21]

Workflow Diagram:

Binding_Assay A Prepare MOR-expressing cell membrane homogenate B Incubate membranes with: 1. [3H]DAMGO (Radioligand) 2. Test Compound (Varying Conc.) A->B C Equilibrate (e.g., 60 min at 25°C) B->C D Rapidly filter through glass fiber filters to separate bound/unbound ligand C->D E Wash filters to remove non-specific binding D->E F Measure radioactivity on filters via liquid scintillation counting E->F G Data Analysis: - Plot % Inhibition vs. Log[Compound] - Calculate IC50 - Convert IC50 to Ki (Cheng-Prusoff) F->G

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues (e.g., rat brain, CHO cells) expressing the human MOR (hMOR) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge to pellet membranes and resuspend in fresh buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add in order: assay buffer, varying concentrations of the test compound (e.g., fentanyl analog), a fixed concentration of radioligand (e.g., 1 nM [³H]DAMGO), and finally the membrane preparation (e.g., 20 µg protein/well).[19]

  • Define Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (excess unlabeled naloxone, e.g., 10 µM).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand.

  • Washing: Immediately wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding inhibited by the test compound against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay provides a direct measure of G protein activation following receptor agonism.[22][23]

Principle: In the inactive state, Gα subunits are bound to GDP. Agonist binding to the MOR catalyzes the exchange of GDP for GTP. This assay uses [³⁵S]GTPγS, a non-hydrolyzable GTP analog. Its incorporation into the Gα subunit is a stable and quantifiable measure of receptor activation.[24]

Workflow Diagram:

GTPgS_Assay A Prepare MOR-expressing cell membrane homogenate B Incubate membranes with: 1. GDP (to ensure G-proteins are inactive) 2. Test Compound (Varying Conc.) A->B C Add [35S]GTPγS to initiate the binding reaction B->C D Incubate to allow for agonist-stimulated binding (e.g., 60 min at 30°C) C->D E Terminate reaction by rapid filtration through glass fiber filters D->E F Wash filters to remove unbound [35S]GTPγS E->F G Measure radioactivity on filters via liquid scintillation counting F->G H Data Analysis: - Plot % Stimulation vs. Log[Agonist] - Calculate EC50 and Emax G->H

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Use membranes prepared as described for the binding assay.

  • Assay Setup: In a 96-well plate, add assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4), a fixed concentration of GDP (e.g., 30 µM) to suppress basal binding, and varying concentrations of the test agonist.[25]

  • Pre-incubation: Add the membrane preparation (e.g., 10-20 µg protein/well) and pre-incubate for 10-15 minutes at 30°C.

  • Initiation: Add [³⁵S]GTPγS (e.g., 0.1 nM) to all wells to start the reaction.

  • Define Controls: Include wells for "basal binding" (no agonist) and "maximal stimulation" (a saturating concentration of a standard full agonist like DAMGO).[26]

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Harvesting and Quantification: Terminate the reaction and quantify bound radioactivity as described in the radioligand binding protocol.

  • Data Analysis: Calculate the percent stimulation over basal for each agonist concentration. Plot the data and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to the standard full agonist.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MOR, providing insight into the desensitization pathway and potential for biased signaling.

Principle: A common method is an enzyme fragment complementation assay (e.g., PathHunter®). The MOR is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment. Upon agonist-induced recruitment, the fragments combine to form an active enzyme, which generates a chemiluminescent signal upon addition of its substrate.[27][28]

Workflow Diagram:

Arrestin_Assay A Use engineered cells co-expressing: - MOR-EnzymeFragment1 - β-Arrestin-EnzymeFragment2 B Plate cells in a white, opaque 96-well plate and allow to adhere A->B C Add test agonist at varying concentrations B->C D Incubate to allow for β-arrestin recruitment (e.g., 90 min at 37°C) C->D E Add detection reagents (Substrate for complemented enzyme) D->E F Incubate at room temperature to allow signal to develop (e.g., 60 min) E->F G Measure chemiluminescence using a plate reader F->G H Data Analysis: - Plot RLU vs. Log[Agonist] - Calculate EC50 and Emax G->H

Caption: Workflow for a β-arrestin enzyme complementation assay.

Step-by-Step Protocol:

  • Cell Culture: Culture engineered cells (e.g., CHO, HEK293) stably co-expressing the MOR-enzyme fragment and β-arrestin-enzyme fragment constructs according to standard cell culture techniques.

  • Cell Plating: Seed the cells into a 96-well, white-walled, clear-bottom plate and incubate overnight to allow for cell attachment.

  • Agonist Stimulation: Remove the culture medium and add varying concentrations of the test agonist prepared in a suitable assay buffer.

  • Incubation: Incubate the plate for 90 minutes at 37°C in a CO₂ incubator to allow for receptor activation and β-arrestin recruitment.[29]

  • Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the manufacturer-provided detection reagents containing the enzyme substrate.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Measurement: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the Relative Light Units (RLU) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

Expert Interpretation & Conclusion

The data consistently demonstrate that the 4-anilidopiperidine scaffold is highly tunable. The structure-activity relationship is not merely about increasing potency but also about modulating pharmacokinetic and pharmacodynamic properties.

  • Causality of Potency: The immense potency of compounds like carfentanil and ohmefentanyl stems from structural modifications that optimize the ligand's fit within the MOR binding pocket. The 4-carbomethoxy group of carfentanil and the specific stereochemistry of ohmefentanyl's 3-methyl and β-hydroxyl groups likely form additional favorable interactions with receptor residues, increasing binding affinity (lower Ki) and stabilizing the active conformation of the receptor.[10][16] This translates directly to higher efficacy and potency in functional assays (lower EC50) and in vivo analgesia (lower ED50).[1]

  • Steric and Electronic Factors: The SAR for substitutions on the piperidine ring is heavily influenced by steric factors.[30][31] Small, optimally positioned groups like a cis-3-methyl group can enhance potency, whereas larger groups tend to decrease it, likely due to steric hindrance.[32] The electronic nature of substituents on the aromatic rings also plays a role, influencing lipophilicity and potential pi-pi or hydrophobic interactions within the receptor.

  • Modulating Pharmacokinetics: The clinical utility of fentanyl analogs is often defined by their pharmacokinetics. Remifentanil is the prime example, where a chemically labile ester linkage was deliberately introduced to create an ultra-short-acting drug whose clearance is independent of organ function—a triumph of rational drug design.[8] Conversely, the high lipophilicity of sufentanil contributes to its rapid entry into the central nervous system.[7]

  • Implications for Drug Development: This comparative analysis underscores the challenge in opioid research: separating therapeutic efficacy from adverse effects. While high efficacy in G-protein signaling, as seen with many potent fentanyl analogs, is linked to profound analgesia, it may also be a primary driver of their high risk of respiratory depression and abuse liability.[4][5] Future research must leverage these detailed SAR insights to design agonists with biased signaling profiles—potent G-protein activators with minimal β-arrestin recruitment—in the hope of developing safer, more effective analgesics.

This guide provides a framework for understanding and comparing the opioid agonist activity of fentanyl-related piperidines. By integrating structural analysis with robust experimental data, researchers can better predict the pharmacological properties of novel compounds and advance the quest for improved pain therapeutics.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(2-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals and research scientists, our work with novel chemical entities like 4-(2-Fluorophenoxy)piperidine is foundational to innovation. However, with this innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not mere regulatory hurdles; they are integral components of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in regulatory standards and chemical first principles.

Hazard Profile and Risk Assessment

This compound is a halogenated organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always readily available, its chemical structure—a fluorinated aromatic ring linked to a piperidine heterocycle—allows us to infer a likely hazard profile based on analogous compounds and its constituent parts. The parent molecule, piperidine, is known to be a highly flammable, toxic, and corrosive substance.[1][2][3] Structurally similar compounds, such as other fluorophenoxy piperidine derivatives, are documented as causing skin, eye, and respiratory irritation, and are considered harmful if swallowed.[4][5][6]

Therefore, a conservative approach is mandatory. All handling and disposal procedures must assume the substance is hazardous.

Table 1: Inferred Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationPrimary RisksRecommended Minimum PPE
Halogenated Organic Compound Environmental Hazard, Potential Toxicity.Nitrile Gloves, Safety Goggles with side shields, Lab Coat.
Skin Irritant (Likely) Causes skin irritation upon contact.[4][5]Nitrile Gloves, Lab Coat.
Eye Irritant (Likely) Causes serious eye irritation or damage.[4][5]Chemical Safety Goggles or a Face Shield.
Respiratory Irritant (Likely) May cause respiratory tract irritation if inhaled.[4][5]Operations must be conducted in a certified chemical fume hood.
Acute Toxicity (Oral, Likely) Harmful if swallowed.[4]Adhere to strict laboratory hygiene; do not eat, drink, or smoke in the work area.[2][4]

The Regulatory Framework: The Imperative of Segregation

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This framework mandates a "cradle-to-grave" management system for hazardous materials. This compound, due to the carbon-fluorine bond, is classified as a halogenated organic compound .[7]

This classification is critically important for disposal. Halogenated and non-halogenated organic wastes must never be mixed.[8][9] The reason is twofold:

  • Treatment Incompatibility: The primary disposal method for organic solvents is fuel blending or incineration. Halogenated compounds produce acidic gases (like hydrogen fluoride) upon combustion, which require specialized scrubbers in the incinerator to prevent release into the atmosphere and to avoid damaging the equipment.[10] Mixing waste streams complicates and increases the cost of this process.

  • Regulatory Compliance: EPA regulations specifically list certain halogenated solvents as hazardous waste (F-listed wastes), and improper mixing can cause all of the mixed waste to be classified under the most stringent category, leading to significant compliance issues and costs.[11][12]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for managing waste containing this compound from the point of generation to its final collection.

Waste Collection & Segregation
  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in your laboratory at or near the point where the waste is generated.[13][14] This area must be under the control of laboratory personnel.

  • Use a Dedicated Waste Container: Procure a chemically compatible waste container, preferably high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[13][15]

  • Label Correctly Before Use: Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste." [9][13]

  • List all Contents: Maintain a running list of all chemical constituents and their approximate percentages on the container label.[13] Write out the full chemical name: "this compound." Do not use abbreviations.

  • Segregate Waste Streams:

    • Liquid Waste: Collect all waste solutions containing this compound (e.g., from reaction workups, chromatography fractions) in your designated halogenated liquid waste container.

    • Solid Waste: Collect any contaminated solid materials (e.g., silica gel, filter paper, contaminated gloves) in a separate, clearly labeled "Halogenated Solid Waste" container.

Container Management in the SAA
  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[9][13][15] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Use Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[16]

  • Monitor Fill Volume: Do not overfill containers. Leave at least one inch of headspace to allow for vapor expansion.[13]

  • Arrange for Pickup: Once a container is full, or within the time limits set by your institution (often 6-12 months for academic labs), contact your institution's Environmental Health & Safety (EHS) department for pickup.[14][15]

Disposal of "RCRA Empty" Containers

A container that held a hazardous chemical is not considered regular trash until it is "RCRA empty."

  • Remove all Contents: All waste must be removed that can be removed by standard practices (e.g., pouring, scraping).[16]

  • Residue Limits: No more than 1 inch of residue may remain on the bottom, or no more than 3% by weight for smaller containers.[16]

  • Rinsing: For acutely hazardous materials (P-listed), triple rinsing is required, and the rinsate must be collected as hazardous waste.[16] While this compound is not typically P-listed, it is best practice to rinse the container with a suitable solvent (e.g., acetone) and collect the rinsate in your halogenated liquid waste container.

  • Deface the Label: Before disposing of the empty container in the appropriate bin (e.g., lab glass disposal), completely remove or deface the original chemical label to avoid confusion.[16]

Emergency Procedures: Spill & Exposure Management

Small Spill Cleanup Protocol

For minor spills (less than 100 mL) within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[1]

  • Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into a sealable bag or container.[2][4]

  • Label and Dispose: Label the container as "Halogenated Solid Waste" with the chemical name and dispose of it through your EHS office.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[2][17]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of waste generated from work with this compound.

G start Waste Generated (Contains this compound) q_type What is the physical form of the waste? start->q_type liquid Liquid (e.g., reaction mixture, solvent) q_type->liquid Liquid solid Contaminated Solid (e.g., gloves, silica, paper) q_type->solid Solid container Original Chemical Container q_type->container Container q_empty Is the original container 'RCRA Empty'? q_empty->liquid No (dispose of remaining liquid) proc_empty Follow 'Empty Container Protocol' (Rinse, collect rinsate, deface label). q_empty->proc_empty Yes collect_liquid Collect in labeled 'HALOGENATED LIQUID WASTE' container. liquid->collect_liquid collect_solid Collect in labeled 'HALOGENATED SOLID WASTE' container. solid->collect_solid container->q_empty ehs_pickup Store in SAA until full, then contact EHS for disposal. collect_liquid->ehs_pickup collect_solid->ehs_pickup

Caption: Disposal decision workflow for this compound waste.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, strict segregation of halogenated waste, proper container management, and emergency preparedness, researchers can ensure their work is conducted safely and sustainably. Always consult your institution's specific waste management guidelines and your Environmental Health & Safety department, as they are your primary resource for ensuring compliance with local, state, and federal regulations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and procedural guidance for the handling of 4-(2-Fluorophenoxy)piperidine. As a trusted partner in your research and development endeavors, our goal is to furnish you with the critical information necessary to ensure a safe laboratory environment, extending our commitment to your success beyond the product itself. The recommendations herein are synthesized from established safety standards and data from structurally analogous compounds, providing a robust framework for risk mitigation.

Hazard Assessment: Understanding the Risk Profile

While comprehensive toxicological data for this compound is not extensively published, a thorough risk assessment can be conducted by examining its structural components: the piperidine ring and the fluorophenoxy group. The parent compound, piperidine, is a well-characterized hazardous substance, and its derivatives often share similar hazard profiles.[1] Safety Data Sheets (SDS) for closely related analogs confirm that this chemical class must be handled with significant caution.

The primary hazards are associated with direct contact and inhalation. Piperidine and its derivatives are known to be corrosive and toxic, capable of causing severe skin burns, serious eye damage, and respiratory irritation.[2][3][4]

Table 1: Summary of Hazards from Structurally Related Compounds

Hazard Statement Description Common in Analogs Like...
H302 Harmful if swallowed 4-(2-Fluoro-5-methylphenoxy)piperidine[5]
H311 + H331 Toxic in contact with skin or if inhaled Piperidine[6][7]
H314 Causes severe skin burns and eye damage Piperidine[3][4][6]
H315 Causes skin irritation 4-(4-Chloro-2-fluorophenoxy)piperidine[8]
H319 Causes serious eye irritation 4-(4-Chloro-2-fluorophenoxy)piperidine[8]

| H335 | May cause respiratory irritation | 4-(4-Chloro-2-fluorophenoxy)piperidine[5][8] |

Given this profile, the cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE) to create an effective barrier against these exposure routes.

Core Protective Equipment: Your First Line of Defense

Engineering controls, such as chemical fume hoods, are fundamental for safety.[8] PPE should be used in conjunction with these controls. The following is a breakdown of the minimum required PPE for handling this compound.

Eye and Face Protection

Direct contact with piperidine derivatives can cause serious, potentially irreversible eye damage.[6]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: Chemical splash goggles are required when handling solutions or performing operations with a risk of splashing.[1]

  • High-Risk Operations: For tasks involving larger quantities or significant splash potential (e.g., quenching a reaction), a full-face shield worn over chemical splash goggles provides the highest level of protection.[9]

Hand Protection

The skin is a primary route of exposure, and piperidine derivatives can be toxic upon absorption and cause severe irritation or burns.[2][10]

  • Glove Specification: Use chemical-resistant gloves tested to the EN 374 standard.[1][9]

  • Material Selection: Nitrile gloves are a common and effective choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always check the manufacturer's glove compatibility data.

  • Best Practice: Double-gloving is recommended, especially when handling concentrated forms of the material. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Inspect gloves for any signs of degradation or puncture before each use.[1]

Skin and Body Protection

To prevent accidental skin contact from spills or splashes, appropriate body protection is mandatory.

  • Standard Attire: A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are required at all times.

  • Enhanced Protection: For operations involving larger quantities (e.g., >25g) or a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[1] Contaminated clothing must be removed immediately and decontaminated before reuse.[8][11]

Respiratory Protection

Inhalation of dust or aerosols can cause respiratory tract irritation and may be toxic.[1][2] The primary method for controlling airborne contaminants is the use of a certified chemical fume hood.

// Nodes start [label="Assess Operation:\nHandling this compound", shape=ellipse, fillcolor="#FBBC05"]; is_solid [label="Is the material a solid powder?"]; weighing [label="Weighing small quantities\n(<1g)?"]; fume_hood [label="Work must be performed in a\ncertified chemical fume hood.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_solution [label="Is the material in solution?"]; is_volatile [label="Is the solvent volatile or\nis the solution being heated/aerosolized?"]; spill_cleanup [label="Is this a spill cleanup\noutside of a fume hood?"]; n95 [label="Fume hood is primary control.\nAn N95/FFP2 respirator may be considered\nas secondary protection for weighing.", fillcolor="#34A853", fontcolor="#FFFFFF"]; half_mask [label="Evacuate area.\nUse half-mask or full-face respirator with\norganic vapor/acid gas cartridges and P100 filter.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> is_solid; start -> is_solution; start -> spill_cleanup [label="Emergency Scenario"];

is_solid -> weighing [label="Yes"]; is_solid -> fume_hood [label="No, handling bulk powder"]; weighing -> n95 [label="Yes"]; weighing -> fume_hood [label="No"];

is_solution -> is_volatile; is_volatile -> fume_hood [label="Yes"]; is_volatile -> fume_hood [label="No, ambient temp,\nnon-volatile solvent.\n(Fume hood still best practice)"];

spill_cleanup -> half_mask [label="Yes"]; } } Diagram 1: Decision tree for selecting appropriate respiratory controls.

Operational Plans: PPE in Practice

The level of PPE required may be adjusted based on the specific procedure and the scale of the operation. Always err on the side of greater protection.

Table 2: Scenario-Based PPE Requirements

Scenario Minimum Eye/Face Protection Minimum Hand Protection Minimum Body Protection Respiratory Protection
Weighing Solid (<1g) Safety glasses with side shields Single pair of nitrile gloves Lab coat, closed-toe shoes Certified chemical fume hood
Preparing Solutions Chemical splash goggles Double-gloved nitrile Lab coat, closed-toe shoes Certified chemical fume hood
Reaction/Reflux Chemical splash goggles Double-gloved nitrile Lab coat, chemical apron Certified chemical fume hood

| Spill Cleanup | Full-face shield over goggles | Heavy-duty gloves (e.g., butyl) | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor cartridges[1] |

Procedural Discipline: Donning, Doffing, and Disposal

The integrity of your PPE is only as good as the procedure used to wear and remove it. Cross-contamination during de-gowning is a common and avoidable source of exposure.

Donning Sequence (Putting On):
  • Body Protection: Don lab coat and any required aprons.

  • Hand Protection (Inner Glove): Put on the first pair of gloves.

  • Respiratory Protection: If required, perform a fit-check and don your respirator.

  • Eye Protection: Put on safety goggles or face shield.

  • Hand Protection (Outer Glove): Put on the second, outer pair of gloves, ensuring the cuff goes over the sleeve of the lab coat.

Doffing Sequence (Taking Off):

This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer gloves without touching your skin, peeling them off so they turn inside-out. Dispose of them immediately.

  • Body Protection: Remove the lab coat and/or apron by rolling it away from your body to contain any surface contamination.

  • Eye/Face Protection: Remove the face shield or goggles from the back to the front.

  • Respiratory Protection: Remove respirator.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface with your bare skin.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[8][11]

Disposal Plan

All disposable PPE contaminated with this compound should be considered hazardous waste.

  • Collection: Place all used gloves, wipes, and other contaminated disposable items into a designated, sealed, and clearly labeled hazardous waste container.

  • Regulations: Waste disposal must be carried out in accordance with all local, state, and federal environmental regulations.[2][8] Consult your institution's Environmental Health & Safety (EHS) department for specific protocols.

By integrating these expert-validated protocols into your daily operations, you build a self-validating system of safety that protects not only you and your colleagues but also the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.